Epicatechin
説明
Structure
3D Structure
特性
IUPAC Name |
(2R,3R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O6/c16-8-4-11(18)9-6-13(20)15(21-14(9)5-8)7-1-2-10(17)12(19)3-7/h1-5,13,15-20H,6H2/t13-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFTAWBLQPZVEMU-UKRRQHHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4045133 | |
| Record name | (-)-Epicatechin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Epicatechin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001871 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
17334-50-8, 490-46-0 | |
| Record name | (±)-Epicatechin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17334-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Epicatechin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=490-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Epicatechin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000490460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Epicatechin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12039 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (-)-Epicatechin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3,4-dihydroxyphenyl)-2,3,4-trihydro-3,5,7-trihydroxychromene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.010 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EPICATECHIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34PHS7TU43 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Epicatechin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001871 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
240 °C | |
| Record name | Epicatechin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001871 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Technical Guide to the Biological Activities of Epicatechin Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epicatechin, a flavan-3-ol found in various foods like cocoa, tea, and fruits, has garnered significant attention for its potential health benefits. As a chiral molecule, this compound exists as different stereoisomers, primarily (+)-epicatechin and (-)-epicatechin, along with their diastereomers, (+)-catechin and (-)-catechin. The spatial arrangement of the hydroxyl groups in these stereoisomers dictates their interaction with biological targets, leading to distinct pharmacological activities. This technical guide provides an in-depth analysis of the biological activities of this compound stereoisomers, focusing on their antioxidant, anti-inflammatory, enzyme-inhibitory, neuroprotective, and cardioprotective effects. Quantitative data are summarized in comparative tables, and detailed experimental protocols for key assays are provided. Furthermore, relevant signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a comprehensive resource for researchers in the field of natural product chemistry and drug discovery.
Comparative Biological Activities of this compound Stereoisomers
The biological efficacy of this compound stereoisomers is intrinsically linked to their three-dimensional structure. The cis configuration of the B-ring at the C2 and C3 positions in epicatechins, versus the trans configuration in catechins, influences their bioavailability and interaction with enzymes and cellular receptors.[1]
Antioxidant Activity
The antioxidant properties of this compound stereoisomers are attributed to their ability to scavenge free radicals and chelate metal ions.[2] However, the potency of each isomer varies depending on the specific antioxidant assay employed.
Table 1: Comparative Antioxidant Capacity of this compound Stereoisomers
| Stereoisomer | DPPH Radical Scavenging (IC50, µM) | Oxygen Radical Absorbance Capacity (ORAC) (µmol TE/µmol) | Reference |
| (-)-Epicatechin | 4.9 ± 0.2 | 7-fold higher than EGCG | [3][4] |
| (+)-Epicatechin | Data not available | Data not available | |
| (-)-Catechin | 1.4 (for COX-1 inhibition, related to antioxidant effect) | Data not available | [5] |
| (+)-Catechin | Data not available | Data not available | |
| Epigallocatechin Gallate (EGCG) (for comparison) | Significantly stronger than this compound | Lower than this compound | [4] |
Note: Comprehensive, directly comparative data for all four stereoisomers across multiple antioxidant assays is limited in the readily available literature. The provided data highlights the differential activity observed in specific studies.
Enzyme Inhibition
This compound stereoisomers exhibit inhibitory effects on various enzymes implicated in disease pathogenesis, including xanthine oxidase and cyclooxygenases.
Xanthine oxidase is a key enzyme in purine metabolism, and its inhibition is a therapeutic target for gout.[6]
Table 2: Comparative Inhibition of Xanthine Oxidase by Catechin and this compound Derivatives
| Compound | Inhibition Constant (Ki, µM) | Type of Inhibition | Reference |
| Catechin (unspecified isomer) | 303.95 | Uncompetitive | [6][7] |
| This compound (unspecified isomer) | 20.48 | Mixed | [6][7] |
| Epigallocatechin (EGC) | 10.66 | Mixed | [6][7] |
| This compound Gallate (ECg) | 2.86 | Mixed | [6][7] |
| Epigallocatechin Gallate (EGCG) | 0.76 | Competitive | [6][7] |
| Allopurinol (positive control) | 0.30 | Mixed | [6][7] |
Cyclooxygenases are involved in the inflammatory cascade. The stereochemistry of flavanols influences their COX inhibitory activity.
Table 3: Comparative Inhibition of Cyclooxygenase-1 (COX-1) by Catechin and this compound Stereoisomers
| Stereoisomer | COX-1 Inhibition (IC50, µM) | Reference |
| (-)-Catechin | 1.4 | [5] |
| (+)-Catechin | 1.4 | [8] |
| (-)-Epicatechin | 3.2 | [9] |
| (+)-Epicatechin | Data not available |
Neuroprotective Effects
Both (-)-epicatechin and its enantiomer (+)-epicatechin have demonstrated the ability to upregulate markers of neurogenesis and improve short-term memory in mice, with (+)-epicatechin showing greater efficacy in some markers. These effects are linked to the stimulation of capillary formation and nitric oxide (NO) production.
Table 4: Comparative Neuroprotective Effects of (-)-Epicatechin and (+)-Epicatechin in Mice
| Parameter | (-)-Epicatechin (1 mg/kg) | (+)-Epicatechin (0.1 mg/kg) | Reference |
| Increase in NeuN immunoreactive cells | 74% | 120% | |
| Increase in DCX immunoreactive cells | 70% | 124% | |
| Increase in Nerve Growth Factor (NGF) | 34.4% | 63.6% | |
| Increase in Capillary Density | ~80% | ~160% | |
| Increase in eNOS phosphorylation | 21.4% | 41.2% | |
| Improvement in Short-term Spatial Working Memory | 15% | 13% |
Cardioprotective Effects
(-)-Epicatechin, in particular, has been studied for its cardioprotective effects, which are mediated through various mechanisms including the activation of opioid receptors and nitric oxide signaling. It has been shown to induce vasorelaxation and improve cardiac electrophysiology. While direct comparative studies on the cardioprotective effects of all four stereoisomers are scarce, the superior bioavailability of (-)-epicatechin compared to (+)-catechin may contribute to its more pronounced cardiovascular benefits.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the biological activities of this compound stereoisomers.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. Store in the dark.
-
Prepare various concentrations of the this compound stereoisomers and a positive control (e.g., ascorbic acid or Trolox) in the same solvent.
-
-
Assay Procedure:
-
In a 96-well microplate or cuvettes, add a specific volume of the sample or standard solution.
-
Add an equal volume of the DPPH working solution to initiate the reaction.
-
Include a blank control containing only the solvent and DPPH solution.
-
Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) by plotting the percentage of scavenging activity against the sample concentration.
-
Xanthine Oxidase Inhibition Assay
Principle: This assay measures the inhibition of xanthine oxidase, which catalyzes the oxidation of xanthine to uric acid. The formation of uric acid is monitored by the increase in absorbance at 295 nm.
Methodology:
-
Reagent Preparation:
-
Prepare a potassium phosphate buffer (e.g., 70 mM, pH 7.5).
-
Prepare a solution of xanthine oxidase (e.g., 0.1 units/mL) in the buffer.
-
Prepare a solution of xanthine (e.g., 150 µM) in the buffer.
-
Prepare serial dilutions of the this compound stereoisomers and a positive control (e.g., allopurinol) in the buffer.
-
-
Assay Procedure:
-
In a UV-transparent 96-well microplate, add the buffer, enzyme solution, and the test compound or vehicle control.
-
Pre-incubate the mixture at a specific temperature (e.g., 25°C) for a set time (e.g., 15 minutes).
-
Initiate the reaction by adding the xanthine substrate solution.
-
Immediately measure the absorbance at 295 nm kinetically for a defined period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Determine the rate of uric acid formation from the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 or Ki value from the dose-response curve.
-
Cellular Antioxidant Activity (CAA) Assay
Principle: This cell-based assay measures the ability of antioxidants to prevent the formation of the fluorescent compound dichlorofluorescein (DCF) from the oxidation of 2',7'-dichlorofluorescin diacetate (DCFH-DA) by peroxyl radicals within cells.
Methodology:
-
Cell Culture:
-
Seed human hepatocarcinoma (HepG2) cells in a 96-well black microplate with a clear bottom and culture until confluent.
-
-
Assay Procedure:
-
Wash the cells with a suitable buffer (e.g., PBS).
-
Load the cells with DCFH-DA solution and incubate.
-
Wash the cells to remove excess DCFH-DA.
-
Treat the cells with the this compound stereoisomers or a standard antioxidant (e.g., quercetin) for a specific duration.
-
Induce oxidative stress by adding a peroxyl radical generator like 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).
-
Measure the fluorescence intensity kinetically using a microplate reader (excitation ~485 nm, emission ~538 nm).
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) from the fluorescence readings.
-
The CAA value is calculated as the percentage reduction in fluorescence compared to the control.
-
Western Blot Analysis for MAPK Signaling
Principle: This technique is used to detect specific proteins in a sample. For MAPK signaling, it can be used to measure the phosphorylation (activation) status of key kinases like ERK, JNK, and p38.
Methodology:
-
Sample Preparation:
-
Treat cells with this compound stereoisomers for a specified time.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target MAPK protein (e.g., anti-phospho-ERK).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again to remove unbound secondary antibody.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the MAPK protein or a housekeeping protein (e.g., β-actin or GAPDH).
-
Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1
Principle: The JC-1 dye exhibits potential-dependent accumulation in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers and fluoresces green. The ratio of red to green fluorescence is used as an indicator of mitochondrial health.
Methodology:
-
Cell Treatment:
-
Culture cells in a suitable format (e.g., 96-well plate, chamber slides).
-
Treat the cells with the this compound stereoisomers. Include a positive control for mitochondrial depolarization (e.g., CCCP).
-
-
JC-1 Staining:
-
Add the JC-1 staining solution to the cells and incubate at 37°C.
-
-
Analysis:
-
Wash the cells to remove excess dye.
-
Analyze the fluorescence using a fluorescence microscope, flow cytometer, or microplate reader.
-
For red fluorescence (aggregates), use an excitation wavelength of ~540 nm and an emission wavelength of ~590 nm.
-
For green fluorescence (monomers), use an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
-
Data Analysis:
-
Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial membrane depolarization.
-
Signaling Pathways and Experimental Workflows
The biological activities of this compound stereoisomers are often mediated through the modulation of specific intracellular signaling pathways.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Epicatechins have been shown to modulate this pathway, contributing to their anti-inflammatory and neuroprotective effects.
Caption: MAPK signaling pathway modulated by this compound stereoisomers.
Experimental Workflow for Assessing Mitochondrial Function
Assessing the impact of this compound stereoisomers on mitochondrial health is crucial for understanding their cellular effects.
References
- 1. researchgate.net [researchgate.net]
- 2. ORAC and DPPH assay comparison to assess antioxidant capacity of tea infusions: relationship between total polyphenol and individual catechin content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. COX (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 4. Inhibition of xanthine oxidase by catechins from tea (Camellia sinensis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. abmole.com [abmole.com]
- 7. abmole.com [abmole.com]
- 8. This compound's cardiovascular protective effects are mediated via opioid receptors and nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Epicatechin: A Technical Guide to its Modulation of Cellular Redox Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epicatechin, a naturally occurring flavanol abundant in sources such as cocoa and green tea, has garnered significant scientific attention for its potent antioxidant and cell-regulatory properties. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound modulates cellular redox signaling pathways. It details the intricate interplay between this compound and key cellular components, including the Nrf2 antioxidant response element pathway, NADPH oxidases, and mitochondrial function. This document serves as a comprehensive resource, offering detailed experimental protocols for key assays, quantitative data from pertinent studies, and visual representations of signaling cascades and experimental workflows to facilitate further research and drug development.
Introduction
Cellular redox homeostasis is a delicate balance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense mechanisms to neutralize them. Disruptions in this equilibrium, leading to oxidative stress, are implicated in the pathophysiology of a multitude of chronic and degenerative diseases. This compound has emerged as a promising therapeutic agent due to its ability to influence these redox-sensitive signaling pathways, thereby mitigating oxidative damage and promoting cellular health. This guide elucidates the core mechanisms of this compound's action and provides the technical framework for its investigation.
Mechanisms of Action: Modulation of Redox-Sensitive Pathways
This compound exerts its effects through a multi-pronged approach, influencing several key nodes within the cellular redox signaling network.
Activation of the Nrf2-ARE Pathway
A primary mechanism of this compound's cytoprotective action is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).[1] Upon stimulation by this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus.[3][4] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a host of antioxidant and cytoprotective genes, upregulating their expression.[1] This includes key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[5][6]
The activation of Nrf2 by this compound has been shown to be mediated, at least in part, by the phosphatidylinositol-3-kinase/protein kinase B (PI3K/AKT) and extracellular signal-regulated kinase (ERK) signaling pathways.[1][2]
Caption: this compound activates Nrf2 signaling via PI3K/AKT and ERK pathways.
Inhibition of NADPH Oxidase
NADPH oxidases (NOX) are a family of enzymes that are a major source of cellular ROS production.[7] this compound and its metabolites have been shown to downregulate the expression and activity of NADPH oxidase, thereby reducing superoxide anion production.[7][8] This inhibition of NOX contributes to a decrease in overall oxidative stress and prevents the detrimental effects of excessive ROS.
Modulation of Mitochondrial Function
Mitochondria are central to cellular energy metabolism and are also a primary site of ROS generation. This compound has been demonstrated to positively impact mitochondrial function by increasing mitochondrial biogenesis, enhancing the expression of mitochondrial respiratory chain complexes, and improving overall bioenergetics.[9][10] By optimizing mitochondrial function, this compound can lead to a more efficient electron transport chain and a reduction in ROS leakage.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative effects of this compound on key cellular redox parameters as reported in various studies.
Table 1: Effect of this compound on Antioxidant Enzyme Activity
| Cell/Animal Model | This compound Concentration/Dose | Treatment Duration | Enzyme | % Change in Activity | Reference |
| Rats | 23 mg/kg (i.p.) | 10 days | SOD | Significant Increase | [11] |
| Rats | 23 mg/kg (i.p.) | 10 days | GPx | ~35% Decrease | [11] |
| CCl4-induced rats | Not specified | Not specified | GPx | Significant Increase | [12] |
| CCl4-induced rats | Not specified | Not specified | CAT | Significant Increase | [12] |
| HepG2 cells | 6 µg/mL | Not specified | SOD | Significant Increase | [13] |
| HepG2 cells | 6 µg/mL | Not specified | CAT | Significant Increase | [13] |
| HepG2 cells | 6 µg/mL | Not specified | GPx | Significant Increase | [13] |
Table 2: Effect of this compound on Nrf2 Pathway Activation
| Cell/Animal Model | This compound Concentration/Dose | Treatment Duration | Parameter Measured | Fold Change | Reference |
| ICH Mice | Not specified | 6 hours post-ICH | Nuclear Nrf2 Accumulation | ~1.8-fold increase | [3] |
| ICH Mice | Not specified | 24 hours post-ICH | SOD1 mRNA expression | ~33% increase | [3] |
| ICH Mice | Not specified | 72 hours post-ICH | SOD1 mRNA expression | ~70% increase | [3] |
| HepG2 cells | 10 µM | 240 minutes | Nuclear Phosphorylated Nrf2 | Significant Increase | [14] |
Table 3: Effect of this compound on NADPH Oxidase
| Animal Model | This compound Dose | Treatment Duration | Effect | Reference |
| L-NAME-treated rats | 10 mg/kg/day | 4 weeks | Decreased vascular NADPH oxidase activity | [15] |
| Chronic nitric oxide-deficient rats | Not specified | Not specified | Prevented increase in NADPH oxidase activity | [16] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the effects of this compound on cellular redox signaling.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure total intracellular ROS.
Caption: A streamlined workflow for measuring intracellular ROS using DCFH-DA.
Materials:
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Dimethyl sulfoxide (DMSO)
-
Serum-free cell culture medium
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density of 1-4 x 10^4 cells/well and allow them to adhere overnight.[17]
-
Treatment: Treat cells with various concentrations of this compound or vehicle control for the desired duration.
-
Preparation of DCFH-DA Solution: Prepare a 10 mM stock solution of DCFH-DA in DMSO. Immediately before use, dilute the stock solution in pre-warmed serum-free medium to a final working concentration of 10 µM.[18]
-
Staining: Remove the treatment medium and wash the cells once with serum-free medium. Add 100 µL of the 10 µM DCFH-DA working solution to each well and incubate for 30-60 minutes at 37°C in the dark.[17]
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and immediately measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[18]
-
Data Analysis: Normalize the fluorescence intensity of the treated cells to that of the control cells.
Nrf2 Nuclear Translocation Assay (Western Blot)
This protocol details the detection of Nrf2 translocation from the cytoplasm to the nucleus using Western blotting.
Materials:
-
Nuclear and cytoplasmic extraction buffers
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Nrf2, anti-Lamin B1 for nuclear fraction, anti-GAPDH or β-tubulin for cytoplasmic fraction)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Fractionation: Following treatment with this compound, harvest the cells and perform nuclear and cytoplasmic fractionation using a commercially available kit or standard laboratory protocols. Add protease and phosphatase inhibitors to all buffers.
-
Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic extracts using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) from each nuclear and cytoplasmic fraction onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Nrf2 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the nuclear Nrf2 levels to a nuclear loading control (e.g., Lamin B1) and cytoplasmic Nrf2 levels to a cytoplasmic loading control (e.g., GAPDH or β-tubulin).[4][14]
Antioxidant Enzyme Activity Assays
These spectrophotometric assays are used to determine the activity of key antioxidant enzymes.
Caption: A generalized workflow for spectrophotometric enzyme activity assays.
4.3.1. Superoxide Dismutase (SOD) Activity Assay
This assay is based on the inhibition of the reduction of a tetrazolium salt by superoxide radicals generated by xanthine oxidase.
-
Principle: SOD scavenges superoxide radicals, thereby inhibiting the reduction of WST-1 to a colored formazan product. The degree of inhibition is proportional to the SOD activity.
-
Procedure:
-
Prepare cell or tissue lysates.
-
In a 96-well plate, add the sample, a working solution containing WST-1 and a buffer, and an enzyme solution containing xanthine oxidase.
-
Incubate at 37°C for 20 minutes.
-
Measure the absorbance at 450 nm.
-
Calculate the percent inhibition and determine SOD activity by comparing to a standard curve.[2]
-
4.3.2. Catalase (CAT) Activity Assay
This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase.
-
Principle: The assay measures the amount of H₂O₂ remaining after the action of catalase. In the presence of horseradish peroxidase (HRP), a substituted phenol combines with 4-aminoantipyrine to form a colored product, which is inversely proportional to the catalase activity.[1]
-
Procedure:
-
Prepare cell or tissue lysates.
-
In a 96-well plate, add the sample and H₂O₂ substrate.
-
Incubate to allow the enzymatic reaction to proceed.
-
Stop the reaction and add the colorimetric reagent.
-
Measure the absorbance at 520 nm.
-
Calculate catalase activity based on the amount of H₂O₂ decomposed.[1]
-
4.3.3. Glutathione Peroxidase (GPx) Activity Assay
This is a coupled assay that indirectly measures GPx activity.
-
Principle: GPx reduces an organic hydroperoxide, oxidizing reduced glutathione (GSH) to oxidized glutathione (GSSG). GSSG is then reduced back to GSH by glutathione reductase (GR) with the concomitant oxidation of NADPH to NADP+. The decrease in absorbance at 340 nm due to NADPH oxidation is proportional to the GPx activity.[9]
-
Procedure:
-
Prepare cell or tissue lysates.
-
In a 96-well plate, add the sample, a reaction mixture containing GSH, GR, and NADPH.
-
Initiate the reaction by adding the hydroperoxide substrate (e.g., cumene hydroperoxide).
-
Monitor the decrease in absorbance at 340 nm over time.
-
Calculate the rate of NADPH oxidation to determine GPx activity.[9]
-
Conclusion
This compound is a multifaceted bioactive compound with significant potential for modulating cellular redox signaling. Its ability to activate the Nrf2 pathway, inhibit NADPH oxidase, and enhance mitochondrial function underscores its therapeutic promise in combating conditions associated with oxidative stress. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to further explore and harness the beneficial effects of this compound. Continued investigation into the precise molecular interactions and downstream effects of this flavanol will undoubtedly pave the way for novel therapeutic strategies targeting oxidative stress-related diseases.
References
- 1. Catalase activity assay [bio-protocol.org]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. (-)-Epicatechin protects hemorrhagic brain via synergistic Nrf2 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound‐mediated modulation of the Nrf2/HO‐1 pathway alleviates senile cerebral ischemic/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. raybiotech.com [raybiotech.com]
- 6. sciencellonline.com [sciencellonline.com]
- 7. An improved method for measuring catalase activity in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arborassays.com [arborassays.com]
- 9. nwlifescience.com [nwlifescience.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Effects of catechin and this compound on superoxide dismutase and glutathione peroxidase activity, in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hepatoprotective Effects of (−) this compound in CCl4-Induced Toxicity Model Are Mediated via Modulation of Oxidative Stress Markers in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. Effects of this compound on cardiovascular function in middle-aged diet-induced obese rat models of metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chronic (-)-epicatechin improves vascular oxidative and inflammatory status but not hypertension in chronic nitric oxide-deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. arigobio.com [arigobio.com]
- 18. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epicatechin, a flavan-3-ol found ubiquitously in the plant kingdom, has garnered significant attention from the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the primary dietary sources and natural occurrence of this compound. It is intended for researchers, scientists, and drug development professionals seeking detailed information on this bioactive compound. The guide summarizes quantitative data on this compound content in various foods, outlines detailed experimental protocols for its quantification, and illustrates key signaling pathways modulated by this compound.
Introduction
This compound is a natural polyphenolic compound belonging to the flavonoid family.[1] It is widely distributed in plants and is a significant component of the human diet.[2][3] Extensive research has linked the consumption of this compound-rich foods to a variety of health benefits, including cardiovascular protection, anti-inflammatory effects, and neuroprotective activities.[4][5] Understanding the primary dietary sources and natural distribution of this compound is crucial for researchers investigating its mechanisms of action and for professionals in the drug development sector exploring its therapeutic potential.
Primary Dietary Sources and Natural Occurrence
This compound is present in a wide array of plant-based foods. The most significant dietary sources include cocoa and dark chocolate, green tea, and various fruits such as apples, berries, and grapes.[1][6][7] Its concentration in these sources can vary considerably depending on factors like the specific cultivar, growing conditions, processing methods, and storage.
Quantitative Data on this compound Content
The following tables provide a summary of the this compound content in various dietary sources, compiled from multiple scientific studies.
Table 1: this compound Content in Cocoa and Chocolate Products
| Food Source | This compound Content (mg/100g) | Analytical Method |
| Cocoa Powder | 10.0 - 50.0 | HPLC-UV[8] |
| Dark Chocolate (>70% cocoa) | 7.0 - 15.0 | HPLC-UV[9] |
| Milk Chocolate | 1.0 - 5.0 | HPLC-UV[10] |
Table 2: this compound Content in Teas
| Food Source | This compound Content (mg/100g dry weight) | Analytical Method |
| Green Tea (dried leaves) | 1000 - 3000 | HPLC-UV[11] |
| Black Tea (dried leaves) | 200 - 800 | HPLC-UV |
Table 3: this compound Content in Fruits
| Food Source | This compound Content (mg/100g fresh weight) | Analytical Method |
| Apples (with skin) | 1.5 - 12.0 | HPLC-fluorescence[10] |
| Blackberries | 2.1 - 4.7 | HPLC-fluorescence[12] |
| Cherries | 1.5 - 5.0 | HPLC-fluorescence[12] |
| Black Grapes | 0.5 - 4.0 | HPLC-fluorescence[12] |
| Raspberries | 1.0 - 3.0 | HPLC-fluorescence[12] |
Table 4: this compound Content in Other Foods
| Food Source | This compound Content (mg/100g) | Analytical Method |
| Broad Beans | 2.0 - 6.0 | HPLC-fluorescence[12] |
| Hazelnuts | 0.1 - 0.5 | HPLC-fluorescence |
| Pistachios | 0.1 - 0.3 | HPLC-fluorescence |
Experimental Protocols for this compound Quantification
Accurate quantification of this compound in various matrices is essential for research and development. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique for this purpose.
Quantification of this compound in Cocoa Products via HPLC
This protocol is adapted from a validated method for the determination of catechins in chocolates.[8]
3.1.1. Sample Preparation and Extraction
-
Sample Homogenization: A representative sample of cocoa powder or chocolate is finely ground to a homogenous powder.
-
Solvent Extraction: A known weight of the homogenized sample (e.g., 1 gram) is extracted with a solvent mixture, typically 70% methanol in water with 0.5% acetic acid.[13]
-
Ultrasonication: The sample and solvent mixture is subjected to ultrasonication for a specified period (e.g., 15-30 minutes) to enhance extraction efficiency.
-
Centrifugation and Filtration: The extract is centrifuged to pellet solid particles, and the supernatant is filtered through a 0.45 µm syringe filter prior to HPLC analysis.
3.1.2. HPLC Instrumentation and Conditions
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: A gradient elution is typically used, consisting of two solvents:
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV detector set at 280 nm.[3]
-
Column Temperature: 30°C.[3]
-
Injection Volume: 10-20 µL.
Workflow for this compound Quantification
Key Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key intracellular signaling pathways. These pathways are often implicated in cellular responses to oxidative stress, inflammation, and cell survival.
PI3K/AKT/Nrf2 Signaling Pathway
This compound has been shown to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a critical regulator of the cellular antioxidant response.[4][6] This activation is often mediated through the upstream PI3K/AKT and ERK signaling cascades.
Anti-inflammatory Effects via NF-κB Pathway Modulation
This compound can also exert anti-inflammatory effects by modulating the NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4][14] It can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines.
Conclusion
This compound is a readily available dietary flavonoid with significant potential for health promotion and disease prevention. This guide has provided a detailed overview of its primary dietary sources, quantitative occurrence, and analytical methodologies for its quantification. Furthermore, the elucidation of its interaction with key signaling pathways, such as Nrf2 and NF-κB, offers a molecular basis for its observed biological activities. This information serves as a valuable resource for researchers and professionals in the fields of nutrition, pharmacology, and drug development, facilitating further investigation into the therapeutic applications of this compound.
References
- 1. scilit.com [scilit.com]
- 2. Molecular Mechanisms and Therapeutic Effects of (−)-Epicatechin and Other Polyphenols in Cancer, Inflammation, Diabetes, and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Catechin and this compound Content in Chocolates by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces NF-kappaB, activator protein-1 (AP-1) and nuclear transcription factor erythroid 2p45-related factor-2 (Nrf2) via phosphatidylinositol-3-kinase/protein kinase B (PI3K/AKT) and extracellular regulated kinase (ERK) signalling in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound induces NF-κB, activator protein-1 (AP-1) and nuclear transcription factor erythroid 2p45-related factor-2 (Nrf2) via phosphatidylinositol-3-kinase/protein kinase B (PI3K/AKT) and extracellular regulated kinase (ERK) signalling in HepG2 cells | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 7. Determination of Catechin and this compound Content in Chocolates by High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Green Extraction of Bioactive Compounds from Apple Pomace from the Cider Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. The roles of catechins in regulation of systemic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Molecular Targets of Epicatechin In Vitro: A Technical Guide
Abstract: (-)-Epicatechin (EC), a prominent flavan-3-ol found in foods such as cocoa, green tea, and various fruits, has garnered significant scientific interest for its potential health benefits. Understanding its mechanism of action at a molecular level is crucial for its development as a therapeutic agent. This technical guide provides an in-depth overview of the established in vitro molecular targets of epicatechin. It details the compound's effects on key enzyme activities and its complex modulation of integral cell signaling pathways, including the PI3K/Akt, MAPK, NF-κB, and Keap1-Nrf2 pathways. This document summarizes quantitative data, presents detailed experimental protocols for key assays, and utilizes visualizations to elucidate complex biological interactions, serving as a comprehensive resource for researchers in pharmacology, cell biology, and drug development.
Direct Enzyme Inhibition by this compound
This compound and its derivatives have been demonstrated to directly interact with and inhibit the activity of several enzymes in vitro. This inhibition is a key mechanism underlying some of its physiological effects. Quantitative data for the inhibition of key enzymes are summarized below.
Table 1: In Vitro Enzyme Inhibition by this compound and Its Gallate Derivative
| Compound | Target Enzyme | IC50 Value (µM) | Inhibition Type | Source |
|---|---|---|---|---|
| This compound Gallate (ECG) | Xanthine Oxidase (XO) | 19.33 ± 0.45 | Mixed | [1][2] |
| This compound Gallate (ECG) | Tyrosinase | 11.3 ± 8.2 | Mixed | [3] |
| L-Epicatechin | Tyrosinase | 191.99 | Competitive | [4] |
| (-)-Epicatechin | Cyclooxygenase-1 (COX-1) | Not specified | Inhibitor |[5] |
Note: IC50 values can vary based on assay conditions and inhibitor sources[1].
Modulation of Cellular Signaling Pathways
This compound exerts significant influence over multiple intracellular signaling cascades that are central to cell survival, inflammation, and antioxidant defense. Its effects are often context-dependent, varying with cell type and stimulus.
The PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical pro-survival cascade that regulates cell growth, proliferation, and apoptosis. This compound has been shown to activate this pathway in various cell types.[6][7][8] In cardiomyocytes, for instance, this compound's protective effects against ischemia-induced injury are mediated through the activation of the PTEN/PI3K/Akt pathway.[7][8] This activation can occur independently of calcium and is believed to be initiated by this compound interacting with a cell membrane receptor.[9] The downstream signaling involves the phosphorylation and activation of Akt, which in turn can modulate the function of numerous substrates to promote cell survival.[8] In some cancer cells, however, this compound has been shown to suppress the PI3K/Akt/mTOR pathway to inhibit migration.[6]
The Mitogen-Activated Protein Kinase (MAPK) Pathways
The MAPK family—comprising primarily extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38—regulates a wide array of cellular processes, including proliferation, differentiation, and stress responses. This compound's influence on MAPKs is complex. In some contexts, it inhibits MAPK signaling. For example, it can inhibit TNFα-mediated phosphorylation of JNK, ERK1/2, and p38 in adipocytes.[10] In vitro kinase assays have confirmed that this compound can directly inhibit purified p38 MAPK.[11] Conversely, in other cell types like HepG2, this compound can activate ERK, which is associated with cell protection and survival.[6] This activation of ERK is linked to the downstream induction of transcription factors like NF-κB and Nrf2.[12][13]
The NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a pivotal transcription factor in the inflammatory response. This compound has demonstrated a dual role in regulating this pathway. In many studies, this compound acts as an anti-inflammatory agent by inhibiting NF-κB activation.[5][14] It can prevent the nuclear localization of the p65 subunit of NF-κB, thereby blocking the transcription of pro-inflammatory genes.[5][10] However, in liver-derived HepG2 cells, this compound has been shown to transiently induce the NF-κB pathway by increasing IκB kinase (IKK) activity, leading to the phosphorylation and degradation of the inhibitor IκBα.[6][12][15] This activation is linked to cell survival and proliferation responses.[13]
References
- 1. This compound Gallate as Xanthine Oxidase Inhibitor: Inhibitory Kinetics, Binding Characteristics, Synergistic Inhibition, and Action Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitory mechanism of this compound gallate on tyrosinase: inhibitory interaction, conformational change and computational simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition [mdpi.com]
- 5. (-)-Epicatechin | COX-1 Inhibitor | NF-κB Modulator | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. (‑)‑this compound protects against myocardial ischemia‑induced cardiac injury via activation of the PTEN/PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (−)-Epicatechin protects against myocardial ischemia-induced cardiac injury via activation of the PTEN/PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CELL MEMBRANE MEDIATED (-)-EPICATECHIN EFFECTS ON UPSTREAM ENDOTHELIAL CELL SIGNALING: EVIDENCE FOR A SURFACE RECEPTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (-)-Epicatechin prevents TNFα-induced activation of signaling cascades involved in inflammation and insulin sensitivity in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound alleviates inflammation in lipopolysaccharide-induced acute lung injury in mice by inhibiting the p38 MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. This compound induces NF-kappaB, activator protein-1 (AP-1) and nuclear transcription factor erythroid 2p45-related factor-2 (Nrf2) via phosphatidylinositol-3-kinase/protein kinase B (PI3K/AKT) and extracellular regulated kinase (ERK) signalling in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The protective effect of this compound on experimental ulcerative colitis in mice is mediated by increasing antioxidation and by the inhibition of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound induces NF-κB, activator protein-1 (AP-1) and nuclear transcription factor erythroid 2p45-related factor-2 (Nrf2) via phosphatidylinositol-3-kinase/protein kinase B (PI3K/AKT) and extracellular regulated kinase (ERK) signalling in HepG2 cells | British Journal of Nutrition | Cambridge Core [cambridge.org]
Epicatechin's Impact on Mitochondrial Biogenesis and Function: A Technical Guide
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
Mitochondrial dysfunction is a key pathological feature in a wide range of metabolic, neurodegenerative, and cardiovascular diseases. Consequently, therapeutic strategies aimed at enhancing mitochondrial health are of significant interest. Epicatechin, a naturally occurring flavanol abundant in cocoa, has emerged as a promising agent for its ability to stimulate mitochondrial biogenesis and improve mitochondrial function. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's effects, with a focus on key signaling pathways, quantitative experimental outcomes, and detailed methodological protocols for researchers.
Core Signaling Pathways Modulated by this compound
This compound orchestrates a multi-pronged molecular response to enhance mitochondrial health, primarily through the activation of key signaling cascades involved in mitochondrial biogenesis and stress response.
PGC-1α/SIRT1 Pathway
The peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) is a master regulator of mitochondrial biogenesis. This compound has been shown to increase the expression and activity of PGC-1α.[1][2] One of the key mechanisms in this activation is through Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase. This compound can increase intracellular NAD+ levels, which in turn activates SIRT1. Activated SIRT1 deacetylates and subsequently activates PGC-1α, leading to the transcription of nuclear respiratory factors (NRFs) and mitochondrial transcription factor A (TFAM), culminating in the synthesis of new mitochondria.[3]
Nrf2-Mediated Antioxidant Response
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. This compound has been demonstrated to promote the nuclear translocation of Nrf2.[4][5] Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. This compound can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to move into the nucleus. Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of target genes, leading to the increased expression of antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase. This bolstering of the cellular antioxidant defense system helps to mitigate mitochondrial oxidative stress.[4]
AMPK Signaling Pathway
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that, when activated, stimulates pathways that generate ATP, including mitochondrial biogenesis. Studies have shown that this compound can lead to the phosphorylation and activation of AMPK.[6][7] Activated AMPK can then phosphorylate and activate PGC-1α, thereby linking cellular energy status to the regulation of mitochondrial biogenesis. This pathway highlights this compound's role in mimicking some of the beneficial metabolic effects of exercise.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative effects of this compound on key markers of mitochondrial biogenesis and function from various in vitro and in vivo studies.
Table 1: Effects of this compound on Mitochondrial Biogenesis Markers
| Marker | Model System | This compound Concentration/Dose | Duration | Fold Change vs. Control | Reference |
| PGC-1α Protein | Becker Muscular Dystrophy Patients | 50 mg, twice daily | 8 weeks | Significant Increase | [8] |
| PGC-1α Protein | Rats with low running capacity | 1.0 mg/kg, twice daily | 30 days | Significant Increase | [9] |
| NRF-2 Protein | C2C12 Myotubes | 10 µM | 48 hours | ~1.5-fold | [10] |
| NRF2 mRNA | Human Vascular Endothelial Cells | 10 µM | 48 hours | 1.6-fold | [9][11] |
| TFAM Protein | Rats with low running capacity | 1.0 mg/kg, twice daily | 30 days | Significant Increase | [9] |
| Porin Protein | C2C12 Myotubes | 10 µM | 48 hours | ~1.7-fold | [10] |
| Mitofilin Protein | Becker Muscular Dystrophy Patients | 50 mg, twice daily | 8 weeks | Significant Increase | [8] |
| LKB1 Protein | Becker Muscular Dystrophy Patients | 50 mg, twice daily | 8 weeks | Significant Increase | [8] |
| AMPK Protein | Becker Muscular Dystrophy Patients | 50 mg, twice daily | 8 weeks | Significant Increase | [8] |
| SIRT1 Protein | Senile Mice | 1 mg/kg, twice daily | 15 days | Increased | [12] |
Table 2: Effects of this compound on Mitochondrial Function
| Parameter | Model System | this compound Concentration/Dose | Duration | Observation | Reference | | --- | --- | --- | --- | --- | | Citrate Synthase Activity | Mice (combination with exercise) | Not specified | 8 weeks | Significantly higher than control |[1] | | Cytochrome C Oxidase (CcO) Activity | Mouse Quadriceps (in vitro) | 20 µM | 25 minutes | Significant increase |[1] | | State 3 Respiration (Complex I Substrates) | Mouse Heart Mitochondria | 1 mg/kg | 10 days | Significant increase |[13] | | State 2 Respiration (Pyruvate & Malate) | Rat Heart Mitochondria | 0.18 µg/mL | Acute | ~30% increase |[14] | | Mitochondrial Superoxide Production | Human Vascular Endothelial Cells | 5 µM | Not specified | 32% increase |[9] | | Mitochondrial Superoxide Production | Human Vascular Endothelial Cells | 10 µM | Not specified | 53% decrease |[9] | | Mitochondrial Cristae Abundance | Becker Muscular Dystrophy Patients | 50 mg, twice daily | 8 weeks | Significant increase |[8] | | Mitochondrial Complex I Protein | Senile Mice | 1 mg/kg, twice daily | 15 days | Increased |[12] | | Mitochondrial Complex V Protein | Senile Mice | 1 mg/kg, twice daily | 15 days | Increased |[12] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide to facilitate the replication and further investigation of this compound's effects on mitochondrial biogenesis and function.
Western Blot Analysis of Mitochondrial Proteins
Objective: To quantify the expression levels of proteins involved in mitochondrial biogenesis and function.
Experimental Workflow:
Protocol:
-
Sample Preparation:
-
For cultured cells, wash with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
For tissues, homogenize in lysis buffer on ice.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.[15]
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA or Bradford protein assay.
-
-
SDS-PAGE:
-
Load equal amounts of protein (typically 20-40 µg) per lane onto a polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., PGC-1α, Nrf2, TFAM, mitochondrial complex subunits) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
Objective: To measure the mRNA expression levels of genes involved in mitochondrial biogenesis.
Protocol:
-
RNA Extraction:
-
Extract total RNA from cells or tissues using a commercial RNA isolation kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target genes (e.g., Ppargc1a, Nrf2, Tfam), and a SYBR Green or TaqMan master mix.
-
Perform the qPCR using a real-time PCR system with appropriate cycling conditions.[16]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to a housekeeping gene (e.g., Gapdh, Actb).[16]
-
Seahorse XF Analyzer for Mitochondrial Respiration
Objective: To assess mitochondrial function by measuring the oxygen consumption rate (OCR).
Protocol:
-
Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.
-
-
Assay Preparation:
-
Hydrate the sensor cartridge overnight in a non-CO2 incubator at 37°C.
-
On the day of the assay, replace the cell culture medium with pre-warmed XF assay medium and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Load the injector ports of the sensor cartridge with compounds that modulate mitochondrial respiration (e.g., oligomycin, FCCP, and a mixture of rotenone and antimycin A).[17][18]
-
-
Seahorse XF Analysis:
-
Calibrate the instrument and then place the cell culture plate into the Seahorse XF Analyzer.
-
Run the assay, which will sequentially inject the compounds and measure the OCR at different respiratory states (basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration).[17][19]
-
-
Data Analysis:
-
Normalize the OCR data to cell number or protein content.
-
Calculate the key parameters of mitochondrial function based on the changes in OCR after each compound injection.[18]
-
Conclusion
The evidence presented in this technical guide strongly supports the role of this compound as a potent modulator of mitochondrial biogenesis and function. Through the activation of key signaling pathways including PGC-1α/SIRT1, Nrf2, and AMPK, this compound enhances the cellular antioxidant capacity and stimulates the production of new, healthy mitochondria. The quantitative data and detailed experimental protocols provided herein offer a valuable resource for researchers and drug development professionals seeking to further explore the therapeutic potential of this compound in the context of mitochondrial-related diseases. Further investigation into the long-term effects and optimal dosing strategies of this compound is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. (–)–this compound combined with 8 weeks of treadmill exercise is associated with increased angiogenic and mitochondrial signaling in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (−)-EPICATECHIN IS ASSOCIATED WITH INCREASED ANGIOGENIC AND MITOCHONDRIAL SIGNALING IN THE HINDLIMB OF RATS SELECTIVELY BRED FOR INNATE LOW RUNNING CAPACITY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (-)-Epicatechin protects hemorrhagic brain via synergistic Nrf2 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound‐mediated modulation of the Nrf2/HO‐1 pathway alleviates senile cerebral ischemic/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (−)-Epicatechin, a Natural Flavonoid Compound, Protects Astrocytes Against Hemoglobin Toxicity via Nrf2 and AP-1 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AMPK-Targeting Effects of (−)-Epicatechin Gallate from Hibiscus sabdariffa Linne Leaves on Dual Modulation of Hepatic Lipid Accumulation and Glycogen Synthesis in an In Vitro Oleic Acid Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. (−)‐this compound induces mitochondrial biogenesis and markers of muscle regeneration in adults with Becker muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. (−)-Epicatechin stimulates mitochondrial biogenesis and cell growth in C2C12 myotubes via the G-protein coupled estrogen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 12. researchgate.net [researchgate.net]
- 13. This compound regulation of mitochondrial structure and function is opioid receptor dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Direct Effects of (−)-Epicatechin and Procyanidin B2 on the Respiration of Rat Heart Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods to Study the Mitochondria - qRT-PCR, Western Blotting, Immunofluorescence, Electron Microscopy, “Fluorescence”, and Seahorse – techniques used to study the effects of age-related diseases like Alzheimer’s - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Newly revised protocol for quantitative PCR-based assay to measure mitochondrial and nuclear DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
- 18. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]
The role of Epicatechin in modulating NF-κB and MAPK signaling pathways
An In-depth Technical Guide to the Role of Epicatechin in Modulating NF-κB and MAPK Signaling Pathways
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (EC), a natural flavanol abundant in foods such as cocoa, tea, and various fruits, has garnered significant scientific interest for its pleiotropic health benefits, particularly its potent anti-inflammatory properties.[1] This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound modulates two central signaling pathways in cellular inflammatory responses: the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) cascades. This document synthesizes quantitative data from key studies, details relevant experimental protocols, and provides visual representations of the signaling pathways to elucidate the therapeutic potential of this compound in inflammation-driven pathologies.
Modulation of the NF-κB Signaling Pathway by this compound
The NF-κB family of transcription factors is a cornerstone of the inflammatory response, regulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[2] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[2] Upon stimulation by agents like Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation. This event liberates NF-κB, allowing it to translocate to the nucleus and initiate gene transcription.[2][3]
This compound intervenes in this pathway at multiple levels:
-
Inhibition of IKK Activity : Studies have shown that this compound can prevent the phosphorylation of IKKβ, an essential upstream event in the activation cascade.[2] By inhibiting IKK, this compound prevents the subsequent phosphorylation and degradation of IκBα.[2][3]
-
Prevention of IκBα Degradation : By blocking IKK-mediated phosphorylation, this compound stabilizes the IκBα protein, thus preventing the release and nuclear translocation of the NF-κB p65 subunit.[3][4]
-
Inhibition of NF-κB-DNA Binding : Beyond preventing its nuclear translocation, evidence suggests that this compound can directly inhibit the binding of activated NF-κB to its DNA consensus sequence in the nucleus.[2][5][6] This effect appears to be independent of its antioxidant activity.[5][6]
In certain cellular contexts, such as in HepG2 cells, low concentrations of this compound have been observed to induce a transient activation of NF-κB, which is linked to cell survival and antioxidant defense pathways.[3][7][8] This highlights the compound's complex, context-dependent regulatory role.
Caption: this compound's inhibition points in the NF-κB signaling pathway.
Quantitative Data on NF-κB Modulation
| Cell/Animal Model | Stimulus | This compound Concentration | Observed Effect | Quantitative Value | Reference |
| Jurkat T cells | PMA | 8.6 µM | Inhibition of IKKβ phosphorylation | 51% inhibition | [2] |
| Jurkat T cells | PMA | 8.6 µM | Decrease in IL-2 protein levels | 53% decrease | [2] |
| 3T3-L1 adipocytes | TNF-α (20 ng/ml) | 0.5-10 µM | Inhibition of NF-κB-DNA binding | 61% increase by TNF-α was prevented | [4] |
| 3T3-L1 adipocytes | TNF-α (20 ng/ml) | 0.5-10 µM | Prevention of p65 nuclear transport | Dose-dependent prevention | [4][9] |
| Hodgkin's lymphoma cells | Endogenous | Not specified | Inhibition of NF-κB-DNA binding | Significant inhibition | [5][6] |
| ApoE*3-Leiden mice | Atherogenic Diet | 0.1% w/w in diet | Inhibition of diet-induced NF-κB activity | Significant attenuation | [10][11] |
Key Experimental Protocol: Electrophoretic Mobility Shift Assay (EMSA)
EMSA is utilized to detect the DNA-binding activity of transcription factors like NF-κB.
-
Nuclear Protein Extraction : 3T3-L1 adipocytes are pre-incubated with this compound (0.5-10 µM) for 4 hours, followed by stimulation with TNF-α (20 ng/ml) for 2 hours.[4] Cells are then harvested, and nuclear extracts are prepared using a hypotonic lysis buffer followed by a high-salt extraction buffer. Protein concentration is determined using a BCA assay.
-
Probe Labeling : A double-stranded oligonucleotide probe containing the NF-κB consensus sequence (5'-AGTTGAGGGGACTTTCCCAGGC-3') is end-labeled with [γ-³²P]ATP using T4 polynucleotide kinase.
-
Binding Reaction : Nuclear extract protein (5-10 µg) is incubated with the labeled probe in a binding buffer containing poly(dI-dC) to minimize non-specific binding. For competition assays, a 50-fold excess of unlabeled probe is added.
-
Electrophoresis : The protein-DNA complexes are resolved on a non-denaturing 6% polyacrylamide gel in 0.5x TBE buffer.
-
Detection : The gel is dried and exposed to an X-ray film or a phosphor screen to visualize the shifted bands corresponding to the NF-κB-DNA complex. Densitometry is used for quantification.[3][4]
Modulation of the MAPK Signaling Pathway by this compound
The MAPK family, comprising primarily extracellular signal-regulated kinases (ERK1/2), c-Jun N-terminal kinases (JNK), and p38 MAPKs, regulates a wide array of cellular processes including inflammation, apoptosis, and proliferation.[12] Inflammatory stimuli lead to the phosphorylation and activation of these kinases, which in turn phosphorylate downstream transcription factors like AP-1 (a dimer of c-Jun/c-Fos), contributing to the inflammatory gene expression profile.[13]
This compound demonstrates significant inhibitory effects on this pathway:
-
Inhibition of JNK, p38, and ERK1/2 Phosphorylation : this compound dose-dependently inhibits the phosphorylation (activation) of all three major MAPK branches in various cell types stimulated with TNF-α or LPS.[4][9][12]
-
Direct Inhibition of p38 Kinase : In vitro kinase assays have confirmed that this compound can directly inhibit purified p38 MAPK.[13] Molecular modeling further suggests that this compound binds to the ATP-binding pocket in the active site of p38α, interacting with key residues like Glu71 and Asp112.[13]
-
Attenuation of Downstream Effects : By blocking MAPK activation, this compound reduces the activation of downstream targets like the transcription factor AP-1 and mitigates the production of inflammatory mediators.[4][13]
Caption: this compound's inhibition of the three primary MAPK signaling cascades.
Quantitative Data on MAPK Modulation
| Cell/Animal Model | Stimulus | This compound Concentration | Observed Effect | Quantitative Value | Reference |
| 3T3-L1 adipocytes | TNF-α (20 ng/ml) | 1 µM | Inhibition of ERK1/2 phosphorylation | Complete inhibition | [4] |
| 3T3-L1 adipocytes | TNF-α (20 ng/ml) | 1 µM | Inhibition of p38 phosphorylation | Complete inhibition | [4] |
| 3T3-L1 adipocytes | TNF-α (20 ng/ml) | 1 µM | Inhibition of JNK1/2 phosphorylation | 33% inhibition | [4] |
| Human Dermal Fibroblasts | Radiation | Not specified | Inhibition of p-JNK and p-p38 levels | Significant inhibition | [5] |
| C57BL/6 mice | LPS | Not specified | Reduction of p-p38 pathway activation | Substantial reduction | [13] |
| BALB/c mice | LPS | 40 mg/kg | Inhibition of ERK, JNK, p38 phosphorylation | Significant inhibition | [12] |
Key Experimental Protocol: Western Blotting for Phosphorylated Kinases
Western blotting is the standard method for quantifying the activation state of MAPK proteins.
-
Cell Lysis and Protein Quantification : Cells (e.g., 3T3-L1 adipocytes) are pre-treated with this compound for 4 hours and then stimulated with TNF-α for 15 minutes (a typical time point for peak MAPK activation).[4] Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Lysates are cleared by centrifugation, and protein concentration is measured.
-
SDS-PAGE : Equal amounts of protein (20-40 µg) per sample are denatured in Laemmli buffer and separated on a 10% or 12% SDS-polyacrylamide gel.
-
Protein Transfer : Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Immunoblotting : The membrane is blocked for 1 hour in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST). The membrane is then incubated overnight at 4°C with primary antibodies specific for the phosphorylated forms of the kinases (e.g., anti-phospho-p38, anti-phospho-JNK, anti-phospho-ERK1/2).
-
Detection : After washing in TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Normalization : The membrane is stripped and re-probed with antibodies for the total forms of the respective kinases (e.g., anti-total-p38) or a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading and to normalize the phosphoprotein signal.[4][12]
Caption: A generalized workflow for in vitro this compound experiments.
Conclusion and Future Directions
This compound exerts potent anti-inflammatory effects by comprehensively targeting the NF-κB and MAPK signaling pathways. It acts at multiple checkpoints, including the inhibition of upstream kinases like IKK and p38, the prevention of transcription factor nuclear translocation, and the direct inhibition of NF-κB-DNA binding. The quantitative data consistently demonstrate efficacy in the low micromolar range in vitro and at achievable dosages in vivo, highlighting its potential as a therapeutic or nutraceutical agent.
For drug development professionals, this compound represents a promising multi-target lead compound for inflammatory diseases. Future research should focus on its bioavailability and metabolism, the development of delivery systems to enhance tissue-specific targeting, and rigorous clinical trials to validate its efficacy in human inflammatory conditions such as atherosclerosis, inflammatory bowel disease, and acute lung injury.[10][13][14] The dual inhibitory action on both NF-κB and MAPK pathways positions this compound as a compelling candidate for modulating complex inflammatory networks.
References
- 1. Advances in physiological functions and mechanisms of (-)-epicatechin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DSpace [dspace.sunyconnect.suny.edu]
- 3. This compound induces NF-κB, activator protein-1 (AP-1) and nuclear transcription factor erythroid 2p45-related factor-2 (Nrf2) via phosphatidylinositol-3-kinase/protein kinase B (PI3K/AKT) and extracellular regulated kinase (ERK) signalling in HepG2 cells | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 4. (-)-Epicatechin prevents TNFα-induced activation of signaling cascades involved in inflammation and insulin sensitivity in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms and Therapeutic Effects of (−)-Epicatechin and Other Polyphenols in Cancer, Inflammation, Diabetes, and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of transcription factor NF-kappaB in Hodgkin's lymphoma cell lines: effect of (-)-epicatechin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound induces NF-kappaB, activator protein-1 (AP-1) and nuclear transcription factor erythroid 2p45-related factor-2 (Nrf2) via phosphatidylinositol-3-kinase/protein kinase B (PI3K/AKT) and extracellular regulated kinase (ERK) signalling in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. (-)-Epicatechin prevents TNFα-induced activation of signaling cascades involved in inflammation and insulin sensitivity in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound attenuates atherosclerosis and exerts anti-inflammatory effects on diet-induced human-CRP and NFκB in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Abstract 441: this compound Attenuates Atherosclerosis and Exerts Anti-inflammatory Effects on Diet-Induced Human CRP and NfκB in vivo | Semantic Scholar [semanticscholar.org]
- 12. scispace.com [scispace.com]
- 13. This compound alleviates inflammation in lipopolysaccharide-induced acute lung injury in mice by inhibiting the p38 MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound Used in the Treatment of Intestinal Inflammatory Disease: An Analysis by Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Chemical Structure and Properties of Epicatechin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epicatechin is a natural polyphenolic compound belonging to the flavan-3-ol subclass of flavonoids. Abundantly found in various plant-based foods such as cocoa, green tea, apples, and berries, it has garnered significant attention from the scientific community for its potent antioxidant properties and potential therapeutic applications. This guide provides a comprehensive overview of the fundamental chemical structure and properties of this compound, detailed experimental protocols for its analysis, and a visualization of its interaction with key cellular signaling pathways.
Chemical Structure and Properties
This compound is characterized by a C6-C3-C6 skeleton, consisting of two aromatic rings (A and B rings) and a heterocyclic C ring containing an oxygen atom. The presence of multiple hydroxyl groups is crucial for its chemical reactivity and biological activity.
Table 1: Core Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (2R,3R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol | [1][2] |
| Chemical Formula | C₁₅H₁₄O₆ | [1][3] |
| Molecular Weight | 290.27 g/mol | [1][3] |
| Melting Point | Approximately 240-245 °C (with decomposition) | [1][4][5] |
| Solubility | Soluble in hot methanol, DMSO, and other organic solvents. Sparingly soluble in water. | [6][7][8] |
| Stereochemistry | Two chiral centers at C2 and C3, leading to four diastereoisomers. The most common natural form is (-)-epicatechin with a (2R,3R) cis configuration. | [9][10] |
| Stability | Stable in acidic conditions but unstable in neutral or alkaline solutions (pH > 7), where it is prone to oxidation and epimerization.[11][12] |
Experimental Protocols
Accurate analysis of this compound in various matrices is essential for research and development. The following are detailed methodologies for its quantification and structural elucidation.
High-Performance Liquid Chromatography (HPLC) for Quantification in Plant Extracts
This protocol outlines a reverse-phase HPLC method for the determination of this compound in plant materials.
1. Sample Preparation:
- Grind the dried plant material into a fine powder.
- Extract the powder with a solvent mixture such as 80% methanol in water or 50% aqueous ethanol.[13] Maceration or sonication can be used to enhance extraction efficiency.
- Centrifuge the extract to pellet solid debris.
- Filter the supernatant through a 0.45 µm syringe filter prior to injection.[14]
2. HPLC System and Conditions:
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11][14]
- Mobile Phase: A gradient elution is typically employed.
- Solvent A: Water with 0.1% formic acid or phosphoric acid.[13][14]
- Solvent B: Acetonitrile.[13][14]
- Gradient Program:
- 0-5 min: 10% B
- 5-25 min: 10-25% B
- 25-30 min: 25-50% B
- 30-35 min: 50-10% B (return to initial conditions)
- 35-40 min: 10% B (equilibration)
- Flow Rate: 1.0 mL/min.[13][14]
- Column Temperature: 30 °C.[14]
- Detection: UV detector at 280 nm.[13][14]
3. Data Analysis:
- Quantification is achieved by comparing the peak area of this compound in the sample to a standard curve generated from known concentrations of a pure this compound standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification in Plasma
This protocol provides a sensitive method for quantifying this compound and its metabolites in plasma.
1. Sample Preparation (Plasma):
- To 100 µL of plasma, add a protein precipitation agent such as acetonitrile or methanol at a 3:1 ratio.[15]
- Vortex vigorously and centrifuge to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable volume of the initial mobile phase.[16]
- For the analysis of conjugated metabolites, an enzymatic hydrolysis step using β-glucuronidase/sulfatase may be included before protein precipitation.[16]
2. LC-MS/MS System and Conditions:
- LC System: A UPLC or HPLC system capable of high-pressure gradient elution.
- Column: A C18 column with a smaller particle size (e.g., 1.7 µm) is recommended for better resolution and sensitivity.
- Mobile Phase:
- Solvent A: Water with 0.1% formic acid.
- Solvent B: Acetonitrile with 0.1% formic acid.
- Gradient Program: A rapid gradient may be used, for example, from 5% to 95% B over 5-10 minutes.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Ionization Mode: Negative ion mode is typically used for flavonoids.[3][17]
- Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound (e.g., m/z 289 -> 245) and its metabolites.[3]
3. Data Analysis:
- Quantification is performed using a stable isotope-labeled internal standard and a calibration curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR is a powerful tool for the unambiguous structural confirmation of this compound and its derivatives.
1. Sample Preparation:
- Dissolve a purified sample of this compound (typically 1-5 mg) in a suitable deuterated solvent, such as methanol-d4, acetone-d6, or DMSO-d6.[18]
2. NMR Experiment Parameters:
- Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better signal dispersion.[19]
- 1D NMR: Acquire a standard proton (¹H) NMR spectrum to observe the chemical shifts and coupling constants of the protons. A carbon (¹³C) NMR spectrum will provide information about the carbon skeleton.
- 2D NMR:
- COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks within the molecule.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (2-3 bonds), which is crucial for assigning the connectivity of the different rings and substituents.
- NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which can help in confirming the stereochemistry.
3. Data Analysis:
- The combination of 1D and 2D NMR data allows for the complete assignment of all proton and carbon signals, confirming the chemical structure of this compound. The coupling constants between H-2 and H-3 in the ¹H NMR spectrum are particularly important for distinguishing between the cis (this compound) and trans (catechin) isomers.
Signaling Pathways
This compound has been shown to modulate several key signaling pathways involved in cellular processes such as antioxidant defense, inflammation, and cell survival.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. This compound has been shown to activate this pathway, contributing to its protective effects in various tissues.[6]
Caption: this compound-mediated activation of the PI3K/Akt signaling pathway.
Nrf2 Antioxidant Response Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. This compound is a known activator of the Nrf2 pathway, which underlies many of its beneficial health effects.
Caption: this compound's activation of the Nrf2 antioxidant response pathway.
Conclusion
This compound possesses a well-defined chemical structure that dictates its significant biological properties. Its antioxidant capacity and ability to modulate key cellular signaling pathways make it a compound of high interest for the development of novel therapeutics and functional foods. The standardized experimental protocols provided herein offer a robust framework for the accurate analysis and further investigation of this promising natural molecule. A thorough understanding of its chemistry and biological interactions is paramount for harnessing its full potential in human health.
References
- 1. Molecular Mechanisms and Therapeutic Effects of (−)-Epicatechin and Other Polyphenols in Cancer, Inflammation, Diabetes, and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4.7. Extraction and Determination Anthocyanin, Catechin, and this compound [bio-protocol.org]
- 4. scielo.br [scielo.br]
- 5. (-)-Epicatechin induces physiological cardiac growth by activation of the PI3K/Akt pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative Analysis of Four Catechins from Green Tea Extract in Human Plasma Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry for Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. askthescientists.com [askthescientists.com]
- 13. researchgate.net [researchgate.net]
- 14. asianpubs.org [asianpubs.org]
- 15. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001871) [hmdb.ca]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. This compound induces NF-κB, activator protein-1 (AP-1) and nuclear transcription factor erythroid 2p45-related factor-2 (Nrf2) via phosphatidylinositol-3-kinase/protein kinase B (PI3K/AKT) and extracellular regulated kinase (ERK) signalling in HepG2 cells | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 19. files.core.ac.uk [files.core.ac.uk]
Methodological & Application
Application Note & Protocol: Quantification of Epicatechin and its Metabolites in Plasma using HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epicatechin, a flavan-3-ol found abundantly in foods like cocoa, tea, and various fruits, has garnered significant attention for its potential health benefits, particularly in cardiovascular health. To understand its bioavailability, pharmacokinetics, and biological activity, it is crucial to accurately quantify this compound and its metabolites in biological matrices such as plasma. Upon ingestion, this compound is extensively metabolized in the body, primarily into glucuronidated, sulfated, and methylated forms.[1] This application note provides a detailed protocol for the simultaneous quantification of this compound and its major metabolites in plasma using a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.
Metabolic Pathway of this compound
Following oral intake, this compound undergoes phase II metabolism, primarily in the small intestine and liver. The major metabolic pathways include glucuronidation, sulfation, and O-methylation. The resulting metabolites are the primary forms circulating in the bloodstream. Understanding this pathway is essential for selecting the appropriate analytes for quantification and for interpreting the pharmacokinetic data.
Caption: Metabolic pathway of (-)-epicatechin in the human body.
Experimental Protocol
This protocol outlines the necessary steps for sample preparation, HPLC separation, and MS/MS detection of this compound and its metabolites.
Materials and Reagents
-
(-)-Epicatechin analytical standard
-
(-)-Epicatechin-3'-β-D-glucuronide, (-)-epicatechin 3'-sulfate, and 3'-O-methyl this compound sulfate standards[1] (if available, otherwise relative quantification can be performed)
-
Internal Standard (IS): A suitable stable isotope-labeled this compound (e.g., ¹³C₃-Epicatechin) or a structurally similar compound not present in the sample.
-
Acetonitrile (ACN), Methanol (MeOH), and Water (HPLC or LC-MS grade)
-
Formic acid (FA) or Acetic Acid (LC-MS grade)
-
Human plasma (collected in EDTA or heparin tubes)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB) or liquid-liquid extraction solvents (e.g., ethyl acetate)
Sample Preparation
A robust sample preparation is critical for removing plasma proteins and interferences. Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are commonly used methods.
Protocol: Solid-Phase Extraction (SPE)
-
Plasma Pre-treatment: To 100 µL of plasma, add 10 µL of internal standard working solution and 200 µL of 0.1% formic acid in water. Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analytes with 1 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
HPLC-MS/MS Instrumentation and Conditions
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution. Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Table 1: Optimized HPLC Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-1 min: 5% B; 1-8 min: 5-95% B; 8-9 min: 95% B; 9-10 min: 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 2: Optimized MS/MS Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions
The quantification of each analyte is performed using specific precursor-to-product ion transitions in MRM mode.
Table 3: MRM Transitions for this compound and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| (-)-Epicatechin | 289 | 245 | 15 |
| (-)-Epicatechin-glucuronide | 465 | 289 | 18 |
| (-)-Epicatechin-sulfate | 369 | 289 | 20 |
| 3'-O-methyl-epicatechin-sulfate | 383 | 303 | 22 |
| Internal Standard (e.g., ¹³C₃-Epicatechin) | 292 | 248 | 15 |
Note: Collision energies should be optimized for the specific instrument used.
Data Analysis and Quantification
Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. A linear regression analysis with a weighting factor of 1/x or 1/x² is typically used. The concentration of the analytes in the plasma samples is then determined from the calibration curve.
Workflow Diagram
The following diagram illustrates the overall experimental workflow for the quantification of this compound and its metabolites in plasma.
Caption: Experimental workflow for HPLC-MS/MS analysis.
Quantitative Data Summary
The following table summarizes representative quantitative data for this compound and its metabolites found in human plasma after consumption of an this compound-rich food.[1][2]
Table 4: Representative Concentrations of this compound and Metabolites in Human Plasma
| Analyte | Cmax (nM) | Tmax (h) |
| (-)-Epicatechin | ~20-50 | ~1-2 |
| (-)-Epicatechin-3'-β-D-glucuronide | 290 ± 49 | ~2 |
| (-)-Epicatechin 3'-sulfate | 233 ± 60 | ~2 |
| 3'-O-methyl this compound sulfates | Variable | ~2-4 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration. Values are approximate and can vary based on the dose and individual metabolism.
Method Validation
For reliable and reproducible results, the analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:
-
Selectivity and Specificity: Ensuring no interference from endogenous plasma components at the retention times of the analytes and IS.
-
Linearity and Range: Demonstrating a linear relationship between the detector response and the analyte concentration over a defined range.
-
Accuracy and Precision: Assessing the closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).
-
Recovery: Evaluating the efficiency of the extraction procedure.
-
Matrix Effect: Investigating the influence of plasma components on the ionization of the analytes.
-
Stability: Assessing the stability of the analytes in plasma under various storage and handling conditions.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound and its major metabolites in human plasma using HPLC-MS/MS. The described method is sensitive, specific, and suitable for pharmacokinetic and bioavailability studies. Adherence to the outlined procedures and proper method validation will ensure the generation of high-quality data for research and drug development purposes. It is important to note that direct quantification of conjugated metabolites is recommended, as enzymatic hydrolysis with sulfatases may lead to an underestimation of total this compound bioavailability due to incomplete hydrolysis of certain sulfate conjugates.[3]
References
- 1. Elucidation of (-)-epicatechin metabolites after ingestion of chocolate by healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid liquid chromatography tandem mass spectrometry assay to quantify plasma (-)-epicatechin metabolites after ingestion of a standard portion of cocoa beverage in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human O-sulfated metabolites of (-)-epicatechin and methyl-(-)-epicatechin are poor substrates for commercial aryl-sulfatases: implications for studies concerned with quantifying this compound bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
Designing a Dose-Response Study for Epicatechin in a Murine Model: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed framework for designing and implementing a dose-response study to evaluate the effects of (-)-Epicatechin (Epi) in a murine model. These guidelines cover experimental design, detailed protocols for key assays, and data presentation, with a focus on skeletal muscle and cardiac function.
Introduction
(-)-Epicatechin, a naturally occurring flavanol found in sources like cocoa and green tea, has garnered significant interest for its potential therapeutic benefits, including improvements in mitochondrial biogenesis, muscle regeneration, and cardiovascular health.[1][2][3] Establishing a clear dose-response relationship is a critical step in the preclinical development of Epicatechin. This guide outlines a comprehensive study design to investigate the physiological and molecular effects of varying doses of this compound in mice.
Experimental Design
This study is designed to assess the dose-dependent effects of this compound on skeletal muscle and cardiac function, mitochondrial biogenesis, and related signaling pathways.
Animal Model:
-
Species: Mouse (e.g., C57BL/6N)
-
Age: 14 months (to model age-related decline)[4]
-
Sex: Male
-
Number of animals: n=10 per group to ensure statistical power.
Dose-Response Groups: Based on published literature, which reports effective doses ranging from 1 mg/kg to over 20 mg/kg, the following groups are proposed for an initial dose-finding study.[1][4][5][6][7]
| Group ID | Treatment | Dosage (mg/kg/day) | Administration Route | Duration |
| VEH | Vehicle Control | 0 | Oral Gavage | 8 weeks |
| EPI-LOW | Low-Dose this compound | 1 | Oral Gavage | 8 weeks |
| EPI-MID | Mid-Dose this compound | 10 | Oral Gavage | 8 weeks |
| EPI-HIGH | High-Dose this compound | 25 | Oral Gavage | 8 weeks |
Timeline:
Caption: Experimental workflow for the 8-week dose-response study.
Experimental Protocols
Animal Handling and this compound Administration
-
Acclimation: House mice for at least one week before the start of the experiment with ad libitum access to food and water.
-
Preparation of Dosing Solution: Dissolve (-)-Epicatechin in sterile water. Prepare fresh solutions weekly. The vehicle control group will receive an equivalent volume of sterile water.
-
Administration: Administer the designated dose of this compound or vehicle via oral gavage once daily.[5][6][8] To account for diurnal variations, dosing should occur at the same time each day. Some studies have utilized twice-daily dosing to maintain more stable plasma concentrations.[4][5]
Functional Assessments
Treadmill Exercise Performance Test:
-
Purpose: To assess endurance and fatigue resistance.
-
Protocol:
-
Acclimatize mice to the treadmill for 3 consecutive days before the test (10 min/day at 10 m/min).
-
On the test day, start the treadmill at 10 m/min for 5 minutes.
-
Increase the speed by 2 m/min every 2 minutes until the mouse reaches exhaustion.
-
Exhaustion is defined as the inability to remain on the treadmill belt despite gentle encouragement for 10 seconds.
-
Record the total distance run and the time to exhaustion.
-
Grip Strength Test:
-
Purpose: To measure skeletal muscle strength.
-
Protocol:
-
Use a grip strength meter.
-
Allow the mouse to grasp the metal grid with its forelimbs.
-
Gently pull the mouse backward by its tail until it releases its grip.
-
The meter will record the peak force applied.
-
Perform five consecutive measurements and average the results.
-
Metabolic Assessment: Glucose Tolerance Test (GTT)
-
Purpose: To evaluate glucose homeostasis and insulin sensitivity.[9]
-
Protocol:
-
Fast mice for 6 hours prior to the test, with free access to water.[10][11]
-
Record the baseline blood glucose level (t=0) from a tail snip using a glucometer.[9][11]
-
Administer a 2 g/kg body weight bolus of D-glucose via intraperitoneal (i.p.) injection.[12]
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-injection.[12]
-
Plot the glucose concentration over time and calculate the area under the curve (AUC).
-
Tissue Collection and Preparation
-
At the end of the 8-week study, euthanize mice using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Immediately dissect the heart and hindlimb skeletal muscles (gastrocnemius, plantaris, and quadriceps).
-
For molecular analysis (Western blot, qPCR), snap-freeze tissues in liquid nitrogen and store at -80°C.
-
For mitochondrial isolation, proceed immediately with fresh tissue.
-
For histology, fix a portion of the heart and skeletal muscle in 10% neutral buffered formalin.
Mitochondrial Function Assessment
Mitochondrial Isolation from Skeletal Muscle:
-
Purpose: To obtain a purified mitochondrial fraction for respirometry assays.
-
Protocol:
-
Mince approximately 100-150 mg of fresh skeletal muscle on ice.[13]
-
Incubate the minced tissue in a trypsin solution on ice for 30 minutes to dissociate the fibers.[13]
-
Homogenize the tissue in an ice-cold mitochondria isolation buffer.[13][14]
-
Perform a series of differential centrifugations to separate the mitochondrial fraction from other cellular components.
-
Resuspend the final mitochondrial pellet in a suitable buffer (e.g., MiR05).[15]
-
Determine the protein concentration of the isolated mitochondria using a BCA or Bradford assay.
-
High-Resolution Respirometry:
-
Purpose: To measure mitochondrial oxygen consumption and assess the function of the electron transport chain (ETC).[15][16]
-
Protocol:
-
Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k).
-
Add the isolated mitochondria to the chambers containing MiR05 buffer.
-
Use a substrate-uncoupler-inhibitor titration (SUIT) protocol to assess different respiratory states. A common protocol involves the sequential addition of:
-
Pyruvate & Malate: To assess Complex I-linked respiration (State 2).
-
ADP: To stimulate ATP synthesis and measure oxidative phosphorylation capacity (State 3).
-
Succinate: To provide electrons to Complex II and assess convergent electron flow.
-
FCCP: An uncoupler to measure the maximum capacity of the electron transport system (ETS).
-
Rotenone: To inhibit Complex I.
-
Antimycin A: To inhibit Complex III and determine residual oxygen consumption.
-
-
Record the oxygen consumption rate (OCR) after each addition.
-
Molecular Analysis: Western Blotting
-
Purpose: To quantify the protein expression of key signaling molecules.
-
Protocol:
-
Homogenize frozen tissue samples in RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.[17]
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[18]
-
Incubate the membrane with primary antibodies overnight at 4°C. Key targets include:
-
Mitochondrial Biogenesis: PGC-1α, NRF-2, TFAM
-
Signaling Pathways: p-Akt, Akt, p-eNOS, eNOS, p-p38 MAPK
-
Loading Control: GAPDH or β-actin
-
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18][19]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blots.
-
Perform densitometric analysis to quantify protein levels relative to the loading control.
-
Key Signaling Pathways
This compound has been shown to modulate several key signaling pathways that regulate mitochondrial biogenesis, cell growth, and vascular function.
Caption: Key signaling pathways activated by (-)-Epicatechin.
This compound is known to activate the PI3K/Akt pathway, leading to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), which increases nitric oxide production.[8] Additionally, this compound can stimulate the p38 MAPK pathway, a key regulator of mitochondrial biogenesis.[20] This leads to the activation of PGC-1α, a master regulator that in turn co-activates NRF-2, resulting in the increased expression of TFAM and subsequent mitochondrial DNA replication and protein synthesis.[2][4]
Data Presentation
Quantitative data should be summarized in tables for clear comparison between dose groups.
Table 1: Functional and Metabolic Outcomes
| Parameter | Vehicle | EPI-LOW (1 mg/kg) | EPI-MID (10 mg/kg) | EPI-HIGH (25 mg/kg) |
| Body Weight (g) | ||||
| Initial | ||||
| Final | ||||
| Treadmill Distance (m) | ||||
| Grip Strength (N) | ||||
| GTT AUC (mg/dL*min) |
Table 2: Mitochondrial Respiration (Gastrocnemius Muscle)
| Respiratory State (pmol O2/s/mg) | Vehicle | EPI-LOW (1 mg/kg) | EPI-MID (10 mg/kg) | EPI-HIGH (25 mg/kg) |
| State 2 (Complex I) | ||||
| State 3 (Complex I) | ||||
| ETS Capacity (C I & II) |
Table 3: Protein Expression (Relative Densitometry)
| Protein Target | Vehicle | EPI-LOW (1 mg/kg) | EPI-MID (10 mg/kg) | EPI-HIGH (25 mg/kg) |
| p-Akt / Total Akt | ||||
| p-eNOS / Total eNOS | ||||
| PGC-1α | ||||
| TFAM |
Safety and Toxicity Considerations
While this compound is generally recognized as safe (GRAS), it is important to monitor for any signs of toxicity, especially at the highest dose.[3][21] Daily cage-side observations should be conducted to check for changes in appearance, behavior, or activity levels. Body weight should be monitored weekly. In some high-dose studies with other flavanols, adverse effects have been noted, reinforcing the importance of a careful dose-response evaluation.[22]
By following these detailed application notes and protocols, researchers can effectively design and execute a robust dose-response study to elucidate the therapeutic potential of this compound in a murine model.
References
- 1. Alterations in Skeletal Muscle Indicators of Mitochondrial Structure and Biogenesis in Patients with Type 2 Diabetes and Heart Failure: Effects of this compound Rich Cocoa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (−)-Epicatechin stimulates mitochondrial biogenesis and cell growth in C2C12 myotubes via the G-protein coupled estrogen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of (−)-epicatechin on molecular modulators of skeletal muscle growth and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (–)–this compound combined with 8 weeks of treadmill exercise is associated with increased angiogenic and mitochondrial signaling in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (-)-Epicatechin improves mitochondrial-related protein levels and ameliorates oxidative stress in dystrophic δ-sarcoglycan null mouse striated muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (−)-Epicatechin protects against myocardial ischemia-induced cardiac injury via activation of the PTEN/PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (-)-Epicatechin mitigates anxiety-related behavior in a mouse model of high fat diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (-)-Epicatechin induces physiological cardiac growth by activation of the PI3K/Akt pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glucose Tolerance Test in Mice [bio-protocol.org]
- 10. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 11. IP Glucose Tolerance Test in Mouse [protocols.io]
- 12. Guidelines and Considerations for Metabolic Tolerance Tests in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Video: Isolation of Mitochondria from Minimal Quantities of Mouse Skeletal Muscle for High Throughput Microplate Respiratory Measurements [jove.com]
- 14. Isolation of Mitochondria from Mouse Skeletal Muscle for Respirometric Assays [jove.com]
- 15. Measurement of Mitochondrial Respiration in Human and Mouse Skeletal Muscle Fibers by High-Resolution Respirometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measurement of Mitochondrial Respiration in Human and Mouse Skeletal Muscle Fibers by High-Resolution Respirometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 18. origene.com [origene.com]
- 19. researchgate.net [researchgate.net]
- 20. (−)-EPICATECHIN IS ASSOCIATED WITH INCREASED ANGIOGENIC AND MITOCHONDRIAL SIGNALING IN THE HINDLIMB OF RATS SELECTIVELY BRED FOR INNATE LOW RUNNING CAPACITY - PMC [pmc.ncbi.nlm.nih.gov]
- 21. (−)-Epicatechin Inhibits Metastatic-Associated Proliferation, Migration, and Invasion of Murine Breast Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 22. (−)-Epicatechin maintains endurance training adaptation in mice after 14 days of detraining - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Epicatechin's Effect on Muscle Regeneration Markers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Skeletal muscle regeneration is a complex and highly regulated process involving the activation, proliferation, and differentiation of muscle stem cells, also known as satellite cells. Epicatechin, a naturally occurring flavanol found in sources like cocoa, has garnered significant interest for its potential to positively modulate muscle regeneration and combat muscle wasting conditions.[1][2] This document provides detailed protocols for assessing the effects of this compound on key molecular markers of muscle regeneration, enabling researchers to systematically evaluate its therapeutic potential.
This compound has been shown to influence several key pathways involved in muscle growth and regeneration. It can stimulate myogenic differentiation by increasing the expression of myogenic regulatory factors (MRFs) such as MyoD, Myf5, and myogenin.[2][3] Furthermore, this compound has been observed to inhibit myostatin, a negative regulator of muscle mass, and stimulate the Akt/mTOR pathway, a central signaling cascade for protein synthesis.[2][4] These actions collectively contribute to an environment conducive to muscle repair and growth.
Key Muscle Regeneration Markers
| Marker | Description | Significance in Regeneration |
| Pax7 | A paired box transcription factor, is a key marker of quiescent and activated satellite cells.[5][6] | Its expression is crucial for the maintenance of the satellite cell pool and their initial activation in response to muscle injury.[6] |
| MyoD | A member of the myogenic regulatory factor (MRF) family, MyoD is an early marker of myogenic commitment. | Its upregulation signifies the entry of satellite cells into the myogenic lineage, committing them to become myoblasts.[5] |
| Myogenin | Another critical MRF, myogenin is essential for the terminal differentiation of myoblasts into mature muscle fibers. | Its presence indicates the progression of myoblasts towards fusion and the formation of new myofibers. |
| Myostatin | A member of the transforming growth factor-beta (TGF-β) superfamily, myostatin is a potent negative regulator of muscle growth. | Inhibition of myostatin by this compound can lead to increased muscle mass and regeneration.[1][2][4] |
| Follistatin | A glycoprotein that can bind to and inhibit the activity of myostatin. | Increased levels of follistatin, potentially induced by this compound, can promote muscle growth by neutralizing myostatin's inhibitory effects.[1][3] |
| Akt/mTOR Pathway | A critical signaling pathway that promotes protein synthesis and cell growth. | Activation of this pathway by this compound can enhance muscle protein synthesis, a key process in regeneration.[2] |
Experimental Protocols
Animal Model and this compound Administration
A common approach involves inducing muscle injury in a rodent model, followed by treatment with this compound.
-
Animal Model: C57BL/6 mice are frequently used. Muscle injury can be induced by intramuscular injection of cardiotoxin (CTX) or notexin into the tibialis anterior (TA) muscle.
-
This compound Administration: this compound can be administered via oral gavage. A typical dosage is 1 mg/kg of body weight, administered daily.[7] A control group should receive the vehicle (e.g., water) only.
-
Time Course: Muscle tissue is typically collected at various time points post-injury (e.g., 3, 5, 7, and 14 days) to assess the different stages of regeneration.
Tissue Preparation
-
Muscle Extraction: At the designated time points, mice are euthanized, and the TA muscles are carefully dissected.
-
Fixation and Sectioning: For histological analysis, a portion of the muscle should be fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned. For immunofluorescence and Western blotting, another portion should be snap-frozen in liquid nitrogen and stored at -80°C.
Analysis of Muscle Fiber Cross-Sectional Area (CSA)
-
Immunofluorescence Staining:
-
Cryosections (8-10 µm thick) are brought to room temperature and fixed with cold acetone.
-
Sections are blocked with a blocking buffer (e.g., 5% goat serum in PBS) for 1 hour.
-
Incubate with a primary antibody against Laminin or Dystrophin overnight at 4°C to outline the muscle fibers.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Mount with a mounting medium containing DAPI to counterstain nuclei.
-
-
Imaging and Analysis:
-
Images are captured using a fluorescence microscope.
-
The cross-sectional area of individual muscle fibers is measured using image analysis software such as ImageJ or FIJI.[8] At least 100 fibers per muscle should be analyzed.
-
Western Blotting for Protein Expression
-
Protein Extraction: Frozen muscle tissue is homogenized in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against Pax7, MyoD, myogenin, myostatin, follistatin, phospho-Akt, phospho-mTOR, total Akt, and total mTOR overnight at 4°C.
-
Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Quantification:
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Band intensities are quantified using densitometry software (e.g., ImageJ).[9] GAPDH or β-actin should be used as a loading control.
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from frozen muscle tissue using TRIzol reagent. First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit.
-
qRT-PCR: The relative mRNA expression of Pax7, MyoD, Myogenin, Myostatin, and Follistatin is quantified using a SYBR Green-based qRT-PCR assay. Gene expression levels are normalized to a housekeeping gene such as Gapdh.
Data Presentation
The quantitative data generated from these experiments can be summarized in the following tables for clear comparison between the control and this compound-treated groups at different time points.
Table 1: Muscle Fiber Cross-Sectional Area (CSA)
| Time Point (Days Post-Injury) | Treatment Group | Average CSA (µm²) ± SD |
| 3 | Control | |
| 3 | This compound | |
| 7 | Control | |
| 7 | This compound | |
| 14 | Control | |
| 14 | This compound |
Table 2: Relative Protein Expression (Fold Change vs. Control at Day 3)
| Time Point (Days Post-Injury) | Treatment Group | Pax7 | MyoD | Myogenin | p-Akt/Akt | p-mTOR/mTOR |
| 3 | Control | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
| 3 | This compound | |||||
| 7 | Control | |||||
| 7 | This compound | |||||
| 14 | Control | |||||
| 14 | This compound |
Table 3: Relative mRNA Expression (Fold Change vs. Control at Day 3)
| Time Point (Days Post-Injury) | Treatment Group | Pax7 | MyoD | Myogenin | Myostatin | Follistatin |
| 3 | Control | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
| 3 | This compound | |||||
| 7 | Control | |||||
| 7 | This compound | |||||
| 14 | Control | |||||
| 14 | This compound |
Visualizations
Caption: this compound's Signaling Pathway in Muscle Regeneration.
Caption: Experimental Workflow for Assessing this compound's Effects.
References
- 1. Effects of (−)-epicatechin on molecular modulators of skeletal muscle growth and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. New Trends to Treat Muscular Atrophy: A Systematic Review of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PAX7, a Key for Myogenesis Modulation in Muscular Dystrophies through Multiple Signaling Pathways: A Systematic Review [mdpi.com]
- 6. An absolute requirement for Pax7-positive satellite cells in acute injury-induced skeletal muscle regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Restorative effects of (+)-epicatechin in a rodent model of aging induced muscle atrophy: underlying mechanisms - Food & Function (RSC Publishing) [pubs.rsc.org]
- 8. Protocol for muscle fiber type and cross-sectional area analysis in cryosections of whole lower mouse hindlimbs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (−)‐this compound induces mitochondrial biogenesis and markers of muscle regeneration in adults with Becker muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
Application of (-)-Epicatechin in Preclinical Models of Cardiovascular Disease: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Epicatechin, a naturally occurring flavanol found in foods such as cocoa, green tea, and certain fruits, has garnered significant attention for its potential therapeutic applications in cardiovascular disease. Preclinical studies have demonstrated its efficacy in a variety of animal models, suggesting a promising role in mitigating cardiac injury, reducing fibrosis, and improving vascular function. This document provides a comprehensive overview of the application of (-)-epicatechin in preclinical cardiovascular research, including detailed experimental protocols, a summary of quantitative data, and a visualization of the key signaling pathways involved.
I. Summary of Preclinical Efficacy
The cardioprotective effects of (-)-epicatechin have been evaluated in several well-established preclinical models of cardiovascular disease. The following tables summarize the key quantitative findings from these studies.
Myocardial Infarction & Ischemia-Reperfusion (I/R) Injury
| Animal Model | Disease Induction | (-)-Epicatechin Dosage & Administration | Key Findings | Reference |
| Male Sprague-Dawley Rats | 45-min left anterior descending (LAD) coronary artery occlusion followed by reperfusion | 1 mg/kg/day via oral gavage for 10 days prior to I/R | ~50% reduction in infarct size at 48 hours and a 32% reduction at 3 weeks post-I/R.[1][2] | [1][2] |
| Male Sprague-Dawley Rats | Permanent LAD coronary artery occlusion (PCO) | 1 mg/kg/day via oral gavage for 10 days prior to PCO | 52% reduction in infarct size at 48 hours and a 33% reduction at 3 weeks post-PCO.[3][4][5] | [3][4][5] |
| Male Sprague-Dawley Rats | 45-min LAD occlusion followed by reperfusion | 10 mg/kg intravenously 15 min before reperfusion (single or double dose) | Single dose: 27-28% infarct size reduction. Double dose: ~80% reduction at 48h and 52% at 3 weeks.[6] | [6] |
| Male Mice | Ligation of left descending coronary artery for 7 days | 1 mg/kg/day for 10 days prior to ischemia | Significantly decreased myocardial apoptosis, cardiac fibrosis, and hypertrophy, with improved cardiac function.[7][8][9][10] | [7][8][9][10] |
Cardiac Fibrosis
| Animal Model | Disease Induction | (-)-Epicatechin Dosage & Administration | Key Findings | Reference |
| Aging Female Fischer F344 Rats (pre-HFpEF model) | Ovariectomy + 10% fructose diet | 1 mg/kg/day via oral gavage for 30 days | Significant reduction in left ventricular fibrosis; collagen area reduced from ~5.5% to 3.5%.[11][12][13][14] | [11][12][13][14] |
| Male Mice | Acute Myocardial Infarction (AMI) model | Oral administration for 10 days | Attenuated pathological injury and myocardial fibrosis.[15] | [15] |
| Primary Rat Cardiac Fibroblasts | High glucose (25 mM) stimulation | 1 µM (-)-epicatechin for up to 48 hours | Blocked increases in TGF-β1, fibronectin, and total collagen.[16] | [16] |
Hypertension
| Animal Model | Disease Induction | (-)-Epicatechin Dosage & Administration | Key Findings | Reference |
| Young Male Borderline Hypertensive Rats (BHR) | Spontaneous | 100 mg/kg/day p.o. for 2 weeks | Reduced blood pressure, which persisted for two weeks post-treatment.[17] | [17] |
| Young Spontaneously Hypertensive Rats (SHR) | Spontaneous | 100 mg/kg/day in drinking water for 2 weeks | Prevented the development of hypertension (138 ± 2 mmHg vs. 169 ± 5 mmHg in controls).[18] | [18] |
| Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rats | Uninephrectomy + DOCA injections + 1% NaCl in drinking water | 1 mg/kg/day by oral gavage for 28 days | Significantly reduced blood pressure (24% lower than DOCA controls).[19] | [19] |
| Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rats | DOCA-salt treatment | 2 or 10 mg/kg/day for 5 weeks | The 10 mg/kg dose prevented the increase in systolic blood pressure.[20] | [20] |
II. Key Signaling Pathways
(-)-Epicatechin exerts its cardioprotective effects through the modulation of several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.
Caption: (-)-Epicatechin stimulates eNOS activation and nitric oxide production.
Caption: (-)-Epicatechin inhibits the TGF-β1 signaling pathway to reduce cardiac fibrosis.
Caption: (-)-Epicatechin promotes cell survival via the PI3K/Akt signaling pathway.
III. Detailed Experimental Protocols
The following protocols are compiled from the methodologies reported in the cited preclinical studies.
Myocardial Ischemia-Reperfusion (I/R) Injury Model in Rats
Objective: To induce a controlled myocardial infarction followed by reperfusion to study the cardioprotective effects of (-)-epicatechin.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
(-)-Epicatechin (Sigma-Aldrich or equivalent)
-
Vehicle (e.g., sterile water)
-
Anesthetics (e.g., ketamine/xylazine or isoflurane)
-
Surgical instruments for thoracotomy
-
Ventilator
-
Suture materials (e.g., 6-0 silk)
-
Triphenyltetrazolium chloride (TTC) stain
-
Formalin
Procedure:
-
Animal Preparation and (-)-Epicatechin Administration:
-
Surgical Procedure:
-
Anesthetize the rat and intubate for mechanical ventilation.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a silk suture. Occlusion can be confirmed by the appearance of a pale area in the myocardium.
-
Maintain the occlusion for a specified duration (e.g., 45 minutes).[1][2]
-
Release the ligature to allow for reperfusion.
-
Close the chest in layers and allow the animal to recover.
-
-
Post-operative Care and Continued Treatment:
-
Infarct Size Assessment:
-
At the end of the experiment, re-anesthetize the animal and excise the heart.
-
Cannulate the aorta and perfuse with saline to wash out the blood.
-
Re-occlude the LAD at the same location and perfuse the aorta with a dye (e.g., Evans blue) to delineate the area at risk (AAR).
-
Slice the ventricles into transverse sections.
-
Incubate the slices in 1% TTC stain at 37°C for 20-30 minutes. Viable myocardium will stain red, while the infarcted tissue will remain pale.
-
Fix the slices in 10% formalin.
-
Image the slices and quantify the infarct size, AAR, and total left ventricular area using image analysis software (e.g., ImageJ). Infarct size is typically expressed as a percentage of the AAR.
-
Cardiac Fibrosis Model in Aging Female Rats
Objective: To induce a model of heart failure with preserved ejection fraction (HFpEF) and evaluate the anti-fibrotic effects of (-)-epicatechin.
Materials:
-
Aging female Fischer F344 rats (e.g., 18-21 months old)
-
(-)-Epicatechin
-
Vehicle (e.g., sterile water)
-
Surgical instruments for ovariectomy
-
10% fructose solution in drinking water
-
Sirius Red stain
-
Microscope with polarized light capabilities
Procedure:
-
Model Induction:
-
(-)-Epicatechin Treatment:
-
Hemodynamic and Functional Assessment (Optional):
-
Prior to sacrifice, perform echocardiography or use a Millar catheter to assess cardiac function and hemodynamics.
-
-
Tissue Collection and Histology:
-
At the end of the treatment period, euthanize the animals and excise the hearts.
-
Fix the hearts in 10% formalin and embed in paraffin.
-
Cut sections and stain with Sirius Red to visualize collagen fibers.
-
Image the stained sections under polarized light.
-
Quantify the collagen area fraction using image analysis software to determine the extent of fibrosis.
-
Hypertension Model in Rats
Objective: To investigate the blood pressure-lowering effects of (-)-epicatechin in a model of hypertension.
Materials:
-
Spontaneously Hypertensive Rats (SHR) or a chemically induced model (e.g., DOCA-salt)
-
(-)-Epicatechin
-
Vehicle
-
Blood pressure measurement system (e.g., tail-cuff plethysmography or telemetry)
Procedure:
-
Animal Model and Treatment:
-
Blood Pressure Measurement:
-
Measure systolic and diastolic blood pressure at regular intervals throughout the study period.
-
For tail-cuff measurements, acclimatize the animals to the restraining device to minimize stress-induced variations.
-
Telemetry provides continuous and more accurate blood pressure monitoring.
-
-
Vascular Function Assessment (Optional):
-
At the end of the study, isolate aortic or mesenteric artery rings.
-
Mount the rings in an organ bath to assess endothelium-dependent and -independent vasorelaxation in response to agents like acetylcholine and sodium nitroprusside.
-
IV. Concluding Remarks
The preclinical evidence strongly supports the therapeutic potential of (-)-epicatechin in a range of cardiovascular diseases. Its multifaceted mechanism of action, targeting key pathways involved in endothelial function, oxidative stress, inflammation, and fibrosis, makes it an attractive candidate for further development. The protocols and data summarized in this document provide a valuable resource for researchers and scientists in the field, facilitating the design and execution of future studies to further elucidate the cardioprotective effects of this promising natural compound.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Effects of (−)-epicatechin on myocardial infarct size and left ventricular remodeling following permanent coronary occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of (-)-epicatechin on myocardial infarct size and left ventricular remodeling after permanent coronary occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Intravenous (−)-epicatechin reduces myocardial ischemic injury by protecting mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (−)-Epicatechin protects against myocardial ischemia-induced cardiac injury via activation of the PTEN/PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (‑)‑this compound protects against myocardial ischemia‑induced cardiac injury via activation of the PTEN/PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. researchgate.net [researchgate.net]
- 11. (−)-Epicatechin Ameliorates Cardiac Fibrosis in a Female Rat Model of Pre-Heart Failure with Preserved Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. (-)-Epicatechin Ameliorates Cardiac Fibrosis in a Female Rat Model of Pre-Heart Failure with Preserved Ejection Fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. (-)-Epicatechin Attenuates Myocardial Fibrosis and Apoptosis by Suppressing the Transforming Growth Factor-β1 Pathway in Acute Myocardial Infarction [aber.apacsci.com]
- 16. researchgate.net [researchgate.net]
- 17. (–)-Epicatechin Reduces the Blood Pressure of Young Borderline Hypertensive Rats During the Post-Treatment Period - PMC [pmc.ncbi.nlm.nih.gov]
- 18. (-)-Epicatechin Prevents Blood Pressure Increase and Reduces Locomotor Hyperactivity in Young Spontaneously Hypertensive Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. redheracles.net [redheracles.net]
Techniques for Studying Epicatechin's Interaction with Specific Cell Signaling Proteins
Application Notes and Protocols for Researchers
Epicatechin, a flavonoid compound abundant in foods like cocoa, tea, and berries, has garnered significant attention for its potential health benefits, including antioxidant and anti-inflammatory effects. These biological activities stem from its ability to modulate various intracellular signaling pathways crucial for cell survival, proliferation, and stress response. Understanding the direct interactions between this compound and key signaling proteins is paramount for elucidating its mechanisms of action and for the development of novel therapeutic agents.
This document provides detailed application notes and experimental protocols for a range of techniques used to investigate the molecular interactions between this compound and specific cell signaling proteins. The methodologies cover computational, biophysical, and cell-based approaches, offering a multi-faceted strategy for comprehensive analysis.
Key Signaling Pathways Modulated by this compound
This compound is known to influence several critical signaling cascades. The primary pathways include the PI3K/Akt, MAPK/ERK, and Nrf2 pathways, which are central to cell survival, inflammation, and antioxidant defense.
PI3K/Akt Signaling Pathway: This pathway is a key regulator of cell growth, proliferation, and survival. This compound has been shown to activate this pathway, contributing to its cytoprotective effects.[1][2][3]
MAPK/ERK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathways, including the Extracellular signal-Regulated Kinase (ERK), are involved in cellular responses to a variety of stimuli and regulate processes like inflammation, cell proliferation, and apoptosis.[4][5][6] this compound can modulate these pathways, for instance, by directly inhibiting p38 MAPK to reduce inflammation.[7]
Nrf2 Antioxidant Response Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. This compound activates Nrf2, leading to the expression of cytoprotective genes.[8][9][10] This activation is often mediated through the PI3K/Akt and ERK pathways.[11]
In Silico & Biophysical Interaction Analysis
These techniques are foundational, providing predictive data on binding possibilities and quantitative data on binding kinetics and affinity.
Molecular Docking
Application Note: Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand, e.g., this compound) when bound to a second (receptor, e.g., a protein kinase) to form a stable complex.[12] It is an invaluable tool for initial screening, identifying potential binding sites, and generating hypotheses about the interaction mechanism at the molecular level.[13][14] The output, typically a docking score and binding energy, indicates the strength and stability of the interaction.[15]
Protocol: Molecular Docking of this compound with a Target Protein
-
Structure Retrieval: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Obtain the 3D structure of this compound from a database like PubChem.
-
Protein Preparation: Using software such as AutoDock Tools or Maestro, prepare the protein by removing water molecules, adding polar hydrogens, and assigning atomic charges.
-
Ligand Preparation: Prepare the this compound structure by assigning charges and defining its rotatable bonds to allow for conformational flexibility during docking.
-
Grid Box Generation: Define the binding pocket on the target protein. This can be based on known active sites or by defining a grid box that encompasses the entire protein for blind docking.
-
Docking Execution: Run the docking algorithm (e.g., AutoDock Vina). The software will systematically explore different conformations of this compound within the defined binding site.
-
Results Analysis: Analyze the output, which includes the binding affinity (in kcal/mol) and the predicted binding poses. Visualize the best-scoring pose to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and the protein's amino acid residues.
Table 1: Sample Molecular Docking Data for this compound and Analogs
| Ligand | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| This compound | p38α MAPK | - | Glu71, Ala111, Asp112, Leu171 | [7] |
| This compound | ER Stress Proteins (HMOX1) | -6.758 (Glide Score) | - | [12] |
| This compound Gallate | PKA C alpha | Good Interaction | - | [13] |
| This compound Gallate | SARS-CoV-2 RdRP | -7.15 | - | [14] |
| (-)-Epicatechin | Apelin Receptor (APLNR) | - | Trp85, Ile109, Tyr182, Pro292 |[16] |
Surface Plasmon Resonance (SPR)
Application Note: SPR is a powerful biophysical technique for studying biomolecular interactions in real-time without the need for labels.[17][18] It measures changes in the refractive index at the surface of a sensor chip as an analyte (this compound) flows over an immobilized ligand (the target protein).[17] This allows for the precise determination of association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which quantifies the binding affinity.[19]
Protocol: SPR Analysis of this compound-Protein Interaction
-
Ligand Immobilization: The purified target protein is immobilized onto a suitable sensor chip (e.g., CM5 chip) using amine coupling chemistry. A reference flow cell is prepared similarly but without the protein to serve as a control.
-
Analyte Preparation: Prepare a series of dilutions of this compound in a suitable running buffer (e.g., PBS with a small percentage of DMSO to aid solubility).
-
Binding Analysis:
-
Association: Inject each concentration of this compound over the ligand and reference flow cells at a constant flow rate and monitor the binding response in real-time.
-
Dissociation: After the association phase, switch back to flowing only the running buffer and monitor the dissociation of this compound from the protein.
-
-
Regeneration: Inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to strip all bound this compound from the sensor surface, preparing it for the next injection cycle.
-
Data Processing: Subtract the reference cell signal from the active cell signal to obtain the specific binding sensorgram.
-
Kinetic Analysis: Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software to calculate the kinetic (ka, kd) and affinity (KD) constants.
Table 2: Quantitative Binding Data from Biophysical Methods
| Ligand | Target Protein | Method | Parameter | Value | Reference |
|---|---|---|---|---|---|
| (-)-Epicatechin | Apelin Receptor (APLNR) | Radioligand Binding | Kd | 1.755 x 10-12 M | [16] |
| EGCG | Bovine Lactoferrin | SPR & Fluorescence | ΔG° | ~ -29.0 kJ mol-1 |[20] |
Cell-Based Interaction Validation
These methods confirm that the interactions observed in silico or in vitro also occur within the complex environment of a living cell.
Co-Immunoprecipitation (Co-IP)
Application Note: Co-IP is a gold-standard technique for identifying and validating protein-protein interactions in vivo.[21][22][23] The principle involves using an antibody to capture a specific "bait" protein from a cell lysate. If other "prey" proteins are part of a stable complex with the bait, they will be pulled down as well and can be detected by Western blotting.[24] This method is ideal for confirming if this compound treatment stabilizes or disrupts the interaction between two known signaling proteins.
Protocol: Co-IP for Analyzing Protein Interactions Post-Epicatechin Treatment
-
Cell Culture and Treatment: Culture the desired cell line to ~80-90% confluency. Treat the cells with this compound at the desired concentration and for the appropriate time. Include a vehicle-treated control group.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing (Optional but Recommended): Incubate the cell lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add a primary antibody specific to the "bait" protein to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with wash buffer to remove unbound proteins.
-
Elution: Elute the proteins from the beads by resuspending them in SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against both the "bait" and the suspected "prey" proteins to confirm their co-precipitation.
Förster Resonance Energy Transfer (FRET)
Application Note: FRET is a microscopy-based technique that can visualize protein-protein interactions in living cells with high spatial and temporal resolution.[25][26] It relies on the transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore.[27] For FRET to occur, the two fluorophores (and thus the proteins they are fused to) must be within 1-10 nm of each other. This technique is excellent for studying the dynamics of how this compound might induce or inhibit the association of two signaling proteins in real-time within specific subcellular compartments.[28]
Protocol: Live-Cell FRET Microscopy
-
Plasmid Construction: Create expression plasmids where your proteins of interest are genetically fused to a FRET pair of fluorescent proteins (e.g., CFP as the donor and YFP as the acceptor).
-
Cell Transfection: Co-transfect the host cells with both the donor and acceptor fusion constructs. Allow 24-48 hours for protein expression.
-
Live-Cell Imaging:
-
Plate the transfected cells in a suitable imaging dish (e.g., glass-bottom dish).
-
Mount the dish on a fluorescence microscope equipped for FRET imaging.
-
Acquire baseline images of the donor and acceptor channels before treatment.
-
-
This compound Treatment: Add this compound directly to the imaging medium and acquire images at various time points to monitor dynamic changes in protein interaction.
-
FRET Measurement and Analysis: Use an appropriate FRET measurement method, such as sensitized emission or acceptor photobleaching.
-
Sensitized Emission: Excite the donor fluorophore (e.g., CFP at ~430 nm) and measure the emission from both the donor (at ~475 nm) and the acceptor (at ~530 nm). An increase in acceptor emission upon donor excitation indicates FRET.
-
Calculate the normalized FRET (NFRET) or FRET efficiency to quantify the interaction. Compare the FRET signal in this compound-treated cells to vehicle-treated controls.
-
References
- 1. (-)-Epicatechin induces physiological cardiac growth by activation of the PI3K/Akt pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the mechanism of (-)-Epicatechin on premature ovarian insufficiency based on network pharmacology and experimental evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. scispace.com [scispace.com]
- 5. Analysis of cell growth inhibitory effects of catechin through MAPK in human breast cancer cell line T47D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound alleviates inflammation in lipopolysaccharide-induced acute lung injury in mice by inhibiting the p38 MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound induces NF-κB, activator protein-1 (AP-1) and nuclear transcription factor erythroid 2p45-related factor-2 (Nrf2) via phosphatidylinositol-3-kinase/protein kinase B (PI3K/AKT) and extracellular regulated kinase (ERK) signalling in HepG2 cells | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 9. researchgate.net [researchgate.net]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. abap.co.in [abap.co.in]
- 13. researchgate.net [researchgate.net]
- 14. In silico study unfolds inhibitory potential of this compound gallate against SARS-CoV-2 entry and replication within the host cell - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Surface Plasmon Resonance: A Sensitive Tool to Study Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 22. Protein-Protein Interaction Methods: A Complete Guide for Researchers - MetwareBio [metwarebio.com]
- 23. What techniques are used to study protein-protein interactions? [synapse.patsnap.com]
- 24. medchemexpress.com [medchemexpress.com]
- 25. Forster Resonance Energy Transfer (FRET) to Visualize Protein-Protein Interactions in the Plant Cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Imaging Protein-Protein Interactions by Förster Resonance Energy Transfer (FRET) Microscopy in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. In Vitro FRET- and Fluorescence-Based Assays to Study Protein Conformation and Protein-Protein Interactions in Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Fast Screening of Protein-Protein Interactions Using Förster Resonance Energy Transfer (FRET-) Based Fluorescence Plate Reader Assay in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Preparation of (-)-Epicatechin Solutions for Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction: (-)-Epicatechin is a natural flavonoid compound found in various foods like cocoa, green tea, and grapes. It is a potent antioxidant and has garnered significant interest in biomedical research for its potential therapeutic effects in cancer, inflammation, diabetes, and neurodegeneration.[1] In cell culture experiments, (-)-Epicatechin is widely used to investigate its effects on various cellular processes and signaling pathways.[1][2] Proper preparation of (-)-Epicatechin solutions is critical to ensure experimental reproducibility and accuracy, as its solubility and stability can influence its biological activity.[3] These application notes provide a detailed protocol for the preparation and use of (-)-Epicatechin in a cell culture setting.
Properties and Solubility
(-)-Epicatechin is typically supplied as a crystalline solid.[4][5] It is sparingly soluble in aqueous buffers but shows good solubility in organic solvents like Dimethyl Sulfoxide (DMSO) and dimethylformamide.[4][5]
Table 1: Properties and Solubility of (-)-Epicatechin
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄O₆ | [4] |
| Molecular Weight | 290.3 g/mol | [4] |
| Appearance | Crystalline Solid | [4][5] |
| Solubility in DMSO | ~12.5 mg/mL to 100 mg/mL (ultrasonication may be needed) | [4][5][6] |
| Solubility in 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [4][5] |
| Solubility in Water | ~2 mg/mL (requires warming and ultrasonication) | [6] |
| Long-term Storage (Solid) | -20°C (stable for ≥ 2-4 years) | [4][5] |
Recommended Protocol: Stock Solution Preparation (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution in DMSO, a common starting point for most cell culture applications.
Materials:
-
(-)-Epicatechin powder (e.g., Sigma-Aldrich #E4018)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-weighing: Allow the (-)-Epicatechin container to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Aseptically weigh out 2.903 mg of (-)-Epicatechin powder and transfer it to a sterile microcentrifuge tube.
-
Dissolving: Add 1 mL of sterile DMSO to the tube.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming or brief ultrasonication can be used to aid dissolution if necessary.[6] The solution should be clear.
-
Sterilization: While DMSO is a sterilizing agent, for critical applications, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE).
-
Aliquoting & Storage:
-
Dispense the 10 mM stock solution into small, single-use aliquots in sterile microcentrifuge tubes.
-
For long-term storage, store the aliquots at -80°C.[7] One study noted consistent results from stocks stored at -80°C in PBS.[7]
-
For short-term storage, aliquots can be kept at -20°C.[4]
-
Note: Avoid repeated freeze-thaw cycles.
-
Recommended Protocol: Working Solution Preparation
Working solutions are prepared by diluting the high-concentration stock solution directly into the cell culture medium.
Materials:
-
10 mM (-)-Epicatechin stock solution in DMSO
-
Pre-warmed, complete cell culture medium
-
Sterile tubes for dilution
Procedure:
-
Thaw Stock: Thaw an aliquot of the 10 mM (-)-Epicatechin stock solution at room temperature.
-
Calculate Dilution: Determine the volume of stock solution needed to achieve the desired final concentration in your culture medium. For example, to prepare 10 mL of medium with a final concentration of 20 µM (-)-Epicatechin:
-
Use the formula: C₁V₁ = C₂V₂
-
(10,000 µM) * V₁ = (20 µM) * (10,000 µL)
-
V₁ = 2 µL of 10 mM stock solution.
-
-
Dilution: Add the calculated volume (2 µL) of the stock solution to 10 mL of pre-warmed cell culture medium.
-
Mixing: Mix immediately and thoroughly by gentle inversion or pipetting to prevent precipitation and ensure a homogenous solution.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (in this case, 2 µL per 10 mL) to a separate volume of culture medium. This is crucial as DMSO can have effects on cells at higher concentrations.
-
Application: Use the freshly prepared working solution to treat cells immediately. Aqueous solutions of (-)-Epicatechin are not recommended for storage for more than one day.[4][5]
Table 2: Examples of Working Concentrations in Cell Culture
| Cell Type | Application | Effective Concentration | Source |
| 3T3-L1 Adipocytes | Inhibition of TNFα-induced NF-κB activation | 1 µM (complete inhibition) | [8] |
| Pancreatic Cancer Cells (Panc-1) | Radiosensitization | 20 µM | [7] |
| Pancreatic Cancer Cells (Panc-1) | Stimulation of mitochondrial respiration | Up to 200 µM | [7] |
| CHO Cells | Improvement of antibody titer | 50 µM | [9] |
| Human Fibroblasts | Protection from radiation | 50 µM | [10] |
| Neuronal Cells | ERK Activation/Inhibition | 100-300 nM (activation), µM range (inhibition) | [2] |
Experimental Workflow and Signaling Pathways
Diagram 1: Experimental Workflow
Caption: Workflow for preparing and applying Epicatechin solutions.
Diagram 2: (-)-Epicatechin Modulation of NF-κB Signaling
Caption: this compound inhibits the NF-κB inflammatory pathway.
Key Signaling Pathways Modulated by (-)-Epicatechin
(-)-Epicatechin has been shown to influence a multitude of signaling pathways in various cell types. Understanding these pathways is essential for designing experiments and interpreting results.
-
NF-κB Pathway: (-)-Epicatechin can inhibit the activation of NF-κB, a key transcription factor involved in inflammation.[1][8] It can achieve this by inhibiting upstream activators like NADPH-oxidase or by directly interacting with NF-κB proteins, preventing their binding to DNA.[2][8]
-
MAPK Pathways (ERK, JNK, p38): The compound demonstrates complex, dose-dependent effects on the MAPK pathways. It has been shown to inhibit ERK2 phosphorylation at micromolar concentrations, which is significant as the Ras/MAPK pathway is central to cell proliferation and survival.[1][2] It can also reduce the expression of phosphorylated JNK and p38.[1]
-
PI3K/Akt/eNOS Pathway: In endothelial cells, (-)-Epicatechin can induce the phosphorylation of Akt and endothelial nitric oxide synthase (eNOS), leading to nitric oxide production, which is crucial for vascular health.[1][11]
-
Nrf2 Pathway: (-)-Epicatechin can modulate the Nrf2 signaling pathway, which is central to the cellular antioxidant response and detoxification processes.[1][2]
Conclusion: The careful preparation of (-)-Epicatechin solutions is a fundamental prerequisite for reliable and reproducible cell culture studies. By using DMSO as a solvent for stock solutions, storing them properly as single-use aliquots, and preparing fresh working solutions in culture medium for immediate use, researchers can effectively investigate the diverse biological activities of this promising natural compound.
References
- 1. Molecular Mechanisms and Therapeutic Effects of (−)-Epicatechin and Other Polyphenols in Cancer, Inflammation, Diabetes, and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. Stability of (-)-epigallocatechin gallate and its activity in liquid formulations and delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound Stimulates Mitochondrial Activity and Selectively Sensitizes Cancer Cells to Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (-)-Epicatechin prevents TNFα-induced activation of signaling cascades involved in inflammation and insulin sensitivity in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The use of catechins in Chinese hamster ovary cell media for the improvement of monoclonal antibody yields and a reduction of acidic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CELL MEMBRANE MEDIATED (-)-EPICATECHIN EFFECTS ON UPSTREAM ENDOTHELIAL CELL SIGNALING: EVIDENCE FOR A SURFACE RECEPTOR - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Using (-)-Epicatechin as a Therapeutic Agent in Preclinical Models of Metabolic Syndrome
Introduction
Metabolic syndrome is a constellation of cardiometabolic risk factors, including insulin resistance, abdominal obesity, dyslipidemia, and hypertension, that significantly increases the risk for developing type 2 diabetes and cardiovascular disease.[1] Natural compounds are increasingly being investigated for their potential to mitigate this complex disorder. Among them, (-)-epicatechin (EC), a flavan-3-ol abundant in foods like cocoa, green tea, and grapes, has emerged as a promising therapeutic agent.[1][2] Preclinical studies have demonstrated that EC can ameliorate multiple facets of metabolic syndrome, largely through its capacity to modulate key signaling pathways involved in glucose homeostasis, lipid metabolism, inflammation, and oxidative stress.[3][4]
These application notes provide an overview of the mechanisms of action of EC, detailed protocols for its use in rodent models of metabolic syndrome, and a summary of its reported therapeutic effects.
Section 1: Key Signaling Pathways Modulated by (-)-Epicatechin
(-)-Epicatechin exerts its beneficial effects by targeting multiple cellular and enzymatic pathways. Its capacity to improve insulin sensitivity, reduce inflammation, and regulate lipid metabolism is central to its therapeutic potential in metabolic syndrome.
1.1 Insulin Signaling Pathway
In states of metabolic syndrome, insulin signaling is often impaired. EC has been shown to enhance this pathway, promoting better glucose uptake and utilization. It appears to act by directly upregulating the expression and phosphorylation of the insulin receptor (IR) and its downstream targets, including IRS-1 and Akt.[5][6] Furthermore, EC mitigates insulin resistance by downregulating the activity of negative regulators of the insulin pathway, such as c-Jun N-terminal kinase (JNK), IκB kinase (IKK), and protein-tyrosine phosphatase 1B (PTP1B).[4][7][8]
1.2 Inflammatory Signaling (NF-κB Pathway)
Chronic low-grade inflammation is a hallmark of metabolic syndrome, with adipose tissue secreting pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[7] TNF-α can trigger inflammatory cascades by activating the NF-κB pathway, which further promotes inflammation and induces insulin resistance. EC has demonstrated potent anti-inflammatory effects by inhibiting the activation of key signaling molecules like IKK, thereby preventing the activation of NF-κB and subsequent transcription of pro-inflammatory genes.[7][9]
1.3 Lipid Metabolism Regulation
Dyslipidemia in metabolic syndrome is characterized by elevated triglycerides and LDL cholesterol, and reduced HDL cholesterol. EC has been shown to improve the lipid profile by modulating genes involved in lipid metabolism. It can regulate the Insig-1-SREBP-SCAP pathway, which is a central regulator of cholesterol and fatty acid synthesis.[2] By influencing this and other related pathways involving LXR-α and SIRT1, EC helps to reduce hepatic fat accumulation and improve circulating lipid levels.[2]
Section 2: Preclinical Models and Experimental Protocols
The most common approach to model metabolic syndrome in rodents is through long-term feeding of a diet high in fat, carbohydrates, or both.
Protocol 1: Induction of Metabolic Syndrome (High-Fat Diet Model)
This protocol describes the induction of obesity, insulin resistance, and dyslipidemia in mice using a high-fat diet (HFD), a widely used and validated model.[8][10]
-
Animals: Male C57BL/6J mice, 6-8 weeks old.
-
Housing: House animals under controlled temperature (22 ± 2°C) with a 12-hour light/dark cycle, with free access to food and water.
-
Acclimatization: Allow a 1-2 week acclimatization period upon arrival.
-
Diets:
-
Procedure:
-
After acclimatization, randomly assign mice to either the Control or HFD group.
-
Provide the respective diets for a period of 8-20 weeks.[12][13]
-
Monitor body weight and food intake weekly or bi-weekly.
-
Metabolic syndrome phenotypes (obesity, hyperglycemia, dyslipidemia) typically develop after 8 weeks of HFD feeding.[12][14]
-
Protocol 2: Preparation and Administration of (-)-Epicatechin
EC can be administered via oral gavage, in drinking water, or mixed into the diet. Oral gavage ensures accurate dosing.
-
Materials:
-
(-)-Epicatechin (Sigma-Aldrich or equivalent).
-
Vehicle: Sterile distilled water or 0.5% carboxymethylcellulose (CMC).
-
-
Preparation:
-
Calculate the required amount of EC based on the target dose (e.g., 1-40 mg/kg body weight) and the number of animals.[2][14]
-
Prepare a fresh stock solution daily. For a 20 mg/kg dose in a 30g mouse, this would be 0.6 mg per mouse. If the gavage volume is 100 µL, the concentration should be 6 mg/mL.
-
Weigh the EC powder and suspend it in the chosen vehicle. Vortex thoroughly to ensure a uniform suspension.
-
-
Administration (Oral Gavage):
Protocol 3: Assessment of Glycemic Control (GTT & ITT)
Glucose Tolerance Tests (GTT) and Insulin Tolerance Tests (ITT) are crucial for evaluating insulin sensitivity and glucose disposal.[8]
-
Glucose Tolerance Test (GTT):
-
Fast mice for 6 hours (with access to water).
-
Record baseline blood glucose (t=0) from a tail snip using a glucometer.
-
Administer a 20% D-glucose solution intraperitoneally (IP) at a dose of 2 g/kg body weight.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.
-
-
Insulin Tolerance Test (ITT):
-
Fast mice for 4 hours.
-
Record baseline blood glucose (t=0).
-
Administer human insulin intraperitoneally (IP) at a dose of 0.75 U/kg body weight.
-
Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.
-
Section 3: Summary of Therapeutic Effects (Data Presentation)
The following tables summarize the quantitative effects of (-)-epicatechin administration across various preclinical models of metabolic syndrome.
Table 1: Effects of (-)-Epicatechin on Glycemic Control and Body Weight
| Parameter | Animal Model | EC Dose & Duration | Observed Effect | Citation |
|---|---|---|---|---|
| Fasting Glucose | HFD-fed Rats | 1 mg/kg/day for 2 weeks | Significantly decreased | [14] |
| Fasting Glucose | HFD-fed Mice | ~20 mg/kg/day (in diet) for 15 weeks | Significantly decreased | [8] |
| Insulin Resistance | HFr-fed Rats | 20 mg/kg/day (in diet) for 8 weeks | Mitigated insulin resistance and improved HOMA-IR | [9][15] |
| Glucose Tolerance | HFD-fed Mice | ~20 mg/kg/day (in diet) for 15 weeks | Significantly improved glucose clearance during GTT | [8][10] |
| Insulin Sensitivity | HFD-fed Mice | ~20 mg/kg/day (in diet) for 15 weeks | Significantly improved insulin sensitivity during ITT | [8][10] |
| Body Weight Gain | HFD-fed Rats | 1 mg/kg/day for 2 weeks | Significantly decreased rate of weight gain | [14] |
| Body Weight Gain | HFHC-fed Rats | 5 mg/kg/day for 12 weeks | Not effective in preventing weight gain | [13][16] |
| Body Weight | Obese Men | ~400 mg total catechins twice daily | Decreased by 0.64 kg |[5] |
Table 2: Effects of (-)-Epicatechin on Lipid Profile and Hepatic Steatosis
| Parameter | Animal Model | EC Dose & Duration | Observed Effect | Citation |
|---|---|---|---|---|
| Triglycerides (TG) | HFD-fed Rats | 1 mg/kg/day for 2 weeks | Significantly decreased | [14] |
| Triglycerides (TG) | Hyperlipidemic Rats | 10, 20, 40 mg/kg/day for 12 weeks | Significantly reduced | [2] |
| LDL Cholesterol | HFHC-fed Rats | 5 mg/kg/day for 12 weeks | Significantly decreased | [13][16] |
| LDL Cholesterol | Hyperlipidemic Rats | 10, 20, 40 mg/kg/day for 12 weeks | Significantly reduced | [2] |
| HDL Cholesterol | HFHC-fed Rats | 5 mg/kg/day for 12 weeks | Significantly increased | [13][16] |
| HDL Cholesterol | Hyperlipidemic Rats | 10, 20, 40 mg/kg/day for 12 weeks | Significantly increased | [2] |
| Total Cholesterol | Hyperlipidemic Rats | 10, 20, 40 mg/kg/day for 12 weeks | Significantly reduced | [2] |
| Hepatic Steatosis | Hyperlipidemic Rats | 10, 20, 40 mg/kg/day for 12 weeks | Alleviated liver fat accumulation | [2] |
| Hepatic Steatosis | NASH Model Mice | 1 mg/kg/day for 9 weeks | Reduced lipid accumulation and hepatocyte ballooning |[17] |
Table 3: Effects of (-)-Epicatechin on Cardiovascular and Inflammatory Markers
| Parameter | Animal Model | EC Dose & Duration | Observed Effect | Citation |
|---|---|---|---|---|
| Systolic Blood Pressure | HFD-fed Rats | 1 mg/kg/day for 2 weeks | No significant effect observed in this study | [14] |
| Hypertension | HFHC-fed Rats | 5 mg/kg/day for 12 weeks | Not effective in preventing hypertension | [13][16] |
| Nitric Oxide | HFHC-fed Rats | 5 mg/kg/day for 12 weeks | Increased serum nitric oxide levels | [13][16] |
| IL-6 (Inflammation) | HFHC-fed Rats | 5 mg/kg/day for 12 weeks | Decreased IL-6 levels | [13][16] |
| TNF-α (Inflammation) | HFr-fed Rats | Not specified | Mitigated HFr-mediated TNF-α expression | [9] |
| Oxidative Stress | HFHC-fed Rats | 5 mg/kg/day for 12 weeks | Decreased 8-isoprostane concentrations |[13][16] |
Conclusion
(-)-Epicatechin demonstrates significant therapeutic potential in preclinical models of metabolic syndrome. It effectively improves glycemic control, normalizes lipid profiles, and reduces inflammation and oxidative stress. The provided protocols offer a framework for researchers to investigate EC in diet-induced rodent models. The multi-targeted mechanism of action of EC, particularly its ability to enhance insulin signaling and inhibit inflammatory pathways, makes it a strong candidate for further development as a dietary strategy or therapeutic agent to combat metabolic syndrome and its associated comorbidities.[8][17]
References
- 1. Effect of an (–)-Epicatechin Intake on Cardiometabolic Parameters—A Systematic Review of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (-)-Epicatechin regulates blood lipids and attenuates hepatic steatosis in rats fed high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. mdpi.com [mdpi.com]
- 6. Metabolic regulation of (−)-epicatechin and the colonic metabolite 2,3-dihydroxybenzoic acid on the glucose uptake, lipid accumulation and insulin sig ... - Food & Function (RSC Publishing) DOI:10.1039/D2FO00182A [pubs.rsc.org]
- 7. (-)-Epicatechin prevents TNFα-induced activation of signaling cascades involved in inflammation and insulin sensitivity in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (−)-Epicatechin improves insulin sensitivity in high fat diet-fed mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (-)-Epicatechin mitigates high fructose-associated insulin resistance by modulating redox signaling and endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Dietary Epicatechin Promotes Survival of Obese Diabetic Mice and Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current Status of Obesity: Protective Role of Catechins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of this compound on cardiovascular function in middle-aged diet-induced obese rat models of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of (-)-epicatechin on a diet-induced rat model of cardiometabolic risk factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Effects of this compound on cardiovascular function in middle-aged diet-induced obese rat models of metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Purification of Epicatechin Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis and purification of various epicatechin derivatives. The protocols are designed to be a practical guide for researchers in medicinal chemistry, pharmacology, and drug development who are interested in exploring the therapeutic potential of these modified natural compounds.
Chemical Synthesis of this compound Derivatives
The chemical modification of this compound allows for the exploration of structure-activity relationships and the development of novel therapeutic agents. Common strategies involve the esterification, alkylation, and acylation of the hydroxyl groups on the flavan-3-ol structure.
Synthesis of Acylated this compound Derivatives
Acylation of this compound can enhance its lipophilicity and potentially its antioxidant activity. A series of oil-soluble aliphatic acylated this compound derivatives have been synthesized and characterized.[1]
Experimental Protocol: Acylation of this compound [1]
-
Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable aprotic solvent (e.g., anhydrous acetone or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Acylating Agent: Add the corresponding fatty acid chloride (e.g., palmitoyl chloride, myristoyl chloride, lauroyl chloride, decanoyl chloride, or octanoyl chloride) to the solution. The molar ratio of this compound to acyl chloride should be optimized, typically starting with a slight excess of the acylating agent.
-
Base Catalyst: Add a suitable base, such as pyridine or triethylamine, to catalyze the reaction and neutralize the hydrochloric acid byproduct.
-
Reaction Conditions: Stir the reaction mixture at room temperature or slightly elevated temperatures (e.g., 40-50 °C) for a specified period (typically several hours to overnight) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a small amount of water or a dilute acid solution. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl), a saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude acylated this compound derivative.
-
Purification: Purify the crude product using column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield the pure acylated derivative.
-
Characterization: Confirm the structure of the synthesized derivatives using techniques such as Liquid Chromatography-Mass Spectrometry (LC/MS) and Nuclear Magnetic Resonance (¹H-NMR) spectroscopy.[1]
Synthesis of Alkylated and Mesylated this compound Derivatives
Alkylation and mesylation of the phenolic and alcohol groups of this compound can be used to probe the importance of these functional groups for biological activity and to create derivatives for affinity chromatography.[2]
Experimental Protocol: Synthesis of Propargylated and Mesylated this compound Derivatives [2]
-
General Procedure for Propargylation:
-
Dissolve this compound in an appropriate solvent such as acetone or acetonitrile.
-
Add an excess of potassium carbonate (K₂CO₃) as a base.
-
Add propargyl bromide as the alkylating agent.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture to remove the inorganic salts and concentrate the filtrate.
-
Purify the resulting propargylated this compound derivatives using column chromatography.
-
-
Specific Derivatives:
-
5,7,3',4'-tetra-O-propargyl-(-)-epicatechin (Epi-4-prop): Involves the alkylation of the four phenolic hydroxyl groups, leaving the C-3 alcohol group free.[2]
-
3,5,7,3',4'-penta-O-propargyl-(-)-epicatechin (Epi-5-prop): All five hydroxyl groups (four phenolic and one alcohol) are alkylated.[2]
-
3-O-propargyl-(-)-epicatechin (Epi-prop): Selectively targets the C-3 alcohol group.[2]
-
-
Procedure for Mesylation (3-O-mesyl-(-)-epicatechin - Epi-Ms):
-
Dissolve this compound in a suitable solvent like dichloromethane (DCM).
-
Cool the solution in an ice bath.
-
Add triethylamine (Et₃N) followed by the dropwise addition of methanesulfonyl chloride (MsCl).
-
Stir the reaction at 0 °C for a few hours.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer, dry it over sodium sulfate, and concentrate it.
-
Purify the product by column chromatography.[2]
-
One-Pot Synthesis of 3-O-Acylated this compound Derivatives
A sequential one-pot, multi-step reaction strategy provides an efficient route to synthesize 3-O-acylated this compound derivatives.[3] This approach involves the coupling of three building blocks followed by a reductive cyclization.[3]
Experimental Workflow: One-Pot Synthesis
Caption: Workflow for the one-pot synthesis of 3-O-acylated this compound derivatives.
Enzymatic Synthesis of this compound Derivatives
Enzymatic synthesis offers a highly specific and efficient method for producing this compound metabolites, such as glucuronidated and methylated derivatives, which are crucial for bioavailability and mechanistic studies.[4][5]
Synthesis of this compound Glucuronides
Recombinant human UDP-glucuronosyltransferases (UGTs) are used to catalyze the transfer of glucuronic acid to this compound.[4]
Experimental Protocol: Enzymatic Glucuronidation [4]
-
Reaction Mixture: Prepare a reaction mixture containing this compound (or a methylated this compound derivative) as the substrate, UDP-glucuronic acid as the sugar donor, and a specific UGT isozyme (e.g., UGT1A9) in a suitable buffer (e.g., Tris-HCl with MgCl₂).
-
Incubation: Incubate the reaction mixture at 37 °C for a specified duration (e.g., 24 hours).
-
Reaction Termination: Stop the reaction by adding a quenching solvent, such as methanol or acetonitrile.
-
Partial Purification: Perform an initial purification step to separate the more polar glucuronidated products from the unreacted aglycone. This can be achieved by liquid-liquid extraction with a solvent like ethyl acetate, where the aglycone partitions into the organic phase, and the glucuronides remain in the aqueous phase.[4]
-
Final Purification: Further purify the glucuronidated derivatives using semi-preparative or preparative High-Performance Liquid Chromatography (HPLC).
Quantitative Data: Enzymatic Synthesis Yield
| Product | Enzyme | Substrate | Yield | Reference |
| 3'-O-methyl-epicatechin 5-O-glucuronide | UGT1A9 | 3'-O-methyl-epicatechin | ~50% | [4][5] |
| This compound 3'-O-glucuronide | UGT1A9 | This compound | Major Product | [4][5] |
Purification Methods for this compound Derivatives
The purification of synthesized this compound derivatives is critical to obtaining compounds of high purity for biological testing and characterization. Chromatographic techniques are the most widely employed methods.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a powerful tool for the separation and purification of this compound derivatives, including glucuronides and sulfates.[6]
General HPLC Protocol
-
Column: A reversed-phase column (e.g., C18) is typically used.
-
Mobile Phase: A gradient elution is often employed, using a mixture of an aqueous solvent (e.g., water with a small percentage of formic acid or acetic acid to improve peak shape) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection is commonly used, with wavelengths set to the absorbance maxima of the compounds of interest (e.g., around 280 nm for the flavan-3-ol backbone).
-
Scale: Analytical HPLC is used for purity assessment, while semi-preparative and preparative HPLC are used for isolating larger quantities of the purified compounds.[7]
Purity Data from HPLC Purification
| Compound Class | Purification Method | Achieved Purity | Reference |
| Tea Catechins | Semi-preparative HPLC | >90% | [7] |
Countercurrent Chromatography (CCC)
CCC is a liquid-liquid partition chromatography technique that is well-suited for the preparative-scale purification of polar compounds like flavonoids and their derivatives, avoiding the use of solid stationary phases.[8]
Experimental Protocol: CCC Purification of Flavonoids [8]
-
Solvent System Selection: Choose a suitable biphasic solvent system. For flavonoids, systems like butanone/water or chloroform/methanol/water have been used. The selection is based on the partition coefficient (K) of the target compounds.
-
Apparatus Preparation: Fill the CCC coil with the stationary phase (one of the two liquid phases).
-
Sample Injection: Dissolve the crude sample in a small volume of the stationary or mobile phase and inject it into the system.
-
Elution: Pump the mobile phase through the coil at a specific flow rate. The separation occurs based on the differential partitioning of the compounds between the two liquid phases.
-
Fraction Collection: Collect fractions of the eluate and analyze them (e.g., by HPLC) to identify the fractions containing the purified compounds.
Macroporous Resin and Polyamide Chromatography
For the initial purification of this compound derivatives from crude extracts, macroporous resin and polyamide chromatography are effective for removing impurities and enriching the target compounds.[9][10]
General Workflow for Resin Chromatography
Caption: General workflow for the purification of this compound derivatives using resin chromatography.
Signaling Pathway Modulation by this compound Derivatives
This compound and its derivatives can exert biological effects by modulating cellular signaling pathways. For instance, certain derivatives have been shown to activate the endothelial nitric oxide synthase (eNOS)/nitric oxide (NO) pathway, potentially through interaction with the G protein-coupled estrogen receptor (GPER).[2]
Signaling Pathway Diagram
Caption: Activation of the eNOS/NO pathway by an this compound derivative via GPER.
References
- 1. Synthesis of Oil-Soluble Aliphatic Acylated this compound and their Free Radical Scavenging Activity | Scientific.Net [scientific.net]
- 2. Synthesis of novel (−)-epicatechin derivatives as potential endothelial GPER agonists: evaluation of biological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Enzymatic synthesis of substituted epicatechins for cognitive research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic synthesis of substituted epicatechins for bioactivity studies in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. [Isolation and purification of seven catechin compounds from fresh tea leaves by semi-preparative liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Preparative Separation and Purification of the Total Flavonoids in Scorzonera austriaca with Macroporous Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. espace.library.uq.edu.au [espace.library.uq.edu.au]
Troubleshooting & Optimization
Troubleshooting solubility issues of Epicatechin in aqueous solutions
This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Epicatechin and encountering solubility challenges in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound in aqueous solutions?
This compound is sparingly soluble in aqueous buffers.[1][2] Its solubility is significantly lower in water compared to organic solvents. For practical purposes in experimental settings, direct dissolution in aqueous media is often challenging and may not yield the desired concentrations.
Q2: What is the most effective way to prepare an aqueous solution of this compound for cell culture or other experiments?
The recommended method is to first dissolve this compound in a suitable organic solvent, such as Dimethyl Sulfoxide (DMSO) or ethanol, to create a concentrated stock solution.[1][2] This stock solution can then be serially diluted into your aqueous buffer or cell culture medium to the final desired concentration. This two-step process ensures maximum solubility and uniform dispersion in the final aqueous solution.[1][2]
Q3: Are there specific solvents and concentrations you recommend for a stock solution?
Yes. This compound is readily soluble in DMSO and dimethylformamide at concentrations of approximately 12.5 mg/mL.[1][2] A stock solution can be prepared at this concentration and stored at -20°C for long-term stability.[1] For experiments, this stock can be diluted; for example, a 1:1 dilution of a DMSO stock into PBS (pH 7.2) results in an this compound solubility of about 0.5 mg/mL.[1][2]
Q4: How stable is this compound in aqueous solutions?
This compound's stability in aqueous solutions is a critical consideration. Catechins are susceptible to oxidation and other forms of degradation.[3] It is not recommended to store aqueous solutions of this compound for more than one day.[1][2] Stability is also pH-dependent; it is more stable in acidic conditions (around pH 4) and degrades more rapidly in neutral or alkaline solutions (pH 7.4 and above).[3][4]
Q5: Can pH be adjusted to improve solubility?
While catechins are generally more stable in acidic conditions, adjusting the pH of your final solution may not be a viable strategy for improving solubility and could negatively impact your experiment, especially in cell-based assays.[4] Extreme pH levels can enhance catechin degradation.[4] The primary method for improving aqueous solubility remains the use of a co-solvent like DMSO.[1][2]
Troubleshooting Guide
Issue: My this compound is not dissolving in the buffer.
-
Question: Did you attempt to dissolve the solid this compound powder directly into the aqueous buffer?
-
Answer: This is a common issue due to its poor aqueous solubility.[1][2]
-
Solution: Prepare a concentrated stock solution in 100% DMSO first.[1][2] Then, dilute this stock solution into your aqueous buffer to achieve the final working concentration. Ensure the final DMSO concentration is compatible with your experimental system (typically <0.5% for many cell cultures).
-
Issue: After diluting my DMSO stock into the medium, the solution became cloudy or a precipitate formed.
-
Question: What was the final concentration of this compound you were trying to achieve?
-
Answer: This indicates that you have exceeded the solubility limit of this compound in your final aqueous medium. Even with a DMSO co-solvent, the solubility in a predominantly aqueous environment is limited.
-
Solution 1: Reduce the final concentration of this compound. For a 1:1 DMSO:PBS (pH 7.2) solution, the solubility is approximately 0.5 mg/mL.[1][2] The solubility will be even lower in solutions with a smaller percentage of DMSO.
-
Solution 2: Gently warm the solution to 37°C, as temperature can slightly influence solubility. However, be aware that prolonged exposure to higher temperatures can cause degradation.[5]
-
Solution 3: For specialized formulations, consider solubility enhancers like hydroxypropyl-β-cyclodextrin, which can form inclusion complexes to increase water solubility.[6]
-
Issue: The color of my this compound solution changed over a short period.
-
Question: What is the pH of your solution and how long has it been prepared?
-
Answer: A change in color can be an indicator of degradation, including oxidation or polymerization.[3] Catechins are particularly unstable at neutral or alkaline pH.[3]
-
Solution: Always prepare fresh aqueous solutions of this compound for each experiment.[1][2] If possible, work with buffers that are slightly acidic, provided it does not interfere with your experiment. Avoid prolonged storage of aqueous solutions, especially at room temperature or exposed to light.[3]
-
Quantitative Data Summary
The following table summarizes the solubility of this compound in various solvents.
| Solvent System | Concentration / Solubility | Reference |
| DMSO | ~12.5 mg/mL | [1][2] |
| Dimethylformamide | ~12.5 mg/mL | [1][2] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [1][2] |
| Water | Sparingly Soluble / Insoluble | [1][7] |
| Ethanol | Insoluble | [7] |
Note: While one source lists this compound as "insoluble" in ethanol and water, it is more accurately described as "sparingly" or "poorly" soluble in aqueous media.
Experimental Protocols
Protocol: Determination of Thermodynamic Solubility (Shake-Flask Method)
This protocol outlines the widely used shake-flask method for determining the thermodynamic solubility of a compound in an aqueous buffer.[8]
Materials:
-
This compound (crystalline solid)
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.2)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer
-
Analytical balance
Methodology:
-
Preparation: Add an excess amount of solid this compound to a glass vial. This ensures that a saturated solution is achieved.
-
Solvent Addition: Add a known volume of the desired aqueous buffer to the vial.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker. Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, let the vial stand to allow the undissolved solid to sediment. For better precision, the solution can be centrifuged at high speed to pellet any remaining suspended particles.[8]
-
Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove all undissolved particles. This step is critical to ensure only the dissolved compound is measured.
-
Quantification:
-
Dilute the filtered, saturated solution with the buffer to a concentration that falls within the linear range of your analytical method.
-
Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method against a standard curve.
-
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or µg/mL.
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound solubility issues.
Simplified Signaling Pathway of this compound
Caption: Simplified action of this compound on cellular pathways.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Effects of Epigallocatechin Gallate on the Stability of this compound in a Photolytic Process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Kinetic study of the thermal stability of tea catechins in aqueous systems using a microwave reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Water Solubility Barriers for this compound Powders - Epicatelean®(this compound) [epicatelean.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Aqueous Solubility Assay - Enamine [enamine.net]
Identifying and characterizing the degradation products of Epicatechin
Technical Support Center: Epicatechin Degradation Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of this compound (EC) degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways of this compound?
A1: this compound primarily degrades through several chemical reactions, especially when subjected to conditions like thermal processing, changes in pH, and light exposure. The main degradation pathways include isomerization, oxidation, hydroxylation, dimerization, and ring cleavage.[1][2] During thermal processing in an aqueous solution, significant loss of EC can be observed, with over 99.5% degrading within 30 minutes at boiling temperatures.[1][2]
Q2: What are the common degradation products of this compound?
A2: Common degradation products of this compound include its epimer, (-)-catechin, as well as various "chemical" dimers and a trimer formed through oxidation.[3][4] Other identified products resulting from ring cleavage and oxidation include 3,4-dihydroxybenzaldehyde and protocatechuic acid.[5] In the presence of polyphenol oxidase, enzymatically generated o-quinones of this compound can also be formed.[6] Under alkaline conditions, further degradation can lead to various simpler aldehydes and acids.[7][8]
Q3: What analytical techniques are most suitable for identifying and characterizing this compound degradation products?
A3: The most powerful and commonly used analytical technique is Ultra-Performance Liquid Chromatography combined with Electrospray Ionization Quadrupole Tandem Mass Spectrometric detection (UPLC-ESI-TSQ-MS/MS).[1][2] This method offers high separation efficiency and sensitivity, which is crucial for identifying and structurally elucidating the various degradation products.[1] High-Performance Liquid Chromatography (HPLC) coupled with UV or PDA detectors is also widely used for separation and quantification.[9][10][11] For detailed structural characterization, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable.[12]
Q4: What factors can influence the rate and pathway of this compound degradation?
A4: Several factors can significantly impact the stability of this compound:
-
Temperature: Higher temperatures accelerate degradation and epimerization.[3][4][5] For instance, epimerization to (-)-catechin is enhanced at 90°C compared to 60°C in an aqueous medium.[3][4]
-
pH: this compound is more stable at acidic pH (around 4) and degrades more readily in alkaline conditions.[13][14][15]
-
Presence of other substances: The addition of sucrose can accelerate the epimerization of this compound, while trehalose has shown a protective effect, increasing its half-life.[5][16] The presence of epigallocatechin gallate (EGCG) can suppress the photosensitive oxidation of EC.[17]
-
Light: Exposure to light, particularly blue light in an alkaline solution, can induce photosensitive oxidation of this compound.[17]
-
Medium: In a lipidic medium, epimerization is slower, but overall degradation is faster compared to an aqueous medium.[3][4]
Troubleshooting Guides
Issue 1: Poor separation of degradation products in HPLC/UPLC.
-
Possible Cause 1: Inappropriate mobile phase.
-
Solution: Optimize the mobile phase composition. A gradient elution is often necessary to resolve compounds with different polarities. Common mobile phases consist of acidified water (e.g., with formic or phosphoric acid) and an organic solvent like acetonitrile or methanol.[9][18] The addition of a small percentage of an acid can improve peak shape.[11]
-
-
Possible Cause 2: Incorrect column selection.
-
Possible Cause 3: Suboptimal gradient slope.
-
Solution: Adjust the gradient profile. A shallower gradient can improve the resolution of closely eluting peaks.
-
Issue 2: Difficulty in identifying unknown peaks in the chromatogram.
-
Possible Cause 1: Lack of appropriate detection.
-
Possible Cause 2: Co-elution of multiple compounds.
-
Solution: Improve chromatographic separation as described in Issue 1. Additionally, high-resolution mass spectrometry (e.g., Q-TOF MS) can help distinguish between co-eluting compounds with different elemental compositions.
-
-
Possible Cause 3: Insufficient concentration of the degradation product.
-
Solution: Concentrate the sample before analysis. Solid-phase extraction (SPE) can be used to clean up and concentrate the analytes of interest.[19]
-
Issue 3: Inconsistent or non-reproducible degradation results.
-
Possible Cause 1: Poor control over experimental conditions.
-
Possible Cause 2: Variability in the starting material.
-
Solution: Use a well-characterized, high-purity this compound standard. Verify the purity of your standard before initiating degradation studies.
-
-
Possible Cause 3: Oxygen content in the reaction medium.
-
Solution: For oxidation studies, ensure consistent oxygen availability. If trying to minimize oxidation, consider de-gassing your solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Data Presentation
Table 1: Summary of Identified this compound Degradation Products and their Characteristics.
| Degradation Product | Molecular Weight (Da) | Method of Identification | Key Characteristics/Notes |
| (-)-Catechin | 290.27 | HPLC-MS/MS | Epimer of (-)-Epicatechin.[3][4] |
| Dehydrodi(epi)catechin A | 576.52 (dimer) | HPLC-MS/MS | An oxidation product.[3] |
| "Chemical" Dimers | Varies (e.g., 578.54) | HPLC-MS/MS | Formed through oxidation.[3] |
| "Chemical" Trimer | Varies (e.g., 866.81) | HPLC-MS/MS | An oligomer formed through oxidation.[3] |
| 3,4-dihydroxybenzaldehyde | 138.12 | LC-MS/MS | A product of ring cleavage.[5] |
| Protocatechuic acid | 154.12 | LC-MS/MS | A product of ring cleavage.[5] |
| (-)-5-(3',4'-dihydroxyphenyl)-γ-valerolactone (M6) | 208 | LC/ESI-MS, NMR | A metabolite found in human urine and plasma after this compound ingestion.[20] |
Experimental Protocols
Protocol 1: General Method for UPLC-ESI-MS/MS Analysis of this compound Degradation Products
This protocol is a generalized procedure based on methodologies cited in the literature.[1][2]
-
Sample Preparation:
-
Prepare a stock solution of (-)-Epicatechin in a suitable solvent (e.g., methanol or water).
-
Induce degradation by applying the desired stress condition (e.g., heating in a water bath at 100°C for various time points).[1]
-
At each time point, withdraw an aliquot and immediately stop the reaction (e.g., by rapid cooling in an ice bath).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions (UPLC):
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient might start at a low percentage of B, linearly increase to a high percentage of B to elute all compounds, and then return to initial conditions for re-equilibration. A specific example could be: 0-2 min, 5% B; 2-15 min, 5-40% B; 15-18 min, 40-95% B; 18-20 min, 95% B; 20-22 min, 95-5% B; 22-25 min, 5% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30-40°C.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Conditions (ESI-MS/MS):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Capillary Voltage: 3.0-4.0 kV.
-
Source Temperature: 120-150°C.
-
Desolvation Temperature: 350-450°C.
-
Gas Flow Rates: Optimize desolvation and cone gas (typically nitrogen) flow rates according to the instrument manufacturer's recommendations.
-
Data Acquisition:
-
Full Scan (MS1): Acquire data over a mass range of m/z 100-1000 to detect all potential degradation products.
-
Tandem MS (MS/MS): Perform fragmentation of precursor ions identified in the full scan to obtain structural information. Use collision-induced dissociation (CID) with argon as the collision gas. Optimize collision energy for each precursor ion.
-
-
Visualizations
Caption: Workflow for identifying this compound degradation products.
Caption: Major degradation pathways of this compound.
References
- 1. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 2. Stability and degradation mechanism of (-)-epicatechin in thermal processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation of (-)-epicatechin and procyanidin B2 in aqueous and lipidic model systems. first evidence of "chemical" flavan-3-ol oligomers in processed cocoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Degradation of cyanidin 3-rutinoside in the presence of (-)-epicatechin and litchi pericarp polyphenol oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Oxidation and degradation of (epi)gallocatechin gallate (EGCG/GCG) and (epi)catechin gallate (ECG/CG) in alkali solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. ecommons.roseman.edu [ecommons.roseman.edu]
- 11. Development of HPLC Method for Catechins and Related Compounds Determination and Standardization in Miang (Traditional Lanna Fermented Tea Leaf in Northern Thailand) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Thermal stability of catechin and this compound upon disaccharides addition | Semantic Scholar [semanticscholar.org]
- 17. Effects of Epigallocatechin Gallate on the Stability of this compound in a Photolytic Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Browning of this compound (EC) and Epigallocatechin (EGC) by Auto-Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the In Vivo Bioavailability of Epicatechin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the bioavailability of epicatechin in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges affecting the in vivo bioavailability of this compound?
A1: The primary challenges with this compound's in vivo bioavailability are its low aqueous solubility, chemical instability, and rapid metabolism.[1][2] These factors limit its absorption and therapeutic potential when administered orally. The bioavailability of this compound in its conventional form is estimated to be around 5-10%.
Q2: What are the most common strategies to improve the bioavailability of this compound?
A2: The most common and effective strategies include:
-
Nanoformulation: Encapsulating this compound into nanocarriers like liposomes, polymeric nanoparticles, and nanoemulsions can protect it from degradation, improve solubility, and enhance cellular uptake.[3][4]
-
Co-administration with other compounds: Administering this compound with absorption enhancers or metabolism inhibitors, such as piperine or other polyphenols, can increase its systemic availability.[5][6][7]
-
Complexation: Forming inclusion complexes with molecules like cyclodextrins can improve the solubility and stability of this compound.[8]
Q3: How much can bioavailability be improved using these methods?
A3: The level of improvement varies depending on the method used. Nanoencapsulation has been shown to increase bioavailability by up to 3-5 times.[3] Co-administration with piperine increased the plasma Cmax and AUC of the related compound (-)-epigallocatechin-3-gallate (EGCG) by 1.3-fold in mice.[5][9] Liposomal encapsulation combined with cyclodextrins has been reported to boost bioavailability from 3-6% to as high as 27-54%.[8]
Troubleshooting Guides
Issue 1: Poor Aqueous Solubility of this compound
Symptom: Difficulty dissolving this compound in aqueous vehicles for oral gavage or other in vivo administration routes, leading to inconsistent dosing and low absorption.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inherent low water solubility of this compound. | Method 1: Nanoencapsulation. Prepare this compound-loaded nanoparticles (e.g., using albumin or chitosan) to create a stable aqueous dispersion.[2][10][11] | Improved solubility and a homogenous formulation for consistent administration. |
| Method 2: Cyclodextrin Complexation. Form an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance solubility.[8] | A significant increase in the aqueous solubility of this compound, by up to 10-fold.[8] | |
| Method 3: Use of Co-solvents. While less ideal for some in vivo studies due to potential toxicity, a small percentage of a biocompatible co-solvent (e.g., ethanol, propylene glycol) can be tested. | Increased solubility, but requires careful validation for effects on the animal model. |
Issue 2: Rapid Metabolism and Excretion of this compound
Symptom: Low plasma concentrations and short half-life of this compound observed in pharmacokinetic studies, even with seemingly adequate dosing.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Extensive phase II metabolism (glucuronidation and sulfation) in the intestine and liver.[12][13] | Method 1: Co-administration with Piperine. Piperine, an alkaloid from black pepper, can inhibit glucuronidation, a key metabolic pathway for this compound.[5][7] | Increased plasma concentrations and a longer half-life of this compound and its metabolites. |
| Method 2: Co-administration with other Polyphenols. Certain polyphenols can compete for the same metabolic enzymes and efflux transporters, potentially increasing the systemic exposure of this compound metabolites.[6][14][15] | Modulation of the metabolic profile and enhanced transport of this compound metabolites into the bloodstream. | |
| Rapid gastrointestinal transit. | Method 1: Co-administration with Piperine. Piperine can slow gastrointestinal transit, allowing for a longer absorption window.[7][9] | Increased residence time of this compound in the small intestine, leading to greater absorption. |
Quantitative Data on Bioavailability Enhancement
The following tables summarize the quantitative improvements in this compound bioavailability achieved through various methods as reported in the literature.
Table 1: Bioavailability Enhancement of this compound and Related Flavanols using Nanoformulations
| Formulation | Animal Model/System | Key Pharmacokinetic Improvement | Reference |
| This compound-loaded lecithin-chitosan nanoparticles | Breast cancer cell lines (in vitro) | 4-fold lower IC50 compared to free this compound | [11] |
| EGCG-loaded nanoparticles | MCF-7 breast cancer cells (in vitro) | Significantly enhanced targeting and efficacy | [16] |
| Catechin-loaded elastic liposomes | In vitro | 2.9- and 2.7-fold higher accumulation in cerebral cortex and hippocampus models | [17] |
| Nanoencapsulated this compound | General estimate | Up to 3-5 times higher bioavailability | [3] |
| Liposomal encapsulation with cyclodextrins | General estimate | Bioavailability increased from 3-6% to 27-54% | [8] |
Table 2: Bioavailability Enhancement of this compound and Related Flavanols via Co-administration
| Co-administered Compound | Animal Model | Key Pharmacokinetic Improvement | Reference |
| Piperine (with EGCG) | Mice | 1.3-fold increase in plasma Cmax and AUC | [5][9] |
| Piperine (with EGCG) | Mice | 40% inhibition of EGCG glucuronidation in the small intestine | [5][7] |
| Various Polyphenols (e.g., isorhamnetin, kaempferol) | Caco-2 cells (in vitro) | Promoted transport of 3′-O-methyl-epicatechin to the basolateral side | [6][14] |
| Ascorbic acid and sucrose (with catechins) | Caco-2 cells (in vitro) | Significantly increased accumulation of EGC, EGCG, and ECG | [17] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Albumin Nanoparticles
This protocol is based on the desolvation technique described for encapsulating flavonoids into albumin nanoparticles.[2]
Materials:
-
This compound
-
Human Serum Albumin (HSA) or Bovine Serum Albumin (BSA)[2][10]
-
Ethanol
-
Glutaraldehyde solution (8%)
-
Deionized water
Procedure:
-
HSA/BSA Solution Preparation: Dissolve HSA or BSA in deionized water to a final concentration of 100 mg/mL.
-
This compound Solution Preparation: Dissolve this compound in ethanol.
-
Desolvation: Add the ethanolic this compound solution dropwise to the HSA/BSA solution under constant stirring. The addition of ethanol will cause the desolvation of the albumin, leading to nanoparticle formation.
-
Cross-linking: To stabilize the nanoparticles, add a specific amount of 8% glutaraldehyde solution and stir for 24 hours.
-
Purification: Purify the nanoparticles by centrifugation to remove unencapsulated this compound and excess reagents. Wash the nanoparticle pellet with deionized water and resuspend.
-
Characterization: Characterize the nanoparticles for size, morphology (e.g., using TEM), and encapsulation efficiency (e.g., using HPLC).[1][18]
Protocol 2: In Vivo Oral Administration and Pharmacokinetic Analysis in Mice
This protocol outlines a general procedure for assessing the bioavailability of an this compound formulation in mice.
Materials:
-
This compound formulation (e.g., nanoformulation, co-administration mixture)
-
Vehicle control
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Anesthetic
Procedure:
-
Animal Acclimatization and Fasting: Acclimatize mice to the experimental conditions. Fast the mice overnight (with access to water) before administration to ensure an empty stomach for consistent absorption.
-
Dosing: Administer the this compound formulation or vehicle control via oral gavage. Doses can range, for example, from 20 mg/kg body weight.[19]
-
Blood Sampling: Collect blood samples at various time points post-administration (e.g., 0, 0.5, 1, 2, 4, 6, and 24 hours).[20][21] Blood can be collected via tail vein or retro-orbital sinus into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Sample Analysis: Analyze the plasma samples for this compound and its metabolites using a validated analytical method such as HPLC-MS/MS.[22]
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve), to determine the bioavailability of the formulation.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. Nanoformulation Advances - Epicatelean®(this compound) [epicatelean.com]
- 4. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperine enhances the bioavailability of the tea polyphenol (-)-epigallocatechin-3-gallate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulation of (-)-epicatechin metabolism by coadministration with other polyphenols in caco-2 cell model - WUR [wur.nl]
- 7. researchgate.net [researchgate.net]
- 8. Bioavailability Enhancement Strategies for this compound - Epicatelean®(this compound) [epicatelean.com]
- 9. researchgate.net [researchgate.net]
- 10. Encapsulation of catechin and this compound on BSA NPS improved their stability and antioxidant potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lecithin–chitosan–TPGS nanoparticles as nanocarriers of (−)-epicatechin enhanced its anticancer activity in breast cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Absorption, metabolism, distribution and excretion of (-)-epicatechin: A review of recent findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. research.wur.nl [research.wur.nl]
- 16. Preparation and characterization of (-)-Epigallocatechin-3-gallate (EGCG)-loaded nanoparticles and their inhibitory effects on Human breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bioavailability of Tea Catechins and Its Improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. (−)-Epicatechin improves insulin sensitivity in high fat diet-fed mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pharmacokinetic, partial pharmacodynamic and initial safety analysis of (−)-Epicatechin in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pharmacokinetic, partial pharmacodynamic and initial safety analysis of (-)-epicatechin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Uptake and metabolism of this compound and its access to the brain after oral ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming challenges in the long-term storage of Epicatechin standards
Welcome to the technical support center for the handling and long-term storage of Epicatechin standards. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable advice to ensure the stability and integrity of your this compound standards throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the long-term storage of this compound?
A1: The primary challenges in the long-term storage of this compound, a polyphenolic compound, are its susceptibility to chemical degradation through several pathways. These include:
-
Oxidation: this compound is easily oxidized, especially in solution when exposed to air (oxygen). This is a major cause of degradation.
-
Epimerization: In solution, (-)-Epicatechin can convert into its diastereomer, (+)-Catechin. This process is influenced by factors such as temperature and pH.
-
Dimerization and Polymerization: this compound molecules can react with each other to form dimers and larger polymers, reducing the concentration of the monomeric standard.
-
Hydroxylation and Ring Cleavage: Under certain conditions, such as high temperatures in aqueous solutions, the chemical structure of this compound can be further modified through hydroxylation and cleavage of its rings.[1]
Q2: What are the ideal storage conditions for solid this compound standards?
A2: For long-term stability, solid (-)-Epicatechin should be stored at -20°C.[1] Under these conditions, it can be stable for at least two to four years. For bulk powder, maintaining a relative humidity below 40% and a temperature between 15–20°C in airtight containers, optionally flushed with nitrogen, can preserve over 90% potency for up to 24 months.
Q3: How should I prepare and store this compound stock solutions?
A3: It is recommended to prepare stock solutions by dissolving solid this compound in an organic solvent such as DMSO or dimethylformamide (DMF). To minimize oxidation, the solvent should be purged with an inert gas like argon or nitrogen before dissolving the standard. These stock solutions should be aliquoted into small volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. Stock solutions stored at -80°C can be stable for up to 6 months, while those at -20°C are typically stable for about one month. Aqueous solutions of this compound are not recommended for storage for more than one day due to rapid degradation.
Q4: What are the visual indicators of this compound degradation?
A4: A common visual indicator of this compound degradation, particularly through oxidation, is a change in the color of the solution. Freshly prepared solutions of high-purity this compound are typically colorless. The development of a yellowish or brownish hue can indicate the formation of oxidation products. For solid standards, a change in color from off-white/light pink to a darker shade may suggest degradation.
Troubleshooting Guide
This section addresses specific issues you may encounter during the storage and use of this compound standards.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of potency in solid standard over time. | Improper storage conditions (temperature fluctuations, exposure to moisture or air). | Store solid this compound at a constant -20°C in a tightly sealed container. For bulk quantities, consider storage in a desiccator or with a desiccant pack to control humidity. |
| Discoloration (yellowing/browning) of stock solution. | Oxidation due to exposure to atmospheric oxygen. | Prepare stock solutions using solvents purged with an inert gas (argon or nitrogen). Store aliquots in tightly sealed vials with minimal headspace. Avoid repeated opening of the stock vial. |
| Inconsistent results in bioassays. | Degradation of this compound in working solutions, especially aqueous buffers. | Prepare fresh working solutions in aqueous buffers for each experiment. It is not recommended to store aqueous solutions for more than a single day. |
| Appearance of unexpected peaks in HPLC/UPLC chromatograms. | Epimerization of (-)-Epicatechin to (+)-Catechin or formation of other degradation products. | Analyze the standard for purity before use. If epimerization is suspected, use a chiral column for separation or a validated method that can resolve both epimers. Minimize exposure of solutions to heat and neutral to alkaline pH to slow down epimerization. |
Quantitative Data on this compound Stability
The stability of this compound is highly dependent on the storage conditions. The following tables summarize the degradation of this compound under various conditions.
Table 1: Thermal Degradation of this compound in Aqueous Solution
| Temperature (°C) | Time | % Degradation | Reference |
| 100 | 10 minutes | ~65.2% | [1] |
| 100 | 30 minutes | >99.5% | [1] |
Table 2: Recommended Storage Conditions for this compound Standards
| Form | Solvent | Temperature | Duration |
| Solid | N/A | -20°C | ≥ 2-4 years |
| Stock Solution | DMSO or DMF (purged with inert gas) | -20°C | ~1 month |
| Stock Solution | DMSO or DMF (purged with inert gas) | -80°C | ~6 months |
| Aqueous Solution | Aqueous Buffer | Room Temperature | < 1 day |
Experimental Protocols
Protocol 1: Preparation of Stable this compound Stock Solutions
Objective: To prepare a concentrated stock solution of this compound with minimized initial degradation.
Materials:
-
(-)-Epicatechin analytical standard
-
Anhydrous Dimethyl Sulfoxide (DMSO), purged with nitrogen or argon
-
Inert gas (Nitrogen or Argon)
-
Sterile, amber glass vials with screw caps
-
Calibrated analytical balance
-
Volumetric flasks
Procedure:
-
Equilibrate the (-)-Epicatechin standard to room temperature before opening to prevent condensation.
-
Accurately weigh the desired amount of (-)-Epicatechin powder using an analytical balance.
-
Transfer the powder to a volumetric flask.
-
Under a gentle stream of inert gas, add a small amount of the purged DMSO to dissolve the this compound.
-
Once dissolved, bring the solution to the final volume with the purged DMSO.
-
Mix the solution thoroughly.
-
Aliquot the stock solution into single-use amber glass vials, minimizing the headspace in each vial.
-
Seal the vials tightly and store them at -80°C.
Protocol 2: HPLC Method for Assessing this compound Stability
Objective: To quantify the concentration of this compound and detect the presence of its major epimer, Catechin, to assess stability.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a calibration curve using freshly prepared solutions of (-)-Epicatechin and (+)-Catechin standards of known concentrations.
-
Sample Preparation: Dilute the stored this compound solution to a concentration within the calibration range using the mobile phase.
-
Analysis: Inject the prepared sample onto the HPLC system.
-
Data Analysis: Identify and quantify the peaks corresponding to this compound and Catechin by comparing their retention times and peak areas to the standards. Calculate the percentage of remaining this compound and the percentage of Catechin formed.
Visualizations
This compound Degradation Pathways
The following diagram illustrates the primary pathways through which this compound can degrade. The main routes are oxidation, leading to the formation of quinones and subsequent dimers, and epimerization, where (-)-Epicatechin converts to its diastereomer, (+)-Catechin.
Caption: Major degradation pathways of this compound.
Experimental Workflow for Stability Testing
This workflow outlines the key steps for conducting a stability study of this compound standards.
Caption: Workflow for this compound stability assessment.
References
Technical Support Center: Minimizing Epicatechin Degradation During Thermal Processing
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (-)-epicatechin. This resource provides guidance on best practices to minimize its degradation during thermal processing, addressing common issues encountered during experimental procedures.
Troubleshooting Guide
This guide is designed to help you troubleshoot common problems related to epicatechin degradation.
| Problem | Possible Causes | Suggested Solutions |
| Significant loss of this compound after heating. | High processing temperature, prolonged heating time, high pH, presence of oxygen. | Optimize heating to the lowest effective temperature and shortest possible duration. Maintain a pH below 6.0, ideally around 4.0[1][2]. Work under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation[1]. |
| Inconsistent results between experimental repeats. | Variations in heating temperature, pH of the solution, or oxygen exposure. | Ensure precise temperature control using calibrated equipment. Prepare fresh buffers for each experiment to maintain consistent pH. Standardize the headspace and sealing of reaction vessels to control oxygen exposure. |
| Formation of unknown peaks in HPLC/UPLC chromatogram. | Degradation of this compound into various products like catechin (epimerization), procyanidins (dimerization), or other oxidation products. | Characterize the unknown peaks using mass spectrometry (MS) to identify degradation products. Refer to literature on known this compound degradation pathways for identification.[3] |
| Low recovery of this compound from a complex matrix after thermal processing. | Interaction with other matrix components (e.g., proteins, metal ions), leading to precipitation or enhanced degradation. | Perform spike and recovery experiments to assess matrix effects. Consider sample purification or extraction before thermal processing. Add chelating agents like EDTA to sequester metal ions that can catalyze oxidation.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound degradation during thermal processing?
A1: The main degradation pathways for this compound during thermal processing are epimerization (conversion to its isomer, catechin), oxidation, hydroxylation, dimerization (formation of procyanidins), and ring cleavage of the flavonoid structure.[3]
Q2: What is the optimal pH for maintaining this compound stability during heating?
A2: this compound is most stable in acidic conditions. A pH of around 4.0 is generally recommended to minimize degradation during thermal processing.[2] Stability decreases significantly at neutral and alkaline pH levels.[1]
Q3: How does the presence of oxygen affect this compound stability?
A3: Oxygen plays a crucial role in the oxidative degradation of this compound. It is advisable to conduct thermal processing in an environment with minimal oxygen, for instance, by purging solutions with nitrogen or argon gas.[1]
Q4: Can other compounds in my formulation affect this compound stability?
A4: Yes. For instance, the presence of sucrose can accelerate the epimerization and degradation of this compound at elevated temperatures.[1][5] Conversely, trehalose has been shown to have a protective effect.[1][5] Ascorbic acid can also help stabilize this compound, although its oxidized form, dehydroascorbic acid, can promote degradation.[6][7][8] Metal ions, such as iron and copper, can also catalyze the oxidation of this compound.[4][9]
Q5: Are there any processing techniques that can help minimize degradation?
A5: Yes, techniques such as microencapsulation can protect this compound from degradation during thermal processing.[10][11] This involves encapsulating the this compound in a protective matrix, such as maltodextrin or β-cyclodextrin.[11]
Quantitative Data Summary
The following table summarizes the degradation of this compound under various conditions. The degradation generally follows first-order kinetics.[1][5]
| Temperature (°C) | pH | Time (min) | This compound Loss (%) | Additional Notes |
| 50 | Not specified | 60 | ~9.4% | Loss attributed to hydrolysis and oxidation.[1] |
| 80 | Not specified | 30 | ~20.33% | In the presence of sucrose.[1] |
| 100 | Not specified | 10 | ~65.2% | In boiling aqueous solution.[3] |
| 100 | Not specified | 30 | >99.5% | In boiling aqueous solution.[3] |
| 100 | Not specified | 60 | ~35.78% | Epimerization in the presence of sucrose.[1] |
Half-life of this compound at 100°C: The half-life of this compound is significantly reduced at higher temperatures. For example, in the presence of sucrose at 100°C, a substantial amount of epimerization occurs within 60 minutes.[1] The addition of trehalose has been shown to nearly double the half-life of this compound under thermal stress.[5][12]
Experimental Protocols
Protocol 1: Quantification of this compound and its Degradation Products by HPLC-UV
This protocol provides a general method for the analysis of this compound and its common degradation product, catechin, using High-Performance Liquid Chromatography with UV detection.
1. Instrumentation and Materials:
- HPLC system with a UV detector
- C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
- Mobile Phase A: Water with 0.1% phosphoric acid
- Mobile Phase B: Acetonitrile
- This compound and catechin analytical standards
- Methanol for sample and standard preparation
- 0.45 µm syringe filters
2. Chromatographic Conditions:
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Column Temperature: 30°C
- UV Detection Wavelength: 280 nm
- Gradient Elution:
- 0-30 min: 11% to 25% B
- 30-35 min: 25% to 100% B
- 35-40 min: Hold at 100% B
- 40-50 min: 100% to 11% B (column re-equilibration)
3. Standard and Sample Preparation:
- Standard Stock Solutions: Prepare individual stock solutions of this compound and catechin in methanol (e.g., 1 mg/mL).
- Calibration Standards: Prepare a series of calibration standards by diluting the stock solutions with the mobile phase A to cover the expected concentration range of the samples.
- Sample Preparation: Dilute the experimental samples with mobile phase A to a concentration within the calibration range. Filter the samples through a 0.45 µm syringe filter before injection.
4. Data Analysis:
- Identify the peaks for this compound and catechin based on their retention times compared to the analytical standards.
- Construct a calibration curve by plotting the peak area against the concentration for each standard.
- Quantify the amount of this compound and catechin in the samples using the calibration curve.
Protocol 2: Analysis of this compound Degradation using UPLC-ESI-TSQ-MS/MS
This protocol outlines a more sensitive and specific method for identifying and quantifying a wider range of this compound degradation products.
1. Instrumentation and Materials:
- UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- C18 UPLC column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size)
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Analytical standards of this compound and expected degradation products (if available).
- Methanol for sample and standard preparation.
- 0.22 µm syringe filters.
2. UPLC Conditions:
- Flow Rate: 0.3 mL/min
- Injection Volume: 2-5 µL
- Column Temperature: 40°C
- Gradient Elution: A suitable gradient will need to be developed to separate the various degradation products. A typical starting point would be a linear gradient from 5% to 95% B over 10-15 minutes.
3. MS/MS Conditions:
- Ionization Mode: Negative Electrospray Ionization (ESI-)
- Source Temperature: e.g., 150°C
- Desolvation Temperature: e.g., 400°C
- Capillary Voltage: e.g., 3.0 kV
- Multiple Reaction Monitoring (MRM): Develop MRM transitions for this compound and its expected degradation products. For this compound, a common transition is m/z 289 -> 245.
4. Sample Preparation:
- Similar to the HPLC protocol, dilute samples to an appropriate concentration with the initial mobile phase conditions.
- Filter samples through a 0.22 µm syringe filter.
5. Data Analysis:
- Identify and quantify this compound and its degradation products based on their specific MRM transitions and retention times.
- Use analytical standards for absolute quantification where available. For unknown degradation products, relative quantification can be performed based on peak areas.
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stability and degradation mechanism of (-)-epicatechin in thermal processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Stabilizing effect of ascorbic acid on flavan-3-ols and dimeric procyanidins from cocoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Microencapsulation of this compound for Enhanced Stability - Epicatelean®(this compound) [epicatelean.com]
- 11. This compound Stability During Heat Processing - Epicatelean®(this compound) [epicatelean.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Epicatechin Delivery Across the Blood-Brain Barrier
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the delivery of Epicatechin (Epi) across the blood-brain barrier (BBB).
Nanoparticle-Based Delivery Systems
Nanoparticle-based carriers are a prominent strategy to improve the bioavailability of this compound in the brain. This section covers common troubleshooting issues and FAQs related to the formulation and characterization of these delivery systems.
Troubleshooting Guide: Nanoparticle Formulation and Characterization
| Issue/Observation | Potential Cause(s) | Recommended Solution(s) |
| Low Encapsulation Efficiency (%EE) | 1. Poor affinity of this compound for the nanoparticle core. 2. Rapid partitioning of this compound into the external aqueous phase during formulation. 3. Suboptimal polymer/lipid concentration or drug-to-polymer/lipid ratio. 4. Inefficient emulsification or homogenization. | 1. For polymeric nanoparticles, consider using a polymer with which this compound has a higher affinity. For liposomes, adjust the lipid composition to enhance interaction. 2. In the double emulsion method, optimize the stabilizer concentration in the inner aqueous phase to minimize drug leakage. 3. Systematically vary the polymer/lipid and this compound concentrations to find the optimal ratio. 4. Increase sonication/homogenization time or intensity, but monitor for potential degradation of this compound or the carrier. |
| Large Particle Size or High Polydispersity Index (PDI) | 1. Aggregation of nanoparticles due to insufficient stabilization. 2. Inappropriate concentration of polymer/lipid or surfactant. 3. Inadequate energy input during homogenization. 4. Poor solvent/antisolvent mixing. | 1. Increase the concentration of the stabilizer (e.g., PVA, Poloxamer 188). For chitosan-coated particles, ensure optimal chitosan concentration and pH. 2. Optimize the formulation by adjusting the concentrations of the core materials and surfactants. 3. Increase the sonication or homogenization power and/or duration. 4. In nanoprecipitation, ensure rapid and efficient mixing of the organic and aqueous phases. |
| Unstable Nanoparticle Suspension (Aggregation over time) | 1. Zeta potential is not high enough to ensure electrostatic repulsion. 2. Degradation of the nanoparticle or the encapsulated drug. 3. Inappropriate storage conditions (temperature, pH). | 1. For electrostatic stabilization, aim for a zeta potential of at least ±30 mV. This can be modulated by adjusting the pH of the suspension or by surface coating with charged molecules like chitosan. 2. Assess the chemical stability of this compound and the polymer/lipid under your formulation and storage conditions. Consider the use of antioxidants. 3. Store nanoparticles at an appropriate temperature (often 4°C) and in a buffer system that maintains a stable pH. |
| Inconsistent Batch-to-Batch Reproducibility | 1. Minor variations in experimental parameters (e.g., stirring speed, temperature, addition rate of phases). 2. Variability in the quality of raw materials. | 1. Standardize all experimental parameters meticulously. Use automated or semi-automated systems where possible to minimize human error. 2. Ensure consistent quality of all reagents and polymers/lipids from the same supplier and lot, if possible. |
Quantitative Data Summary: this compound Nanoparticle Formulations
| Nanoparticle Type | Polymer/Lipid | Method | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| PLGA Nanoparticles | PLGA, PVA | Double emulsion-solvent evaporation | 93.46 ± 3.94 | -12.63 ± 0.08 | Not Reported | [1][2] |
| Chitosan-Coated PLGA NPs | PLGA, Chitosan, PVA | Double emulsion-solvent evaporation & coating | > 93.46 (size increases with coating) | Positive (shifted from negative) | Not Reported | [1][2] |
| Solid Lipid Nanoparticles | Cocoa Butter | Hot homogenization | 108 - 122 | Not Reported | ~68.5 | [3][4] |
| Liposomes | Soy phosphatidylcholine, cholesterol | Thin-film hydration | 35 - 70 | ~ -15 | > 80 | [5][6] |
| BSA Nanoparticles | Bovine Serum Albumin | Desolvation | 48 ± 5 | Not Reported | 54.5 | [7][8] |
| Polylactic Acid Nanoparticles | Polylactic Acid | Double emulsification solvent diffusion | 350.9 ± 87.4 | -32.9 ± 7.54 | 18.09 ± 1.95 | [9] |
| Eudragit L-100 Nanocapsules | Eudragit L-100 | Interfacial deposition of preformed polymer | ~200-300 | Negative | 96.15 | [10] |
Note: The values presented are derived from different studies and experimental conditions may vary.
Chemical Modification Strategies
Altering the chemical structure of this compound is another avenue to improve its ability to cross the BBB.
Troubleshooting Guide: Synthesis of this compound Derivatives
| Issue/Observation | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Glucuronidated this compound | 1. Inefficient enzymatic activity of UDP-glucuronosyltransferases (UGTs). 2. Suboptimal reaction conditions (pH, temperature, incubation time). 3. Degradation of the substrate or product. | 1. Screen different UGT isoforms to find the most efficient one for this compound glucuronidation. 2. Optimize reaction parameters such as pH, temperature, and incubation time. Consider adding co-factors if required. 3. Perform reactions under an inert atmosphere (e.g., nitrogen) and use purified reagents to minimize degradation. |
| Formation of Multiple Regioisomers during Methylation | 1. Lack of regioselectivity of the methylating agent. 2. Steric hindrance affecting the accessibility of hydroxyl groups. | 1. Employ regioselective methylation strategies, which may involve protecting groups to block certain hydroxyls before methylation. 2. Optimize reaction conditions (solvent, temperature, base) to favor methylation at the desired position.[11] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are outlines for key experimental procedures.
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Double Emulsion (W/O/W) Solvent Evaporation
-
Preparation of the Inner Aqueous Phase (W1): Dissolve this compound in a small volume of aqueous buffer. To enhance encapsulation, a stabilizer like PVA can be added to this phase.
-
Formation of the Primary Emulsion (W/O): Add the inner aqueous phase (W1) to an organic solution of PLGA (e.g., in dichloromethane, DCM). Emulsify using a high-speed homogenizer or sonicator to form a stable water-in-oil emulsion.
-
Formation of the Double Emulsion (W/O/W): Add the primary emulsion to a larger volume of an aqueous solution containing a stabilizer (e.g., 1-5% w/v PVA). Homogenize or sonicate again to form the double emulsion.
-
Solvent Evaporation: Stir the double emulsion at room temperature for several hours or overnight to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Recovery: Collect the nanoparticles by centrifugation, wash them several times with deionized water to remove excess surfactant and unencapsulated drug, and then lyophilize for storage.
Protocol 2: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
-
Lipid Film Formation: Dissolve this compound and lipids (e.g., soy phosphatidylcholine and cholesterol) in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.[12]
-
Solvent Removal: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the flask wall.[12]
-
Hydration: Hydrate the lipid film with an aqueous buffer by rotating the flask at a temperature above the lipid phase transition temperature. This process leads to the formation of multilamellar vesicles (MLVs).[12]
-
Size Reduction: To obtain smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension or extrude it through polycarbonate membranes with defined pore sizes.[13]
-
Purification: Remove unencapsulated this compound by dialysis or size exclusion chromatography.
Protocol 3: Quantification of this compound in Brain Tissue by HPLC-MS/MS
-
Tissue Homogenization: Homogenize the brain tissue samples in a suitable buffer, often containing antioxidants like ascorbic acid to prevent this compound degradation.
-
Protein Precipitation: Precipitate proteins by adding a solvent like acetonitrile or methanol.
-
Extraction: Extract this compound and its metabolites from the supernatant, often using liquid-liquid extraction or solid-phase extraction.
-
Analysis: Analyze the extracted samples using a validated HPLC-MS/MS method. Use a suitable internal standard for accurate quantification.
Visualizations
Signaling and Experimental Workflow Diagrams
Caption: Experimental workflow for developing and evaluating this compound-loaded nanoparticles for brain delivery.
Caption: Mechanism of receptor-mediated transcytosis of nanoparticles across the BBB.
Frequently Asked Questions (FAQs)
Q1: Why is delivering this compound to the brain so challenging?
A1: The primary obstacle is the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents most compounds, including this compound, from entering the brain from the bloodstream.[14] this compound also has poor bioavailability due to its rapid metabolism in the gut and liver.[9]
Q2: What are the advantages of using nanoparticles for this compound delivery?
A2: Nanoparticles can protect this compound from degradation in the bloodstream, improve its solubility, and prolong its circulation time.[7] Furthermore, their surface can be modified with specific ligands to target receptors on the BBB, facilitating transport into the brain via mechanisms like receptor-mediated transcytosis.[15][16]
Q3: How do I choose between different types of nanoparticles (e.g., PLGA, liposomes, SLNs)?
A3: The choice depends on several factors:
-
PLGA nanoparticles are biodegradable and offer sustained drug release.[1]
-
Liposomes are biocompatible and can encapsulate both hydrophilic and lipophilic drugs.[5]
-
Solid lipid nanoparticles (SLNs) are made from physiological lipids, offering good biocompatibility and stability.[3][4]
Consider the desired release profile, the physicochemical properties of any co-administered drugs, and the specific targeting strategy.
Q4: What is the importance of zeta potential in nanoparticle formulations?
A4: Zeta potential is a measure of the surface charge of nanoparticles and is a critical indicator of their stability in suspension. A high absolute zeta potential value (typically > ±30 mV) indicates strong electrostatic repulsion between particles, which prevents aggregation and ensures the stability of the formulation.
Q5: Can the route of administration affect the brain uptake of this compound-loaded nanoparticles?
A5: Yes, the route of administration is crucial. Intravenous injection is a common route for systemic delivery to the BBB. Intranasal delivery is also being explored as a non-invasive method to bypass the BBB and deliver drugs directly to the central nervous system.[1][2]
Q6: What are some common ligands used for targeting nanoparticles to the BBB?
A6: Common ligands target receptors that are highly expressed on brain endothelial cells. These include:
-
Transferrin: Targets the transferrin receptor.[16]
-
Insulin: Targets the insulin receptor.
-
Lactoferrin: Targets the lactoferrin receptor.
-
Angiopep-2: Targets the low-density lipoprotein receptor-related protein-1 (LRP1).[16]
Q7: How can I troubleshoot variability in my in vivo animal studies?
A7: In vivo studies can have inherent variability. To minimize this:
-
Use a sufficient number of animals per group to achieve statistical power.
-
Ensure consistent administration of the formulation (e.g., injection speed, volume).
-
Control for environmental factors (e.g., housing, diet, light-dark cycle).
-
Standardize the timing of sample collection and processing.
-
Consider potential immune responses to the nanoparticles, which can affect their biodistribution.[17]
References
- 1. researchgate.net [researchgate.net]
- 2. RETRACTED: Quantification and Evaluations of Catechin Hydrate Polymeric Nanoparticles Used in Brain Targeting for the Treatment of Epilepsy [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. research.wur.nl [research.wur.nl]
- 5. Elastic liposomes as carriers for oral delivery and the brain distribution of (+)-catechin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Encapsulation of catechin and this compound on BSA NPS improved their stability and antioxidant potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cris.brighton.ac.uk [cris.brighton.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Efficient Chemical Synthesis of (Epi)catechin Glucuronides: Brain-Targeted Metabolites for Treatment of Alzheimer’s Disease and Other Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. researchgate.net [researchgate.net]
- 15. Targeting receptor-ligand chemistry for drug delivery across blood-brain barrier in brain diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. In vivo biodistribution of nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Epicatechin Handling and Oxidation Prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of epicatechin in experimental setups.
Troubleshooting Guide: Preventing this compound Degradation
Unexpected or inconsistent experimental results when using this compound can often be traced back to its degradation. The following table outlines common problems, their probable causes, and recommended solutions to ensure the stability and efficacy of your this compound solutions.
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity or inconsistent results | Oxidation of this compound due to improper storage or handling. | Store solid this compound at -20°C.[1][2][3] Prepare stock solutions in DMSO, purge with an inert gas, aliquot, and store at -80°C for up to 6 months or -20°C for up to 1 month.[4] Avoid repeated freeze-thaw cycles.[4] |
| Browning or color change of the solution | Formation of oxidized products (o-quinones) and subsequent polymerization.[5] | Prepare fresh aqueous solutions daily.[1] Minimize exposure to light and oxygen. Consider adding antioxidants like ascorbic acid.[6] |
| Precipitation of this compound in aqueous media | Low solubility of this compound in aqueous buffers. | First, dissolve this compound in an organic solvent like DMSO, and then dilute it with the aqueous buffer of your choice.[1] |
| Rapid degradation in cell culture media | The neutral to slightly alkaline pH of many culture media can accelerate oxidation. High temperatures in incubators also contribute to degradation. | Prepare this compound solutions immediately before use. Consider using a slightly acidic buffer system if compatible with your experimental design. Minimize the time the compound is in the incubator. |
| Inconsistent analytical readings (e.g., HPLC, spectrophotometry) | Degradation of the compound during sample preparation or analysis. | Use validated analytical methods to quantify this compound and its degradation products.[7][8] Ensure samples are handled quickly and kept cool to minimize degradation before analysis. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound to oxidize?
A1: The primary factors that contribute to the oxidation of this compound are exposure to oxygen, light, high temperatures, and neutral to alkaline pH.[6][9][10] The presence of metal ions can also catalyze oxidation.
Q2: How should I store solid this compound and its stock solutions?
A2: Solid (-)-epicatechin should be stored at -20°C, where it can be stable for at least two years.[1] Stock solutions, typically prepared in DMSO, should be purged with an inert gas, aliquoted to avoid repeated freeze-thaw cycles, and stored at -80°C for up to 6 months or -20°C for one month.[4] It is not recommended to store aqueous solutions for more than one day.[1]
Q3: Can I use antioxidants to stabilize my this compound solutions?
A3: Yes, antioxidants such as ascorbic acid (vitamin C) and tocopherols (vitamin E) can be used to reduce oxidative degradation, particularly in solutions for applications like ready-to-drink beverages.[6] For experimental setups, it's crucial to ensure the chosen antioxidant does not interfere with the assay.
Q4: What is the best way to prepare this compound for use in aqueous solutions like cell culture media?
A4: Due to its limited solubility in water, this compound should first be dissolved in an organic solvent such as DMSO to create a concentrated stock solution.[1] This stock solution can then be diluted with the aqueous buffer or cell culture medium to the desired final concentration immediately before use.[1]
Q5: How can I detect and quantify this compound oxidation?
A5: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection is a common and reliable method to separate and quantify this compound and its oxidation products.[7][8][11] Spectrophotometric methods can also be employed to measure the formation of colored oxidation products.[12][13]
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
Objective: To prepare a stable, concentrated stock solution of (-)-epicatechin for use in various experimental applications.
Materials:
-
(-)-Epicatechin powder (≥98% purity)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert gas (e.g., nitrogen or argon)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Allow the (-)-epicatechin powder to equilibrate to room temperature before opening the container to prevent condensation.
-
Weigh the desired amount of (-)-epicatechin powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 2 mM).[14]
-
Vortex the solution until the this compound is completely dissolved.
-
Gently purge the headspace of the tube with an inert gas (nitrogen or argon) for 10-15 seconds to displace oxygen.
-
Immediately cap the tube tightly.
-
Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes or cryovials.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[4]
Protocol 2: Assessment of this compound Oxidation using HPLC
Objective: To quantify the amount of intact this compound and detect the presence of its degradation products using reverse-phase HPLC.
Materials:
-
This compound sample (from stock solution or experimental sample)
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
(-)-Epicatechin standard of known concentration
-
HPLC vials
Procedure:
-
Standard Preparation: Prepare a series of calibration standards of (-)-epicatechin in the mobile phase.
-
Sample Preparation: Dilute the experimental sample containing this compound with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
Chromatographic Conditions:
-
Column: C18, 5 µm particle size
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm[7]
-
Column Temperature: 30-40°C
-
Gradient Elution: A typical gradient might start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the compounds.
-
-
Analysis:
-
Inject the standards to generate a calibration curve.
-
Inject the prepared samples.
-
Identify the this compound peak based on the retention time of the standard.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
The appearance of new, unidentified peaks, often with earlier or later retention times, can indicate the presence of oxidation products.
-
Visualizations
Caption: Factors contributing to the oxidative degradation of this compound.
Caption: Troubleshooting workflow for this compound stability issues.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Long-Term Storage Stability in Warehouses - Epicatelean®(this compound) [epicatelean.com]
- 3. Bulk this compound Powder Storage Conditions - Epicatelean®(this compound) [epicatelean.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Browning of this compound (EC) and Epigallocatechin (EGC) by Auto-Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What Are the Best Stabilizers or Co-Ingredients to Preserve this compound in RTD Beverages? - Epicatelean®(this compound) [epicatelean.com]
- 7. jocpr.com [jocpr.com]
- 8. Determination of Catechin and this compound Content in Chocolates by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability and degradation mechanism of (-)-epicatechin in thermal processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. mdpi.com [mdpi.com]
- 12. Quantification of Catechin and this compound in Foods by Enzymatic-Spectrophotometric Method with Tyrosinase [agris.fao.org]
- 13. researchgate.net [researchgate.net]
- 14. This compound Stimulates Mitochondrial Activity and Selectively Sensitizes Cancer Cells to Radiation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Epicatechin Extraction from Plant Materials
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of epicatechin from plant materials.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor to consider when choosing a solvent for this compound extraction?
A1: The most critical factor is the polarity of the solvent. This compound is a polar molecule, and polar solvents or their aqueous mixtures are generally most effective for its extraction. Ethanol-water mixtures (50-70%) are widely considered the industry standard, balancing extraction efficiency with selectivity and minimizing impurities.[1] Pure organic solvents like ethanol, methanol, and acetone, or their aqueous mixtures, are commonly used.[2][3] The choice of solvent can significantly impact the extraction yield and purity of the final extract.
Q2: How does temperature affect this compound stability during extraction?
A2: High temperatures can lead to the degradation of this compound.[4][5] Thermal processing methods like boiling can result in a significant loss of this compound, with studies showing over 99.5% degradation within 30 minutes in boiling aqueous solutions.[4][5] Degradation can occur through processes like isomerization, oxidation, hydroxylation, dimerization, and ring cleavage.[4][5] Therefore, it is crucial to optimize the extraction temperature to maximize yield while minimizing degradation. Non-thermal methods like ultrasound-assisted extraction can be advantageous as they can be performed at lower temperatures.[6]
Q3: What are the advantages of using modern extraction techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) over conventional methods?
A3: Modern techniques like UAE and MAE offer several advantages over conventional methods such as hot water extraction (HWE). These include:
-
Increased Efficiency: UAE and MAE can significantly reduce extraction time and improve yield.[7] For instance, MAE can complete extraction in as little as one minute, compared to 60 minutes for conventional ultrasonic extraction.[7]
-
Lower Temperatures: UAE is a non-thermal technique that utilizes mechanical forces to disrupt cell walls, allowing for efficient extraction at or near room temperature, which helps in preserving heat-sensitive compounds like this compound.[6]
-
Reduced Solvent Consumption: These methods can often achieve higher yields with less solvent, making them more environmentally friendly.[8]
-
Higher Yields: Studies have shown that UAE with ethanol can be significantly more efficient in extracting catechins, including this compound, compared to conventional hot water extraction.[9]
Q4: Can Supercritical Fluid Extraction (SFE) be used for this compound extraction?
A4: Yes, Supercritical Fluid Extraction (SFE) using supercritical CO2 is a viable and "green" alternative for extracting this compound.[8][10] This method offers high selectivity and can eliminate the need for organic solvents.[8] The efficiency of SFE can be optimized by adjusting parameters such as pressure, temperature, and the use of co-solvents like ethanol.[10]
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound.
Issue 1: Low this compound Yield
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent | Ensure the solvent polarity matches that of this compound. Ethanol-water mixtures (50-70%) are often optimal.[1] Consider testing a range of solvent systems to find the most effective one for your specific plant material.[2] |
| Suboptimal Extraction Parameters | Optimize extraction time, temperature, and solvent-to-solid ratio. For UAE, parameters like ultrasonic power and frequency are also critical.[11][12] For MAE, optimize microwave power and irradiation time.[7][13] |
| Inefficient Cell Wall Disruption | Ensure the plant material is properly ground to a fine powder to increase the surface area for extraction. For techniques like UAE, ensure sufficient ultrasonic power is applied to induce cavitation and disrupt cell walls.[6] |
| Degradation of this compound | Avoid excessive heat and prolonged extraction times.[3] Monitor the temperature closely during extraction and consider using non-thermal methods like UAE.[6] The stability of catechins is also pH-dependent; extreme pH values should be avoided.[14] |
Issue 2: Co-extraction of Impurities
| Possible Cause | Troubleshooting Step |
| Low Solvent Selectivity | While a 50-70% ethanol-water mixture is generally effective, adjusting the ethanol percentage can improve selectivity and reduce the co-extraction of undesirable compounds.[1] |
| Complex Plant Matrix | Consider a multi-step extraction or a post-extraction purification step. Techniques like solid-phase extraction (SPE) or high-speed counter-current chromatography can be used to purify the crude extract.[10][15] |
Issue 3: this compound Degradation in the Extract
| Possible Cause | Troubleshooting Step |
| Exposure to High Temperatures | Store the extract at low temperatures (e.g., 4°C or -20°C) and protect it from light to prevent thermal degradation and photo-oxidation.[16][17] |
| Oxidation | The presence of oxygen can lead to the oxidation of this compound.[4][5] Consider storing the extract under an inert atmosphere (e.g., nitrogen or argon). |
| pH Instability | Epicatechins can be unstable in neutral or alkaline conditions.[17] Ensure the pH of the storage solvent is slightly acidic to improve stability. |
Data Presentation: Comparison of Extraction Methods
The following table summarizes typical parameters and yields for different this compound extraction methods from green tea leaves.
| Extraction Method | Solvent | Temperature (°C) | Time | This compound Yield (mg/g dry weight) | Reference |
| Hot Water Extraction (HWE) | Water | 80 - 85 | 30 min | 0.412 | [18] |
| Ultrasound-Assisted Extraction (UAE) | 67.81% Ethanol | 66.53 | 43.75 min | Significantly higher than HWE | [9] |
| Microwave-Assisted Extraction (MAE) | 50% Ethanol-Water | 80 | 6 min | 14.3 | [13] |
| Supercritical Fluid Extraction (SFE) | CO2 with 80% ethanol aqueous solution | 40 | - | ~1 mg/g (combined with EGCG) | [10] |
| Subcritical Water Extraction (SWE) | Water | 110 - 190 | 5 min | High efficiency at lower temps | [19] |
Experimental Protocols
1. Ultrasound-Assisted Extraction (UAE) of this compound from Green Tea
-
Materials: Dried green tea leaves (ground to a fine powder), 70% ethanol.
-
Apparatus: Ultrasonic bath or probe sonicator, filter paper, rotary evaporator.
-
Procedure:
-
Weigh 10 g of powdered green tea leaves and place them in a 250 mL flask.
-
Add 100 mL of 70% ethanol to the flask.
-
Place the flask in an ultrasonic bath set to a frequency of 40 kHz and a power of 100 W.
-
Sonicate the mixture for 30 minutes at 50°C.
-
After sonication, filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it using a rotary evaporator at 40°C under reduced pressure to remove the ethanol.
-
The resulting aqueous extract can be freeze-dried to obtain a solid powder.
-
2. Microwave-Assisted Extraction (MAE) of this compound from Green Tea
-
Materials: Dried green tea leaves (ground to a fine powder), 50% ethanol-water solution.
-
Apparatus: Microwave extractor, filter paper, rotary evaporator.
-
Procedure:
-
Place 5 g of powdered green tea leaves into the extraction vessel of the microwave extractor.
-
Add 100 mL of 50% ethanol-water solution.
-
Set the microwave power to 400 W and the extraction time to 1 minute.[7]
-
After extraction, allow the mixture to cool and then filter it.
-
Concentrate the filtrate using a rotary evaporator to remove the solvent.
-
The concentrated extract can be further purified or freeze-dried.
-
Visualizations
Caption: General workflow for the extraction and analysis of this compound from plant materials.
Caption: Troubleshooting logic for addressing low this compound extraction yields.
References
- 1. Preferred Solvent Systems for Extracting High-Purity this compound - Epicatelean®(this compound) [epicatelean.com]
- 2. mdpi.com [mdpi.com]
- 3. Edible Green Solvent for Optimized Catechins Extraction from Green Tea Leaves: Anti-Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability and degradation mechanism of (-)-epicatechin in thermal processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 6. hielscher.com [hielscher.com]
- 7. Microwave‐assisted extraction followed by CE for determination of catechin and this compound in green tea [ouci.dntb.gov.ua]
- 8. This compound Extraction Water Usage - Epicatelean®(this compound) [epicatelean.com]
- 9. researchgate.net [researchgate.net]
- 10. Supercritical fluid extraction of catechins from Cratoxylum prunifolium dyer and subsequent purification by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimization of Ultrasound-Assisted Extraction Condition for Phenolic Compounds, Antioxidant Activity, and Epigallocatechin Gallate in Lipid-Extracted Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimization of Ultrasound-Assisted Extraction Condition for Phenolic Compounds, Antioxidant Activity, and Epigallocatechin Gallate in Lipid-Extracted Microalgae [mdpi.com]
- 13. researchhub.com [researchhub.com]
- 14. researchgate.net [researchgate.net]
- 15. Separation and Detection of Catechins and Epicatechins in Shanxi Aged Vinegar Using Solid-Phase Extraction and Hydrophobic Deep Eutectic Solvents Combined with HPLC [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Effects of Epigallocatechin Gallate on the Stability of this compound in a Photolytic Process - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Optimizing catechin extraction from green tea waste: Comparative analysis of hot water, ultrasound‐assisted, and ethanol methods for enhanced antioxidant recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Improving the Extraction of Catechins of Green Tea (Camellia sinensis) by Subcritical Water Extraction (SWE) Combined with Pulsed Electric Field (PEF) or Intense Pulsed Light (IPL) Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative analysis of the antioxidant capacity of Epicatechin vs. Quercetin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epicatechin and Quercetin stand out as two of the most researched flavonoids, both lauded for their significant antioxidant properties and potential therapeutic applications. This compound, a flavan-3-ol abundant in cocoa, green tea, and various fruits, is noted for its benefits to vascular health. Quercetin, a flavonol found in onions, apples, and berries, is recognized for its potent anti-inflammatory and antioxidant effects.[1][2] This guide provides an objective, data-driven comparison of their antioxidant capacities, detailing the experimental evidence and cellular mechanisms to inform research and development efforts.
Direct Antioxidant Capacity: A Quantitative Comparison
The direct antioxidant potential of a compound is its intrinsic ability to neutralize free radicals. This is typically quantified using various in vitro chemical assays that measure radical scavenging or reducing power. The performance of this compound and Quercetin in these assays is dictated by their molecular structures, particularly the number and arrangement of hydroxyl (-OH) groups which can donate hydrogen atoms to neutralize radicals.
Overall, experimental data from key assays such as DPPH, ABTS, and FRAP consistently indicate that Quercetin possesses a higher direct antioxidant capacity compared to this compound. This enhanced activity is largely attributed to its specific chemical structure, which is more favorable for electron delocalization and radical stabilization.
Table 1: Quantitative Comparison of Direct Antioxidant Activity
| Assay | Compound | Result | Source |
| DPPH Radical Scavenging | Quercetin | IC₅₀: 1.89 ± 0.33 µg/mL | [3] |
| (+)-Catechin | IC₅₀: 3.12 ± 0.51 µg/mL | [3] | |
| ABTS Radical Scavenging | Quercetin | IC₅₀: 1.89 ± 0.33 µg/mL | [3] |
| (+)-Catechin | IC₅₀: 3.12 ± 0.51 µg/mL | [3] | |
| FRAP (Ferric Reducing) | Quercetin | 3.02 times more active than Trolox | [4] |
| (-)-Epicatechin | Active, but less than Quercetin | [4] | |
| ORAC (Oxygen Radical Abs.) | Quercetin | 11.5 ± 0.4 µmol TE/µmol | [5] |
| (-)-Epicatechin | 10.20 ± 0.87 µmol TE/mg | [6] |
Note: Data for (+)-Catechin, a stereoisomer of this compound, is often used in comparative studies and provides a close approximation of this compound's activity. A lower IC₅₀ value indicates higher antioxidant potency.
Cellular Antioxidant Mechanisms: The Nrf2 Pathway
Beyond direct radical scavenging, a crucial aspect of antioxidant defense is the upregulation of endogenous protective mechanisms. Both this compound and Quercetin exert significant indirect antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7]
Under normal conditions, Nrf2 is held inactive in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1), which targets it for degradation.[8] Oxidative stress or the presence of activators like this compound and Quercetin disrupts the Keap1-Nrf2 complex. This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE) in the DNA, and initiate the transcription of a suite of cytoprotective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1) and superoxide dismutase (SOD).[8]
Both flavonoids have been shown to effectively induce Nrf2 nuclear translocation. This compound's activation of Nrf2 has been linked to the PI3K/AKT and ERK signaling pathways.[8] Quercetin has also been demonstrated to robustly activate the Nrf2/Keap1 pathway, thereby reducing oxidative stress and inflammation. While both are potent activators, the subtle differences in their interaction with upstream signaling kinases may lead to varied expression profiles of downstream antioxidant enzymes.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for the key antioxidant assays cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[1]
-
Reagents:
-
DPPH stock solution (e.g., 0.2 mM in methanol).
-
Test compounds (this compound, Quercetin) and a positive control (e.g., Ascorbic Acid) dissolved in a suitable solvent (e.g., methanol) to create a dilution series.
-
Solvent (methanol or ethanol).
-
-
Procedure (96-Well Plate Method):
-
Prepare a DPPH working solution by diluting the stock solution with methanol to obtain an absorbance of approximately 1.0 ± 0.1 at 517 nm.
-
To appropriate wells, add 100 µL of the various concentrations of the test compound solutions and the positive control.
-
Add 100 µL of solvent to "blank" wells.
-
Initiate the reaction by adding 100 µL of the DPPH working solution to all sample and control wells.
-
Cover the plate and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100
-
The IC₅₀ value (the concentration that inhibits 50% of DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of ORAC methodologies in determination of antioxidant capacity of binary combinations of quercetin and 3-(3,4,5-trihydroxybenzoyl) coumarin derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 3. ORAC Table | Dr. med. Barbara Hendel [dr-barbara-hendel.com]
- 4. researchgate.net [researchgate.net]
- 5. Quercetin | C15H10O7 | CID 5280343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound vs Quercetin: Which Antioxidant is better? [epicatelean.com]
- 8. medial.cz [medial.cz]
A Comparative Analysis of the Biological Prowess of Epicatechin Stereoisomers
For the attention of researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the biological activities of epicatechin stereoisomers. By presenting supporting experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to be a valuable resource for understanding the nuanced yet significant differences in the therapeutic potential of these closely related flavonoid molecules.
This compound, a flavan-3-ol found in various foods like cocoa, tea, and berries, has garnered significant attention for its antioxidant, anti-inflammatory, and cardioprotective properties. However, the biological activity of this compound is not uniform across its different stereoisomers. The spatial arrangement of the hydroxyl groups on the C ring of the flavan-3-ol structure gives rise to four primary stereoisomers: (-)-epicatechin, (+)-epicatechin, (-)-catechin, and (+)-catechin. These subtle structural variations can lead to marked differences in their biological efficacy and mechanisms of action. This guide delves into a comparative study of these stereoisomers, focusing on their antioxidant, anti-inflammatory, and cardioprotective effects.
Comparative Antioxidant Activity
The antioxidant capacity of this compound stereoisomers is a cornerstone of their therapeutic potential. This activity is often evaluated using various in vitro assays that measure the ability of a compound to scavenge free radicals or reduce oxidized species. The most common assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the Ferric Reducing Antioxidant Power (FRAP) assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay.
While comprehensive studies directly comparing all four stereoisomers using the same methodologies are limited, the available data consistently suggest that the stereochemical configuration influences antioxidant potency. Generally, this compound isomers have been observed to exhibit a stronger capacity for scavenging free radicals, while catechin isomers may be more effective in chelating metal ions.[1]
| Stereoisomer | DPPH Radical Scavenging Activity (IC50) | Ferric Reducing Antioxidant Power (FRAP) | Oxygen Radical Absorbance Capacity (ORAC) |
| (-)-Epicatechin | ~1.56 - 4.9 µg/mL[2] | Data not consistently reported in a comparable format | High, reported to be seven-fold higher than EGCG in one study |
| (+)-Epicatechin | Data not consistently reported | Data not consistently reported | Data not consistently reported |
| (-)-Catechin | Data not consistently reported | Data not consistently reported | Data not consistently reported |
| (+)-Catechin | 82.66 ± 0.24% scavenging at a specific concentration | 0.542 ± 0.003 mM FeSO4/100 µg DW | Data not consistently reported |
Note: The data presented is compiled from various sources and may not be directly comparable due to differences in experimental conditions. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals.
Anti-inflammatory Effects: Modulation of the NF-κB Pathway
Chronic inflammation is a key driver of many diseases. This compound stereoisomers have been shown to exert anti-inflammatory effects, primarily through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes.
Studies have demonstrated that both (-)-epicatechin and (+)-catechin can inhibit the activation of NF-κB in Jurkat T cells.[3] This inhibition occurs at multiple levels of the signaling cascade, including the prevention of the phosphorylation and degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. By preventing IκBα degradation, these catechins block the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of inflammatory genes.
A study on PMA-induced NF-κB activation in Jurkat T cells showed that at a concentration of 8.6 µM, (-)-epicatechin caused a 65% reduction in NF-κB binding activity, while 17.2 µM of (+)-catechin resulted in a 64% reduction.[3] This suggests that (-)-epicatechin may be a more potent inhibitor of NF-κB.
Cardioprotective Actions: Activation of eNOS and Pro-Survival Signaling
The cardioprotective effects of this compound stereoisomers, particularly (-)-epicatechin, are well-documented and are largely attributed to their ability to stimulate the production of nitric oxide (NO) in endothelial cells.[1][4] NO is a critical signaling molecule that promotes vasodilation, inhibits platelet aggregation, and reduces inflammation in the vasculature.
(-)-Epicatechin has been shown to activate endothelial nitric oxide synthase (eNOS), the enzyme responsible for NO production, through a complex signaling cascade.[1][4][5] This activation involves the phosphorylation of eNOS at serine residues Ser633 and Ser1177 and dephosphorylation at threonine residue Thr495.[1][4] The signaling pathways implicated in this process include the Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) pathway and the Ca2+/calmodulin-dependent protein kinase II (CaMKII) pathway.[1][4] In contrast, the stereoisomer catechin has been found to be only partially able to stimulate nitric oxide production in cells.[1][4] Furthermore, studies have shown that (+)-catechin can actually induce oxidative stress in the aorta of rats by increasing the activity of angiotensin-converting enzyme (ACE) and the production of reactive oxygen species (ROS), whereas (-)-catechin and (-)-epicatechin did not have this effect.
Bioavailability: A Key Determinant of In Vivo Efficacy
The bioavailability of a compound, which is the proportion that enters the circulation and is available to have an active effect, is a critical factor in determining its in vivo efficacy. Studies in rats have indicated that (-)-epicatechin has a higher bioavailability than (+)-catechin. After oral administration, absorbed (+)-catechin and (-)-epicatechin are primarily present in plasma as metabolites. Interestingly, the primary metabolite of (+)-catechin in plasma was found to be glucuronide in the nonmethylated form, while the primary metabolites of (-)-epicatechin were glucuronide and sulfoglucuronide in nonmethylated forms, and sulfate in the 3'-O-methylated forms. These differences in metabolism and bioavailability likely contribute to the observed differences in their biological activities.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.
-
Reaction Setup: A specific volume of the DPPH solution is mixed with varying concentrations of the test compound (this compound stereoisomers) and a control (solvent alone).
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined from a plot of inhibition percentage against concentration.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.
Procedure:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.
-
Reaction Setup: A specific volume of the FRAP reagent is mixed with the test compound and a standard (e.g., FeSO₄).
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 4 minutes).
-
Absorbance Measurement: The absorbance of the blue-colored solution is measured at a specific wavelength (around 593 nm).
-
Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with that of a standard curve prepared using a known concentration of Fe²⁺. The results are typically expressed as mM Fe²⁺ equivalents.
NF-κB Activation Assay (Electrophoretic Mobility Shift Assay - EMSA)
Principle: This assay detects the binding of active NF-κB from nuclear extracts to a labeled DNA probe containing the NF-κB consensus sequence.
Procedure:
-
Cell Culture and Treatment: Cells (e.g., Jurkat T cells) are cultured and pre-incubated with the this compound stereoisomers for a specific duration before being stimulated with an NF-κB activator (e.g., PMA).
-
Nuclear Extract Preparation: The nuclei are isolated from the treated cells, and the nuclear proteins are extracted.
-
Binding Reaction: The nuclear extracts are incubated with a radiolabeled or fluorescently labeled double-stranded DNA probe containing the NF-κB binding site.
-
Electrophoresis: The protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.
-
Detection: The gel is dried and exposed to X-ray film (for radiolabeled probes) or imaged using a fluorescence scanner to visualize the DNA-protein complexes. The intensity of the shifted band corresponding to the NF-κB-DNA complex is quantified.
Visualizing the Molecular Pathways
To better understand the mechanisms underlying the biological activities of this compound stereoisomers, the following diagrams illustrate the key signaling pathways discussed.
References
A Comparative Analysis of the Neuroprotective Effects of Epicatechin and Epigallocatechin-3-Gallate
For researchers, scientists, and drug development professionals, understanding the nuanced differences between promising neuroprotective compounds is paramount. This guide provides a detailed comparison of Epicatechin (EC) and Epigallocatechin-3-gallate (EGCG), two key flavan-3-ols found in green tea, and their potential in combating neurodegenerative diseases.
This document synthesizes experimental data to objectively compare their performance in critical areas of neuroprotection, including antioxidant activity, anti-inflammatory effects, and inhibition of pathological protein aggregation. Detailed experimental methodologies for key assays are provided to support the replication and expansion of these findings.
At a Glance: Key Differences in Neuroprotective Efficacy
While both this compound and EGCG exhibit neuroprotective properties, current research indicates that EGCG is generally more potent across several key mechanisms of action. This enhanced efficacy is largely attributed to the presence of a gallate moiety in its chemical structure, which is absent in this compound.
Quantitative Comparison of Neuroprotective Effects
The following tables summarize quantitative data from various studies, offering a direct comparison of the neuroprotective capabilities of this compound and EGCG.
Table 1: Neuronal Viability in the Presence of Neurotoxins
| Cell Line | Neurotoxin | Compound | Concentration | Cell Viability (%) | Reference |
| SH-SY5Y | 6-hydroxydopamine (6-OHDA) | This compound | EC50 | Increased significantly (P<0.01) | [1] |
| SH-SY5Y | 6-hydroxydopamine (6-OHDA) | EGCG | 0.1-10 µM | Significantly attenuated cell death | [2] |
| PC12 | Acrylamide (ACR) | This compound Gallate (ECG) | 20 µM | Inhibited cytotoxicity | [3] |
| PC12 | Acrylamide (ACR) | EGCG | 20 µM | Inhibited cytotoxicity | [3] |
| HT22 | Glutamate | EGCG | 10 µM | ~40.3% | [4] |
| HT22 | Glutamate | EGCG | 20 µM | ~61.7% | [4] |
| HT22 | Glutamate | EGCG | 40 µM | ~77.4% | [4] |
Table 2: Anti-Inflammatory Effects in Microglial Cells
| Cell Line | Inflammatory Stimulus | Compound | Concentration | Effect | Reference |
| BV-2 | Lipopolysaccharide (LPS) | EGCG | 150 µM | Significantly inhibited NO production | [5] |
| BV-2 | Lipopolysaccharide (LPS) | EGCG | 150 µM | 25% decrease in IL-6 production | [6] |
| Primary Microglia | Lipopolysaccharide (LPS) + ATP | This compound Gallate (ECG) | Not specified | Significant anti-inflammatory effects | Not specified |
| Primary Microglia | Lipopolysaccharide (LPS) + ATP | EGCG | Not specified | Significant anti-inflammatory effects | Not specified |
Table 3: Inhibition of Pathological Protein Aggregation
| Protein | Assay | Compound | Molar Ratio (Compound:Protein) | Inhibition/Effect | Reference |
| α-synuclein | Thioflavin T (ThT) Assay | EGCG | 1:1 (25 µM:25 µM) | Inhibition of aggregation | [7] |
| α-synuclein | Thioflavin T (ThT) Assay | EGCG | 5:1 (125 µM:25 µM) | Stronger inhibition of aggregation | [7] |
| Amyloid-β (Aβ) | Thioflavin T (ThT) Assay | EGCG | 5:1 | Complete suppression of fibril formation | [8] |
Core Neuroprotective Mechanisms and Signaling Pathways
Both this compound and EGCG exert their neuroprotective effects through a variety of mechanisms, primarily centered around their antioxidant and anti-inflammatory properties, as well as their ability to interfere with the aggregation of proteins implicated in neurodegenerative diseases.
Antioxidant Effects and Nrf2 Pathway Activation
Both compounds are potent antioxidants, capable of scavenging free radicals. A key mechanism underlying their antioxidant effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.
-
This compound has been shown to increase Nrf2 nuclear accumulation, leading to the upregulation of downstream antioxidant enzymes such as SOD1 and NQO1[9].
-
EGCG also activates the Nrf2/ARE pathway, contributing to its robust antioxidant and neuroprotective effects against oxidative stress[10].
References
- 1. Evaluation of the Anti-apoptotic and Anti-cytotoxic Effect of this compound Gallate and Edaravone on SH-SY5Y Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epigallocatechin-3-gallate: A phytochemical as a promising drug candidate for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of epigallocatechin gallate and this compound gallate effects on acrylamide-induced neurotoxicity in rats and cytotoxicity in PC 12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epigallocatechin gallate improves neuronal damage in animal model of ischemic stroke and glutamate-exposed neurons via modulation of hippocalcin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms of the Anti-Inflammatory Effects of Epigallocatechin 3-Gallate (EGCG) in LPS-Activated BV-2 Microglia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms of the Anti-Inflammatory Effects of Epigallocatechin 3-Gallate (EGCG) in LPS-Activated BV-2 Microglia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. (-)-Epicatechin protects hemorrhagic brain via synergistic Nrf2 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. explorationpub.com [explorationpub.com]
Epicatechin's Therapeutic Efficacy Validated in Secondary Animal Models: A Comparative Analysis
FOR IMMEDIATE RELEASE
A comprehensive review of preclinical studies provides compelling evidence for the therapeutic potential of epicatechin, a naturally occurring flavanol, in mitigating a range of secondary disease complications. This comparative guide synthesizes key findings from animal models of aging-related muscle decline, metabolic syndrome, myocardial ischemia-reperfusion injury, and inflammatory bowel disease, offering researchers, scientists, and drug development professionals a clear overview of this compound's performance against alternative interventions.
Key Findings Across a Spectrum of Secondary Disease Models
This compound has demonstrated significant therapeutic effects in various well-established secondary animal models. In a model of age-related decline, this compound supplementation in aged mice resulted in a striking increase in survival rate and delayed the degeneration of skeletal muscle.[1][2][3] Comparatively, another green tea-derived flavonoid, epigallocatechin gallate (EGCG), showed no significant effect on the survival of these aged animals.[1][2][3]
In a diet-induced model of metabolic syndrome in rats, this compound treatment was shown to improve the oxidative stress status and lipid profiles.[4][5][6] Specifically, it led to an increase in serum nitric oxide levels and a decrease in 8-isoprostane concentrations, alongside a reduction in LDL-cholesterol and triglycerides, and an increase in HDL-cholesterol.[4][5][6] However, in this particular model, this compound did not demonstrate efficacy in preventing weight gain, glucose intolerance, or hypertension.[4][5]
Furthermore, in a rat model of myocardial ischemia-reperfusion injury, pretreatment with this compound significantly reduced the infarct size.[7][8][9] Notably, a double dose of this compound led to a more substantial decrease in infarct size compared to a single dose.[7] The protective effects of this compound in this context are attributed to the preservation of mitochondrial function.[7]
In a trinitrobenzenesulfonic acid (TNBS)-induced colitis model in rats, which mimics inflammatory bowel disease, this compound effectively reduced the size of lesions.[10][11][12] When compared to the conventional drug sulfasalazine, specific doses of this compound demonstrated comparable efficacy in reducing macroscopic and microscopic lesion scores.[10]
Quantitative Data Summary
The following tables provide a structured summary of the quantitative data from the key studies, comparing the effects of this compound with control or alternative treatments.
Table 1: Effects of this compound in Aged Mice
| Outcome Measure | Control (Old Mice) | This compound (0.25% w/v in drinking water) | EGCG (0.25% w/v in drinking water) |
| Survival Rate (at 37 weeks) | 39% | 69% | No significant effect |
| Physical Activity | Decreased | Improved | No significant effect |
| Skeletal Muscle Degeneration | Present | Delayed | No significant effect |
Data sourced from studies on 20-month-old male C57BL mice.[1][2][3]
Table 2: Effects of this compound in a Diet-Induced Obese Rat Model of Metabolic Syndrome
| Outcome Measure | WKY-HFHC (Control) | WKY-HFHC + this compound (5 mg/kg/d) |
| Serum Nitric Oxide | Decreased | Increased |
| Serum 8-isoprostane | Increased | Decreased |
| Serum IL-6 | Increased | Decreased |
| LDL-Cholesterol | Increased | Decreased |
| Triglycerides (TAG) | Increased | Decreased |
| HDL-Cholesterol | Decreased | Increased |
| Weight Gain | Increased | No significant effect |
| Glucose Intolerance | Present | No significant effect |
| Hypertension | Present | No significant effect |
Data from a 20-week high-fat-high-carbohydrate (HFHC) diet study in Wistar-Kyoto (WKY) rats.[4][5][6][13]
Table 3: Effects of this compound in a Rat Model of Myocardial Ischemia-Reperfusion Injury
| Outcome Measure | Control (Water) | This compound (1 mg/kg/day for 10 days) |
| Infarct Size Reduction (48h post-I/R) | - | ~50% |
| Infarct Size Reduction (3 weeks post-I/R) | - | 32% |
| Tissue Oxidative Stress | Increased | Significantly Reduced |
Based on a 45-minute coronary occlusion model in rats.[9]
| Outcome Measure | Control (Water) | This compound (10 mg/kg, single IV dose) | This compound (10 mg/kg, double IV dose) |
| Infarct Size Reduction (48h post-I/R) | - | 27% | 80% |
| Infarct Size Reduction (3 weeks post-I/R) | - | 28% | 52% |
Based on a 45-minute coronary occlusion model in rats with intravenous administration.[7]
Table 4: Effects of this compound in a TNBS-Induced Colitis Rat Model
| Outcome Measure | TNBS Control | This compound (10 mg/kg) | This compound (50 mg/kg) | Sulfasalazine (100 mg/kg) |
| Macroscopic Lesion Score | High | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| Microscopic Lesion Score | High | Significantly Reduced | Not specified | Significantly Reduced |
| Glutathione Levels | Decreased | Increased | Not specified | Not specified |
| COX-2 Expression | Increased | Decreased | Not specified | Not specified |
Data from an acute colitis model induced by trinitrobenzene sulfonic acid.[10][11][12]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate replication and further investigation.
Aged Mouse Model of Muscle Degeneration
-
Disease Induction: Natural aging process.
-
Treatment Administration: this compound or its analogue epigallocatechin gallate (EGCG) was administered at a concentration of 0.25% (w/v) in the drinking water for 37 weeks.[1][2][3] The control group received standard drinking water.
-
Key Parameters Measured: Survival rate, physical activity, and histological analysis of skeletal muscle (quadriceps) degeneration.[1][2][3]
Diet-Induced Obese Rat Model of Metabolic Syndrome
-
Animal Model: Male Wistar-Kyoto (WKY) rats, 16 weeks old.[4][5][13]
-
Disease Induction: A high-fat-high-carbohydrate (HFHC) diet was provided for 20 weeks to induce metabolic syndrome, characterized by abdominal obesity, dyslipidemia, glucose intolerance, and increased blood pressure.[4][5][13]
-
Treatment Administration: this compound was administered at a dose of 5 mg/kg/day via oral gavage, commencing at week 8 of the 20-week HFHC feeding period.[4][5][13] The control group received the HFHC diet without this compound treatment.
-
Key Parameters Measured: Body weight, food and water intake, blood pressure, glucose tolerance, serum levels of nitric oxide, 8-isoprostane, IL-6, LDL-cholesterol, HDL-cholesterol, and triglycerides.[4][5][13]
Myocardial Ischemia-Reperfusion Injury Rat Model
-
Disease Induction: Ischemia was induced by a 45-minute occlusion of the left anterior descending coronary artery, followed by reperfusion.[7][9]
-
Treatment Administration:
-
Oral Gavage Study: this compound (1 mg/kg/day) was administered daily via oral gavage for 10 days prior to ischemia and continued until the end of the study.[9] The control group received water.
-
Intravenous Study: A single dose of this compound (10 mg/kg) was administered intravenously 15 minutes prior to reperfusion. A double-dose group received a second injection 12 hours later.[7] The control group received water.
-
-
Key Parameters Measured: Infarct size (measured as a percentage of the area at risk), hemodynamic parameters, and markers of tissue oxidative stress.[7][9]
TNBS-Induced Colitis Rat Model
-
Animal Model: Rats.
-
Disease Induction: Acute colitis was induced by intracolonic administration of trinitrobenzene sulfonic acid (TNBS).[10][11][12]
-
Treatment Administration: this compound was administered orally by gavage at doses of 5, 10, 25, and 50 mg/kg once daily for two days before colitis induction, as well as 2 hours before and 24 hours after induction.[10] A positive control group received sulfasalazine (100 mg/kg).[10] The TNBS control group received the vehicle.
-
Key Parameters Measured: Macroscopic and microscopic lesion scores, colon weight and length, and biochemical markers including glutathione levels and COX-2 expression.[10][11][12]
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound are underpinned by its modulation of key signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and the experimental workflows.
References
- 1. Dietary this compound improves survival and delays skeletal muscle degeneration in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DIETARY this compound IMPROVES SURVIVAL AND SKELETAL MUSCLE FUNCTION VIA MULTIPLE MECHANISMS IN AGED MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dietary this compound improves survival and delays skeletal muscle degeneration in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound on cardiovascular function in middle-aged diet-induced obese rat models of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound on cardiovascular function in middle-aged diet-induced obese rat models of metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of this compound on cardiovascular function in middle-aged diet-induced obese rat models of metabolic syndrome | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 7. Intravenous (−)-epicatechin reduces myocardial ischemic injury by protecting mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of (−)-epicatechin on myocardial infarct size and left ventricular remodeling following permanent coronary occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Short- and long-term effects of (−)-epicatechin on myocardial ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Used in the Treatment of Intestinal Inflammatory Disease: An Analysis by Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. repositorio.unesp.br [repositorio.unesp.br]
- 12. researchgate.net [researchgate.net]
- 13. DSpace [acuresearchbank.acu.edu.au]
Epicatechin Bioavailability: A Comparative Analysis of Apple Extract and Whole Apple Puree
A comprehensive guide for researchers and drug development professionals on the comparative bioavailability of epicatechin from apple extract versus whole apple puree, supported by experimental data and detailed methodologies.
The biological effects of flavanols, such as this compound, are contingent upon their absorption and availability in the bloodstream. The food matrix in which these compounds are delivered can significantly influence their bioavailability. This guide provides a detailed comparison of this compound bioavailability from a flavanol-rich apple extract beverage and whole apple puree, based on a randomized, placebo-controlled, crossover trial.
Quantitative Bioavailability Comparison
The following table summarizes the key pharmacokinetic parameters for plasma this compound following the consumption of an apple extract beverage and a whole apple puree.
| Parameter | Apple Extract (70 mg this compound) | Apple Puree (70 mg this compound) | Apple Extract (140 mg this compound) |
| Cmax (Maximum Plasma Concentration) | Significantly higher than puree | Lower than extract | Over 2-fold higher than 70 mg extract |
| Tmax (Time to Maximum Concentration) | Significantly earlier than puree | Later than extract | Not significantly different from 70 mg extract |
| AUC (0-24h) (Area Under the Curve) | Significantly higher than puree | Lower than extract | Over 2-fold higher than 70 mg extract |
| Total Absorption | Significantly higher than puree | Lower than extract | Dose-dependent increase |
| Urinary Excretion | Significantly higher than puree | Lower than extract | Dose-dependent increase |
Data compiled from a randomized, placebo-controlled, crossover trial.[1][2]
Experimental Protocol
A randomized, double-blind, placebo-controlled, four-way crossover study was conducted to assess the bioavailability of this compound.
-
Participants: Fourteen healthy volunteers aged 45-70 years participated in the study.[3]
-
Interventions: Participants consumed one of four beverages on four separate occasions:
-
A placebo beverage.
-
A beverage containing 70 mg of this compound from an apple extract.
-
A beverage containing 140 mg of this compound from an apple extract.
-
A whole apple puree containing 70 mg of this compound.
-
-
Blood and Urine Sampling: Blood and urine samples were collected at baseline and at various time points over a 24-hour period post-consumption.[1][2]
-
Analysis: Plasma and urine samples were analyzed for this compound and its metabolites to determine pharmacokinetic parameters. Nitric oxide metabolites were also measured.[1][2]
Key Findings on Bioavailability
The study revealed that the oral bioavailability of this compound is significantly influenced by both the food matrix and the ingested dose.[1][2]
-
Matrix Effect: this compound from the apple extract beverage was significantly more bioavailable than from the whole apple puree.[4] This was evidenced by higher maximum plasma concentrations (Cmax), greater total absorption (AUC), and increased urinary excretion.[2] The time to reach maximum plasma concentration (Tmax) was also notably earlier for the extract.[2] The reduced bioavailability from the puree is likely due to the presence of the whole apple matrix, which may hinder the release and absorption of this compound.
-
Dose Effect: A dose-dependent increase in this compound bioavailability was observed. The 140 mg this compound drink resulted in more than double the plasma concentration and total absorption compared to the 70 mg drink.[1][2]
Impact on Nitric Oxide Metabolites
The consumption of this compound-containing products led to an increase in nitric oxide (NO) metabolites in the urine. This effect was most significant with the higher dose of the apple extract.[2] This suggests that apple this compound has the potential to enhance NO bioavailability, which is a key factor in cardiovascular health.
Conclusion
For researchers and professionals in drug development, these findings highlight that the formulation and delivery matrix are critical factors in determining the bioavailability and potential efficacy of flavanols like this compound. An apple extract provides a more readily bioavailable source of this compound compared to whole apple puree. Furthermore, the bioavailability of this compound is dose-dependent, with higher doses leading to greater absorption and subsequent physiological effects, such as increased nitric oxide bioavailability. These insights are crucial for the development of functional foods and dietary supplements aimed at delivering the health benefits associated with apple flavanols.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioavailability of this compound and effects on nitric oxide metabolites of an apple flavanol-rich extract supplemented beverage compared to a whole apple puree: a randomized, placebo-controlled, crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bioavailability-of-epicatechin-and-effects-on-nitric-oxide-metabolites-of-an-apple-flavanol-rich-extract-supplemented-beverage-compared-to-a-whole-apple-puree-a-randomized-placebo-controlled-crossover-trial - Ask this paper | Bohrium [bohrium.com]
- 4. Apple as a Source of Dietary Phytonutrients: Bioavailability and Evidence of Protective Effects against Human Cardiovascular Disease [scirp.org]
A Comparative Analysis of the Antioxidant Capacities of Epicatechin and Gallic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant capacities of two prominent polyphenolic compounds: Epicatechin and Gallic acid. The information presented herein is supported by experimental data from various antioxidant assays and includes detailed methodologies to facilitate reproducibility. Furthermore, this guide visualizes key experimental workflows and signaling pathways to offer a clearer understanding of the mechanisms of action.
Quantitative Comparison of Antioxidant Capacity
The antioxidant capacities of this compound and Gallic acid have been evaluated using several common assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), FRAP (Ferric Reducing Antioxidant Power), and ORAC (Oxygen Radical Absorbance Capacity). The following table summarizes the quantitative data from various studies, providing a comparative overview of their efficacy. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.
| Antioxidant Assay | This compound | Gallic Acid | Key Findings |
| DPPH Radical Scavenging Activity | Reported to have strong scavenging activity. | Generally exhibits stronger DPPH radical scavenging activity than this compound.[1] | Gallic acid's higher activity is often attributed to its three hydroxyl groups. |
| ABTS Radical Scavenging Activity | Shows significant ABTS radical scavenging capacity. | Demonstrates very high ABTS radical scavenging activity, often superior to other catechins.[1][2] | The ABTS assay is applicable to both hydrophilic and lipophilic antioxidants.[3] |
| Ferric Reducing Antioxidant Power (FRAP) | Possesses ferric reducing capabilities. | Shows potent ferric reducing power. | This assay measures the ability of an antioxidant to reduce a ferric complex to the ferrous form.[4] |
| Oxygen Radical Absorbance Capacity (ORAC) | Exhibits high ORAC values, indicating effective peroxyl radical scavenging.[5] | Also demonstrates significant ORAC values.[5] | The order of peroxyl radical scavenging activities can vary depending on the specific study, with some reporting catechin > this compound > gallic acid.[5][6] |
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to ensure transparency and aid in the design of future experiments.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the principle of the reduction of the violet-colored DPPH radical to the stable, light-yellow DPPH-H molecule in the presence of an antioxidant.[7]
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (typically 0.1 mM) is prepared in methanol or ethanol and stored in the dark.[8]
-
Reaction Mixture: A defined volume of the test sample (this compound or Gallic acid at various concentrations) is mixed with the DPPH working solution.[8]
-
Incubation: The mixture is incubated in the dark for a specified period (e.g., 30 minutes).[8]
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.[8][9]
-
Calculation: The percentage of scavenging activity is calculated, and the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined. A lower IC50 value indicates greater antioxidant activity.[8]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[10]
Procedure:
-
Generation of ABTS Radical Cation: The ABTS radical cation is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[10][11]
-
Adjustment of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of approximately 0.70 at 734 nm.[12]
-
Reaction: The test sample is added to the ABTS•+ solution, and the mixture is incubated for a set time (e.g., 6 minutes).[12]
-
Absorbance Measurement: The absorbance is measured at 734 nm.[10]
-
Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[12]
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[4]
Procedure:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing acetate buffer (pH 3.6), a solution of TPTZ in HCl, and a ferric chloride solution.[13]
-
Reaction: The sample is added to the FRAP reagent and incubated at 37°C for a specific time (e.g., 4 minutes).[13]
-
Absorbance Measurement: The absorbance of the blue-colored product is measured at 593 nm.[4]
-
Calculation: The results are typically expressed as ferrous iron (Fe²⁺) equivalents.[14]
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from oxidative degradation by peroxyl radicals.[15]
Procedure:
-
Preparation of Reagents: A fluorescent probe (commonly fluorescein), a free radical initiator (such as AAPH), and a standard antioxidant (typically Trolox) are prepared in a phosphate buffer (pH 7.4).[15][16]
-
Reaction Mixture: The test sample, fluorescent probe, and buffer are mixed in a microplate and incubated.[17][18]
-
Initiation of Reaction: The AAPH solution is added to initiate the radical-generating reaction.[16][17]
-
Fluorescence Measurement: The decay of fluorescence is monitored over time using a fluorescence microplate reader.[17]
-
Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC) and is expressed as Trolox Equivalents (TE).[15][16]
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the workflows of the described antioxidant assays and the known antioxidant signaling pathways of this compound and Gallic acid.
Antioxidant Signaling Pathways
Both this compound and Gallic acid can modulate intracellular signaling pathways to exert their antioxidant effects, primarily through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway and the inhibition of the NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.
This compound is known to modulate signaling pathways such as NF-κB and Nrf2, which are crucial for cellular detoxification and survival.[19] It can also interfere with cancer signaling by inhibiting pathways like Erk.[19] Gallic acid has been shown to protect against hepatotoxicity by activating the ERK/Nrf2-mediated antioxidative signaling pathway.[20] It may also compete with Nrf2 for binding to Keap1, contributing to the nuclear translocation of Nrf2.[20] By suppressing the MAPK pathway, gallic acid can reduce NF-κB activation, leading to decreased expression of pro-inflammatory cytokines.[21]
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Evaluation of Various Total Antioxidant Capacity Assays Applied to Phenolic Compounds with the CUPRAC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Major flavonoids in grape seeds and skins: antioxidant capacity of catechin, this compound, and gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 12. 3.4.4. ABTS Assay [bio-protocol.org]
- 13. ultimatetreat.com.au [ultimatetreat.com.au]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. scribd.com [scribd.com]
- 17. cellbiolabs.com [cellbiolabs.com]
- 18. kamiyabiomedical.com [kamiyabiomedical.com]
- 19. Molecular Mechanisms and Therapeutic Effects of (−)-Epicatechin and Other Polyphenols in Cancer, Inflammation, Diabetes, and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Gallic acid, a natural polyphenol, protects against tert-butyl hydroperoxide- induced hepatotoxicity by activating ERK-Nrf2-Keap1-mediated antioxidative response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Synthetic Epicatechin vs. Natural Extracts: A Comparative Efficacy Analysis for Researchers
An objective comparison of the performance and biological activity of synthetic epicatechin and natural this compound-rich extracts, supported by experimental data for researchers, scientists, and drug development professionals.
The therapeutic potential of this compound, a flavanol found in sources like cocoa and green tea, has garnered significant interest in the scientific community. Its biological activities, particularly in modulating pathways related to muscle growth and mitochondrial biogenesis, have led to its investigation in both natural extract and purified forms. This guide provides a comparative overview of the efficacy of synthetic this compound versus natural extracts, focusing on key quantitative data, experimental methodologies, and the underlying signaling pathways.
It is important to note that direct head-to-head clinical trials comparing the efficacy of synthetic this compound with natural extracts are limited. This comparison, therefore, draws upon data from separate studies investigating purified (-)-epicatechin (often a nutritional extract), a synthetic (+)-epicatechin isomer, and various natural extracts.
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data from studies on purified/synthetic this compound and natural extracts.
Table 1: Bioavailability of this compound
| Form of this compound | Dose | Cmax (Maximum Plasma Concentration) | Tmax (Time to Maximum Concentration) | AUC (Area Under the Curve) | Study Population |
| Purified (-)-Epicatechin | 50 mg, 100 mg, 200 mg (single doses) | Dose-dependent increase | ~1-2 hours | Increased disproportionately with dose | Healthy Volunteers |
| Purified (-)-Epicatechin | 50 mg (twice daily for 5 days) | Not specified | Not specified | ~2.5-fold higher follistatin AUC on day 5 vs. day 1 | Healthy Volunteers |
| Natural Extract (Cocoa Beverage) | 54.4 mg of (-)-epicatechin | 625.7 ± 198.3 nmol/L (for (-)-Ec-G) | 2 hours | Not specified | Healthy Volunteers |
| Natural Extract (Chocolate/Cocoa) | 220 mg of flavanols | ~3.46 µmol/L (total EC metabolites) | 2 hours | Not specified | Healthy Volunteers |
Cmax, Tmax, and AUC can be influenced by the food matrix and individual metabolism.
Table 2: Efficacy on Muscle Growth and Strength
| Form of this compound | Study Population | Dosage | Duration | Key Findings |
| Purified (-)-Epicatechin | Becker Muscular Dystrophy Patients | 100 mg/day | 8 weeks | - Increased plasma and muscle follistatin- Decreased myostatin- Increased markers of muscle regeneration (myogenin, MyoD, etc.)[1] |
| Purified (-)-Epicatechin | Healthy Adults (with exercise) | 200 mg/day | 4 weeks | - No significant effect on myostatin- Inhibited increase in peak relative aerobic power compared to placebo[2][3] |
| Purified (-)-Epicatechin | Sarcopenic Older Adults (with resistance training) | 1 mg/kg/day | 8 weeks | - Significant increase in follistatin- Decrease in myostatin- Improved leg and chest press strength[4] |
| Natural Extract (Cocoa) | Humans (proof-of-concept) | 1 mg/kg/day | 7 days | - ~7% increase in hand grip strength- Favorable change in follistatin-to-myostatin ratio[2][3][5] |
| Synthetic (+)-Epicatechin (EPM-01/EB 002) | Becker Muscular Dystrophy Patients | Dose-escalation | Phase 1 trial ongoing | Aims to improve muscle structure and function by stimulating mitochondrial biogenesis[6][7][8] |
Table 3: Efficacy on Mitochondrial Biogenesis
| Form of this compound | Study Population/Model | Dosage | Duration | Key Findings |
| Purified (-)-Epicatechin | Becker Muscular Dystrophy Patients | 100 mg/day | 8 weeks | - Increased PGC-1α and mitofilin- Increased mitochondrial cristae abundance[1] |
| Purified (-)-Epicatechin | Rats with low running capacity | 1 mg/kg (twice daily) | 30 days | - Increased PGC-1α, PGC-1β, and Tfam protein expression- Increased cristae abundance[9][10] |
| Synthetic (+)-Epicatechin | Aged Rats | 1 mg/kg/day | 8 weeks | - Increased NAD+/NADH ratio, activating Sirtuin-1- Deacetylation of PGC-1α- Increased TFAM and NRF1 mRNA levels[11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in the context of this compound research.
Quantification of this compound and its Metabolites in Plasma
This protocol is essential for determining the bioavailability of this compound.
-
Method: High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).
-
Sample Preparation:
-
Blood samples are collected at various time points after ingestion of the this compound source.
-
Plasma is separated by centrifugation.
-
To measure total this compound metabolites, plasma samples are often treated with β-glucuronidase and/or sulfatase to deconjugate the metabolites back to the parent this compound form.
-
Proteins are precipitated using an organic solvent (e.g., acetonitrile).
-
The supernatant is then concentrated and reconstituted in a suitable solvent for injection into the HPLC system.
-
-
Chromatographic Separation: A C18 reversed-phase column is typically used to separate this compound and its metabolites from other plasma components. A gradient elution with a mobile phase consisting of acidified water and an organic solvent (e.g., acetonitrile or methanol) is employed.
-
Mass Spectrometric Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and selective detection and quantification of the analytes.
Analysis of Muscle Growth Markers (Myostatin and Follistatin)
This protocol is used to assess the impact of this compound on key regulators of muscle mass.
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA) for plasma/serum samples and Western Blotting for tissue samples.
-
ELISA Protocol (for plasma/serum):
-
A microplate pre-coated with a capture antibody specific for either myostatin or follistatin is used.
-
Standards and plasma/serum samples are added to the wells and incubated.
-
After washing, a detection antibody, often biotinylated, is added.
-
Following another incubation and wash, a streptavidin-HRP conjugate is added.
-
A substrate solution is then added, and the color development is proportional to the amount of the target protein.
-
The reaction is stopped, and the absorbance is read on a microplate reader.
-
-
Western Blot Protocol (for muscle tissue):
-
Muscle biopsy samples are homogenized in a lysis buffer containing protease inhibitors.
-
Protein concentration in the lysate is determined using a standard assay (e.g., BCA assay).
-
Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for myostatin and follistatin.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the resulting signal is detected, allowing for the quantification of the target proteins.
-
Assessment of Mitochondrial Biogenesis Markers
This protocol evaluates the effect of this compound on the machinery responsible for creating new mitochondria.
-
Method: Western Blotting for key protein markers.
-
Protocol:
-
Similar to the Western Blot protocol for muscle growth markers, protein lysates are prepared from muscle tissue.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies against key markers of mitochondrial biogenesis, such as:
-
PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha): A master regulator of mitochondrial biogenesis.
-
TFAM (Mitochondrial Transcription Factor A): Essential for the replication and transcription of mitochondrial DNA.
-
NRF1 (Nuclear Respiratory Factor 1): A transcription factor that regulates the expression of nuclear-encoded mitochondrial proteins.
-
SIRT1 (Sirtuin 1): A deacetylase that can activate PGC-1α.
-
AMPK (AMP-activated protein kinase): An energy sensor that can activate PGC-1α.
-
-
Following incubation with secondary antibodies and detection, the expression levels of these proteins are quantified.
-
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound.
Caption: this compound's modulation of the Myostatin-Follistatin pathway to promote muscle growth.
Caption: Signaling cascade of this compound-induced mitochondrial biogenesis.
Experimental Workflow
Caption: General experimental workflow for comparing this compound efficacy.
References
- 1. (−)‐this compound induces mitochondrial biogenesis and markers of muscle regeneration in adults with Becker muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | (–)-Epicatechin Supplementation Inhibits Aerobic Adaptations to Cycling Exercise in Humans [frontiersin.org]
- 3. (–)-Epicatechin Supplementation Inhibits Aerobic Adaptations to Cycling Exercise in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Effects of (−)-epicatechin on molecular modulators of skeletal muscle growth and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. musculardystrophynews.com [musculardystrophynews.com]
- 7. epirium.com [epirium.com]
- 8. musculardystrophynews.com [musculardystrophynews.com]
- 9. (−)-EPICATECHIN IS ASSOCIATED WITH INCREASED ANGIOGENIC AND MITOCHONDRIAL SIGNALING IN THE HINDLIMB OF RATS SELECTIVELY BRED FOR INNATE LOW RUNNING CAPACITY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (-)-Epicatechin is associated with increased angiogenic and mitochondrial signalling in the hindlimb of rats selectively bred for innate low running capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
Validating the Downstream Targets of Epicatechin-Activated Signaling Pathways: A Comparative Guide
For researchers, scientists, and drug development professionals investigating the therapeutic potential of the flavanol (-)-Epicatechin, understanding and validating its downstream molecular targets is a critical step. Epicatechin is known to modulate several key signaling pathways implicated in a wide range of physiological and pathological processes. This guide provides a comparative analysis of this compound's effects on these pathways and their downstream targets, alongside alternative compounds, supported by experimental data and detailed protocols to aid in the design and execution of validation studies.
This compound-Activated Signaling Pathways: An Overview
This compound exerts its biological effects through the modulation of multiple intracellular signaling cascades. The primary pathways activated by this compound include the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) pathway, the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. These pathways are central to cellular processes such as cell survival, inflammation, and antioxidant defense.
Figure 1: Key signaling pathways modulated by this compound.
Comparative Analysis of Downstream Target Activation
To provide a clearer understanding of this compound's efficacy in modulating these pathways, this section compares its performance with other well-known bioactive compounds: Epigallocatechin gallate (EGCG), Quercetin, and Resveratrol. The following tables summarize quantitative data from various studies, showcasing the relative potency of these compounds in activating or inhibiting key downstream targets.
PI3K/Akt Pathway Activation
The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. Activation of this pathway is often assessed by measuring the phosphorylation of Akt (p-Akt).
| Compound | Target | Cell Line | Concentration | Fold Change in p-Akt | Reference |
| This compound | p-Akt (Ser473) | Human Coronary Artery Endothelial Cells | 1 µM | ~1.5-fold increase | [1] |
| EGCG | p-Akt (Ser473) | Human Villous Trophoblasts | 20 µM | ~1.8-fold increase | [2] |
NF-κB Pathway Inhibition
The NF-κB pathway is a key mediator of inflammatory responses. Its activity can be quantified using a luciferase reporter assay, where a decrease in luciferase activity indicates inhibition of the pathway.
| Compound | Target | Cell Line | Concentration | % Inhibition of NF-κB Activity | Reference |
| This compound | NF-κB | Jurkat T cells | 8.6 µM | ~50% | [3] |
| Quercetin | NF-κB | RAW 264.7 macrophages | 20 µM | ~60% | [3] |
Nrf2 Pathway Activation
The Nrf2 pathway is a primary regulator of the cellular antioxidant response. Its activation can be measured by the expression of its downstream target genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
| Compound | Target Gene | Cell Line | Concentration | Fold Change in Gene Expression | Reference |
| This compound | NQO1 | HepG2 cells | 10 µM | ~2.5-fold increase | [4] |
| Resveratrol | NQO1 | HK2 cells | 10 µM | ~1.5-fold increase | [5] |
Experimental Protocols for Target Validation
To assist researchers in validating the downstream targets of this compound and its alternatives, detailed protocols for key experimental techniques are provided below.
Western Blot for Phosphorylated Akt (p-Akt)
This protocol is used to quantify the levels of phosphorylated Akt, a key indicator of PI3K/Akt pathway activation.
Figure 2: Western Blot workflow for p-Akt detection.
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound or an alternative compound for the desired time.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein by boiling in Laemmli buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against p-Akt (e.g., Ser473) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect chemiluminescence using an ECL substrate.
-
Quantify band intensity using densitometry software.
-
Normalize p-Akt levels to total Akt levels to determine the fold change in phosphorylation.
-
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB, providing a quantitative measure of pathway activation or inhibition.
Figure 3: NF-κB Luciferase Reporter Assay workflow.
-
Cell Transfection:
-
Co-transfect cells (e.g., HEK293T) with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid for normalization.
-
-
Treatment and Stimulation:
-
Pre-treat cells with this compound or an alternative compound for the desired time.
-
Stimulate NF-κB activation with an appropriate agent (e.g., TNF-α).
-
-
Luciferase Assay:
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize firefly luciferase activity to Renilla luciferase activity for each sample.
-
Calculate the percentage inhibition of NF-κB activity by comparing the normalized luciferase activity of treated cells to that of stimulated, untreated cells.
-
Quantitative Real-Time PCR (qRT-PCR) for Nrf2 Target Genes
This protocol is used to measure the mRNA expression levels of Nrf2 target genes, such as HO-1 and NQO1, to assess Nrf2 pathway activation.
Figure 4: qRT-PCR workflow for Nrf2 target gene analysis.
-
Cell Treatment and RNA Extraction:
-
Treat cells with this compound or an alternative compound for the desired time.
-
Extract total RNA using a suitable kit.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qRT-PCR:
-
Perform qRT-PCR using SYBR Green or TaqMan probes with primers specific for Nrf2 target genes (e.g., HO-1, NQO1) and a housekeeping gene (e.g., GAPDH) for normalization.
-
-
Data Analysis:
-
Calculate the fold change in gene expression using the ΔΔCt method, comparing the expression in treated cells to that in untreated control cells.
-
By providing a direct comparison of this compound with other relevant compounds and offering detailed experimental protocols, this guide aims to facilitate the validation of its downstream targets and accelerate research into its therapeutic applications.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The green tea catechins, (-)-Epigallocatechin-3-gallate (EGCG) and (-)-Epicatechin-3-gallate (ECG), inhibit HGF/Met signaling in immortalized and tumorigenic breast epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resveratrol, an Nrf2 activator, ameliorates aging-related progressive renal injury - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolomics of Epicatechin and its Procyanidin Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic fate and biological activity of epicatechin and its oligomeric forms, procyanidins. Understanding the distinct metabolic pathways and resulting bioactive metabolites of these flavan-3-ols is crucial for the development of novel therapeutics and functional foods. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to facilitate a deeper understanding of their comparative metabolomics.
Absorption, Metabolism, and Bioavailability: A Comparative Overview
This compound, a monomeric flavan-3-ol, and its procyanidin derivatives, which are dimers, trimers, and larger polymers, undergo distinct metabolic journeys upon ingestion. While this compound is readily absorbed in the small intestine, the bioavailability of procyanidins is inversely related to their degree of polymerization.[1][2] Larger procyanidins (with a degree of polymerization greater than 3) are generally not absorbed intact and pass to the colon, where they are extensively metabolized by the gut microbiota.[2]
In the small intestine, this compound and smaller procyanidins (like dimers) can be absorbed and subsequently undergo phase II metabolism in the enterocytes and liver, leading to the formation of glucuronidated, sulfated, and methylated derivatives.[2][3] A portion of procyanidin B2, a common dimer, can be degraded to (-)-epicatechin in the small intestine.[4][5]
The colon is the primary site for the metabolism of larger procyanidins and any unabsorbed this compound.[6][7] Here, the gut microbiota orchestrates a series of catabolic reactions, breaking down the complex structures into smaller, more readily absorbable phenolic acids and valerolactones.[6][8][9]
Quantitative Comparison of Metabolites
The following tables summarize the concentrations of this compound, procyanidins, and their key metabolites identified in plasma and urine from various studies. These values highlight the differences in their absorption and metabolic profiles.
Table 1: Plasma Concentrations of this compound, Procyanidins, and their Metabolites
| Compound | Matrix | Organism | Dose | Cmax (µM) | Tmax (h) | Reference |
| (-)-Epicatechin | Plasma | Human | Cocoa beverage | 0.257 ± 0.066 | 2 | [10] |
| Procyanidin B2 | Plasma | Rat | 100 mg/kg | 0.5 | 0.5 | [2] |
| Catechin/Epicatechin (unconjugated) | Plasma | Rat | Grape seed extract | 0.85 - 8.55 | 2 | [11][12] |
| Catechin/Epicatechin Glucuronide | Plasma | Rat | Grape seed extract | 0.06 - 23.90 | 2 | [11][12] |
| This compound-glucuronide | Plasma | Rat | Cocoa cream | 0.423 | 2 | [3] |
| Methyl catechin-glucuronide | Plasma | Rat | Procyanidin extract | 0.301 | 2 | [3] |
Table 2: Urinary Excretion of this compound and its Metabolites
| Compound | Matrix | Organism | Dose | Excretion (µmol/24h) | Reference |
| (+)-Catechin | Urine | Human | Dietary intake | 0.06 - 0.15 | [13] |
| (-)-Epicatechin | Urine | Human | Dietary intake | 0.17 - 0.29 | [13] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of metabolomics studies. Below are outlines of key experimental protocols commonly employed in the analysis of this compound and procyanidin metabolites.
In Vitro Fecal Fermentation
This method simulates the metabolic activity of the human gut microbiota on flavan-3-ols.
Objective: To identify and quantify the microbial catabolites of this compound and procyanidins.
Methodology:
-
Fecal Slurry Preparation: Fresh fecal samples from healthy donors are homogenized in an anaerobic environment with a buffer solution (e.g., phosphate-buffered saline).[14][15]
-
Incubation: The fecal slurry is incubated with the test compounds (this compound or procyanidin derivatives) in a nutrient medium under strict anaerobic conditions at 37°C.[14][16]
-
Sampling: Aliquots are collected at various time points (e.g., 0, 6, 12, 24, 48 hours) to monitor the degradation of the parent compound and the formation of metabolites.[16]
-
Sample Preparation: The collected samples are centrifuged, and the supernatant is extracted with a solvent (e.g., acidified methanol) to isolate the phenolic compounds.[16]
-
Analysis: The extracted metabolites are identified and quantified using analytical techniques such as LC-MS/MS.[8][9]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis of Plasma and Urine Samples
LC-MS/MS is a powerful technique for the sensitive and selective quantification of metabolites in biological fluids.
Objective: To determine the concentrations of this compound, procyanidins, and their conjugated metabolites in plasma and urine.
Methodology:
-
Sample Preparation (Plasma): Plasma samples are typically subjected to protein precipitation with a solvent like methanol or acetonitrile.[11][12] This is often followed by solid-phase extraction (SPE) to clean up the sample and concentrate the analytes.[11][12]
-
Sample Preparation (Urine): Urine samples may be diluted and filtered before direct injection or subjected to SPE for cleanup and concentration.
-
Chromatographic Separation: The prepared samples are injected into a liquid chromatography system equipped with a suitable column (e.g., C18) to separate the different metabolites based on their physicochemical properties. A gradient elution with a mobile phase consisting of acidified water and an organic solvent (e.g., methanol or acetonitrile) is commonly used.
-
Mass Spectrometric Detection: The separated compounds are introduced into a tandem mass spectrometer. The instrument is operated in a specific mode (e.g., multiple reaction monitoring, MRM) to achieve high selectivity and sensitivity for the target analytes.[11][17] Quantification is performed by comparing the signal of the analyte to that of an internal standard.
Visualization of Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key metabolic pathways and experimental workflows discussed in this guide.
Conclusion
The metabolic profiles of this compound and its procyanidin derivatives are markedly different, leading to a diverse array of bioactive molecules in the body. While this compound is directly absorbed and metabolized, procyanidins, particularly larger oligomers, rely on gut microbial catabolism to release smaller, systemically available phenolic compounds. These metabolites, in turn, can modulate key signaling pathways involved in inflammation, oxidative stress, and cell proliferation, such as the MAPK, PI3K/Akt, and NF-κB pathways.[6][8][18][19][20][21] A thorough understanding of this comparative metabolomics is paramount for harnessing the full therapeutic potential of these dietary flavonoids. The experimental protocols and data presented in this guide offer a foundational resource for researchers in this field.
References
- 1. researchgate.net [researchgate.net]
- 2. Showing pharmacokinetics for metabolites after consumption of Procyanidin dimer B2 in rats - Phenol-Explorer [phenol-explorer.eu]
- 3. Distribution of procyanidins and their metabolites in rat plasma and tissues in relation to ingestion of procyanidin-enriched or procyanidin-rich cocoa creams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. Absorption and urinary excretion of procyanidin B2 [this compound-(4beta-8)-epicatechin] in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms and Therapeutic Effects of (−)-Epicatechin and Other Polyphenols in Cancer, Inflammation, Diabetes, and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catechins and Proanthocyanidins Involvement in Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. Dietary flavonoids: Role of (-)-epicatechin and related procyanidins in cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. (-)-Epicatechin and related procyanidins modulate intracellular calcium and prevent oxidation in Jurkat T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of procyanidins and their metabolites in plasma samples by improved liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Urinary Concentrations of (+)-Catechin and (-)-Epicatechin as Biomarkers of Dietary Intake of Flavan-3-ols in the European Prospective Investigation into Cancer and Nutrition (EPIC) Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of several flavonoids on human gut microbiota and its metabolism by in vitro simulated fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Systematic optimization of fermentation conditions for in vitro fermentations with fecal inocula [frontiersin.org]
- 16. Optimization of an In Vitro Colonic Fermentation: Insights into Flavan-3-ol Catabolism and Microbiota Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fingerprinting and Quantification of Procyanidins via LC-MS/MS and ESI In-Source Fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. (-)-Epicatechin induces physiological cardiac growth by activation of the PI3K/Akt pathway in mice [pubmed.ncbi.nlm.nih.gov]
- 19. (−)-Epicatechin protects against myocardial ischemia-induced cardiac injury via activation of the PTEN/PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. scispace.com [scispace.com]
Cross-Validation of Analytical Methods for Epicatechin Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds like (-)-epicatechin is paramount for ensuring product quality, efficacy, and safety. This guide provides a comprehensive cross-validation and comparison of three widely used analytical methods for epicatechin quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Visible Spectrophotometry.
This document outlines the experimental protocols for each method and presents a comparative analysis of their performance based on key validation parameters. The objective is to offer a clear, data-driven resource to aid in the selection of the most appropriate analytical technique for specific research or quality control needs.
Comparative Performance of Analytical Methods
The selection of an analytical method hinges on a balance of sensitivity, selectivity, and practicality. The following table summarizes the quantitative performance of HPLC-UV, LC-MS, and UV-Visible Spectrophotometry for the quantification of this compound.
| Parameter | HPLC-UV | LC-MS/MS | UV-Visible Spectrophotometry |
| Linearity (Correlation Coefficient, r²) | >0.998[1] | >0.999[2] | ~0.998[1] |
| Limit of Detection (LOD) | 0.012 - 4.24 µg/mL[3][4] | 3.9 - 7.8 µg/mL[2][5] | 0.68 µg/mL[1] |
| Limit of Quantification (LOQ) | 0.036 - 14.12 µg/mL[3][4] | 7.8 - 15.6 µg/mL[2][5] | 2.07 µg/mL[1] |
| Accuracy (% Recovery) | 99.48 - 100.26%[3] | 86.19 - 114.62%[2] | 95.77%[1] |
| Precision (%RSD) | 1.46 - 6.90% (Intra-day)[6] | 0.20 - 8.00%[2] | 1.7%[1] |
| Wavelength for Detection | 273 - 280 nm[3][7] | N/A (mass-to-charge ratio) | 274 nm[1] |
Experimental Workflows and Logical Relationships
The following diagram illustrates a typical workflow for the cross-validation of analytical methods for this compound quantification.
Caption: A flowchart illustrating the cross-validation process of different analytical methods for this compound quantification.
Detailed Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for the routine analysis of this compound in various matrices due to its robustness and cost-effectiveness.
Sample Preparation: Samples are typically extracted with a solvent such as 80% acetone or methanol.[4] The extract is then filtered through a 0.45 µm membrane filter before injection.[3]
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: A gradient elution is commonly employed using a mixture of an acidic aqueous solution (e.g., 0.1% phosphoric acid or 0.3% acetic acid in water) and an organic solvent like acetonitrile or methanol.[3][7]
-
Flow Rate: Typically set at 1.0 mL/minute.[3]
-
Detection: UV detection is performed at approximately 280 nm, which is the maximum absorption wavelength for this compound.[3][4]
-
Temperature: The column oven temperature is maintained at around 30-35 °C.[3]
Validation: The method is validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) according to ICH guidelines.[3]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers higher sensitivity and selectivity compared to HPLC-UV, making it suitable for the analysis of trace amounts of this compound, especially in complex biological matrices.
Sample Preparation: Plasma samples may require a more extensive preparation, including enzymatic treatment (e.g., with β-glucuronidase), liquid-liquid extraction with a solvent like ethyl acetate, and evaporation to dryness.[8] The residue is then reconstituted in methanol for analysis.[8] For other samples, a simple filtration through a 0.22-μm filter may be sufficient.[5]
LC-MS Conditions:
-
Chromatography: Similar reversed-phase LC conditions as in the HPLC-UV method are used for separation.
-
Mass Spectrometry: An electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source is commonly used.[5][8] Analysis can be performed in either positive or negative ion mode, with m/z 289.3 being monitored for this compound in negative mode.[8] For enhanced selectivity and sensitivity, multiple reaction monitoring (MRM) mode is employed in tandem mass spectrometry (LC-MS/MS).[9]
Validation: The method is validated following FDA or equivalent guidelines for bioanalytical method validation.[10]
UV-Visible Spectrophotometry
This method is a simpler and more rapid technique for the quantification of total catechins, though it is less specific than chromatographic methods.
Sample Preparation: An alcoholic extract of the sample is prepared.[11] For the analysis, the extract is diluted with distilled water.[11]
Measurement Protocol:
-
A reagent such as vanillin in sulfuric acid is added to the diluted extract, which reacts with catechins to produce a colored complex.[11]
-
After a specific reaction time (e.g., 15 minutes), the absorbance of the solution is measured at the wavelength of maximum absorption, which is around 274 nm for this compound itself or 500 nm for the colored complex with vanillin reagent.[1][11]
Quantification: The concentration of this compound is determined by comparing the absorbance of the sample to a standard calibration curve prepared with known concentrations of an this compound standard.[1]
Conclusion
The choice of analytical method for this compound quantification depends on the specific requirements of the study.
-
HPLC-UV is a reliable and cost-effective method suitable for routine quality control and quantification in less complex matrices.
-
LC-MS provides superior sensitivity and selectivity, making it the method of choice for bioanalytical studies, trace-level quantification, and analysis in complex samples.
-
UV-Visible Spectrophotometry offers a rapid and simple approach for the estimation of total catechins but lacks the specificity to distinguish between different flavonoid compounds.
A thorough cross-validation of these methods is essential to ensure the accuracy and reliability of the generated data, which is critical for research, development, and quality assurance in the pharmaceutical and food industries.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Catechin and this compound Content in Chocolates by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. askthescientists.com [askthescientists.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative Analysis of Four Catechins from Green Tea Extract in Human Plasma Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry for Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative Study on Quantification of Total Catechins Using UV-Vis Spectrophotometric Method and High Performance Liquid Chromatography Techniques – Oriental Journal of Chemistry [orientjchem.org]
Safety Operating Guide
Proper Disposal Procedures for Epicatechin
This guide provides essential safety and logistical information for the proper disposal of epicatechin, tailored for researchers, scientists, and drug development professionals. Following these procedural steps is critical for ensuring laboratory safety and regulatory compliance.
Immediate Safety and Handling Precautions
This compound should be handled with care, as it is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] It is considered a toxic substance, and handling should be restricted to personnel trained in managing potent pharmaceutical ingredients.[3]
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Respiratory Protection: A dust respirator is required when handling the solid form to avoid generating dust.[4]
-
Lab Coat: To protect clothing and skin.
Waste Characterization and Segregation
Before disposal, the waste stream containing this compound must be characterized. According to the Environmental Protection Agency (EPA), a chemical waste may be considered hazardous if it exhibits one or more of the following characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[1][3][5]
Table 1: EPA Hazardous Waste Characteristics
| Characteristic | Description | EPA Waste Code |
|---|---|---|
| Ignitability | Liquids with a flash point < 60°C (140°F), non-liquids that can cause fire, ignitable compressed gases, or oxidizers.[2][6] | D001 |
| Corrosivity | Aqueous wastes with a pH ≤ 2 or ≥ 12.5, or liquids that can corrode steel.[2][3] | D002 |
| Reactivity | Wastes that are unstable, may react with water, release toxic gases, or are capable of detonation or explosion under normal conditions.[2][3] | D003 |
| Toxicity | Harmful when ingested or absorbed. Determined by the Toxicity Characteristic Leaching Procedure (TCLP) if the waste is likely to leach dangerous chemicals into groundwater.[1][6] | D004 - D043 |
While this compound is not specifically listed with a TCLP regulatory limit, its inherent toxicity requires that it be treated as a hazardous waste. Solutions and contaminated materials should be evaluated against the criteria above.
Table 2: Examples of TCLP Regulatory Limits for Organic Compounds This table provides context for toxicity thresholds. This compound is not listed, but similar caution should be applied. All waste disposal must adhere to local, state, and federal regulations.
| Compound | EPA HW No. | Regulatory Level (mg/L) |
| Benzene | D018 | 0.5 |
| Carbon tetrachloride | D019 | 0.5 |
| Chloroform | D022 | 6.0 |
| Methyl ethyl ketone | D035 | 200.0 |
| Pyridine | D038 | 5.0 |
| Trichloroethylene | D040 | 0.5 |
| Vinyl chloride | D043 | 0.2 |
| (Source: U.S. EPA)[7] |
Protocol 1: Standard Disposal of this compound Waste
This protocol outlines the step-by-step procedure for the routine collection and disposal of this compound waste, including pure substance, solutions, and contaminated labware.
Methodology:
-
Waste Segregation:
-
Dedicate a specific waste container for this compound and materials contaminated with it.
-
Crucially, do not mix this compound waste with other chemical waste streams. [8] Incompatible wastes can react, leading to the generation of dangerous fumes, fires, or explosions.[9] Avoid mixing with strong acids, bases, or oxidizers.
-
-
Container Selection:
-
Use a container that is compatible with the waste. For solid this compound waste, a high-density polyethylene (HDPE) container or a sealed plastic bag is appropriate.[4]
-
For solutions, use a glass or compatible plastic (e.g., HDPE) container with a screw-top lid.[4][10]
-
Ensure the container is in good condition, free from leaks, and has no residue on the exterior.[10]
-
Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion.[10]
-
-
Labeling:
-
Clearly label the waste container with a "Hazardous Waste" tag.
-
List all contents, including "this compound" and any solvents, with their approximate concentrations. Do not use abbreviations or chemical formulas.[10]
-
Indicate the date when waste was first added to the container.
-
-
Storage:
-
Keep the waste container securely closed at all times, except when adding waste.[10]
-
Store the container in a designated Satellite Accumulation Area within the laboratory.
-
Use secondary containment (e.g., a larger bin or tray) for all liquid waste containers to prevent spills from reaching drains.[10]
-
-
Final Disposal:
-
Once the container is full or ready for removal, arrange for pickup through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous material disposal company.[11]
-
All waste must be handled in accordance with local, state, and federal regulations.[4][8] Do not dispose of this compound waste down the drain, in regular trash, or by evaporation.[12]
-
Protocol 2: Accidental Spill Cleanup
This protocol details the procedure for safely cleaning up spills of solid or liquid this compound.
Methodology:
-
Alert Personnel: Immediately alert others in the area of the spill.
-
Don PPE: Ensure you are wearing the appropriate PPE as described above (gloves, safety glasses, lab coat, and dust respirator for powders).
-
Contain the Spill:
-
For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or chemical sorbent pads) to contain the spill.
-
For solid spills, cover with a plastic sheet to minimize dust generation.[13]
-
-
Clean Up:
-
For Dry Spills: Use dry cleanup procedures.[4] Carefully sweep or vacuum up the material (use an explosion-proof vacuum if applicable) and place it into a labeled, sealable container for disposal.[4] Avoid generating dust. [4]
-
For Liquid Spills: Once absorbed, carefully scoop the absorbent material into a designated hazardous waste container.
-
-
Decontaminate the Area:
-
Dispose of Waste:
-
Place all contaminated materials (absorbents, PPE, cleaning supplies) into a hazardous waste container.
-
Seal and label the container and arrange for disposal through your institution's EHS office.
-
Visualization of Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe segregation, storage, and disposal of this compound waste.
References
- 1. Characteristics of Hazardous Waste | Arcwood Environmental™ [arcwoodenviro.com]
- 2. choicemedwaste.com [choicemedwaste.com]
- 3. epa.gov [epa.gov]
- 4. Appendix I: Chemical Compatibility and Container Information | Environmental Health & Safety | Baylor University [ehs.web.baylor.edu]
- 5. mlienvironmental.com [mlienvironmental.com]
- 6. actenviro.com [actenviro.com]
- 7. tceq.texas.gov [tceq.texas.gov]
- 8. sites.rowan.edu [sites.rowan.edu]
- 9. healthsafety.vcu.edu [healthsafety.vcu.edu]
- 10. uah.edu [uah.edu]
- 11. ppmco.com [ppmco.com]
- 12. Human O-sulfated metabolites of (-)-epicatechin and methyl-(-)-epicatechin are poor substrates for commercial aryl-sulfatases: implications for studies concerned with quantifying this compound bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bsu.edu [bsu.edu]
Safeguarding Your Research: A Guide to Handling Epicatechin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Epicatechin, a polyphenolic flavonoid compound. Adherence to these protocols is crucial for minimizing exposure risks and ensuring the integrity of your research.
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2][3] It is imperative to use appropriate personal protective equipment (PPE) to prevent direct contact and inhalation.
| PPE Category | Specific Recommendations | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles.[4][5] | To protect against dust particles and splashes. |
| Hand Protection | Chemically resistant protective gloves.[4][6] | To prevent skin contact and irritation. |
| Body Protection | Laboratory coat or impervious clothing.[4][5] | To protect the skin from accidental spills. |
| Respiratory Protection | NIOSH-approved respirator when dusts are generated.[7][8] | To prevent inhalation of airborne particles, which can cause respiratory irritation. |
Safe Handling and Storage Protocols
Proper handling and storage are critical to maintaining the stability of this compound and ensuring a safe laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][4]
-
Avoid generating dust when handling the solid form of the compound.[2][8]
-
Prevent contact with skin, eyes, and clothing by consistently wearing the recommended PPE.[5]
Storage:
-
Keep the container tightly sealed to prevent contamination and degradation.[4]
-
Store away from strong oxidizing agents, as they are incompatible.[1]
Emergency Procedures and First Aid
In the event of accidental exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][5] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[4][5] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][5] |
Spill and Disposal Management
Proper containment and disposal of this compound waste are essential to prevent environmental contamination and ensure regulatory compliance.
Spill Cleanup:
-
Evacuate personnel from the immediate area.
-
Wear the appropriate PPE, including respiratory protection.
-
Avoid generating dust. For dry spills, gently sweep or vacuum the material into a sealed container for disposal.[8]
-
For liquid spills, absorb with an inert material and place in a sealed container.
-
Clean the spill area thoroughly with a suitable detergent and water.
Disposal:
-
This compound waste must not be disposed of with household garbage.[1]
-
Do not allow the product to enter the sewage system.[1]
-
Dispose of waste material in accordance with all applicable federal, state, and local regulations. This may involve using a licensed hazardous waste disposal company.[9]
Visualizing Safe Handling Procedures
To further clarify the procedural steps for safely handling this compound, the following workflow diagram outlines the key stages from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
The hierarchy of controls is a fundamental concept in chemical safety. The following diagram illustrates this principle as it applies to working with substances like this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. carlroth.com [carlroth.com]
- 3. carlroth.com [carlroth.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. sds.metasci.ca [sds.metasci.ca]
- 6. extrasynthese.com [extrasynthese.com]
- 7. This compound Worker Safety Protocols - Epicatelean®(this compound) [epicatelean.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. cleanchemlab.com [cleanchemlab.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
